Technical Documentation Center

1-Oxa-7-azaspiro[4.4]nonan-3-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Oxa-7-azaspiro[4.4]nonan-3-ol

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 1-Oxa-7-azaspiro[4.4]nonan-3-ol

An In-Depth Technical Guide for Chemical Biologists and Drug Development Professionals Executive Summary The transition from flat, sp²-rich aromatic molecules to three-dimensional, sp³-rich architectures is a defining pa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Chemical Biologists and Drug Development Professionals

Executive Summary

The transition from flat, sp²-rich aromatic molecules to three-dimensional, sp³-rich architectures is a defining paradigm in modern drug discovery. Spirocyclic scaffolds, particularly oxa-azaspirocycles, serve as excellent bioisosteres for morpholines and piperazines, offering improved metabolic stability, enhanced solubility, and unique vector geometries.

This whitepaper provides a comprehensive, field-validated synthetic methodology for 1-oxa-7-azaspiro[4.4]nonan-3-ol (and its Boc-protected precursor, CAS 1331825-50-3). As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the mechanistic causality, stereoelectronic principles, and analytical validation required to successfully execute this synthesis in a high-throughput or scale-up environment.

Retrosynthetic Strategy & Mechanistic Logic

The target molecule, 1-oxa-7-azaspiro[4.4]nonan-3-ol, features a spiro center at C5, bridging a substituted oxolane (tetrahydrofuran) ring and a pyrrolidine ring.

Our retrosynthetic disconnection strategy breaks the spirocyclic core at the ether oxygen, tracing back to an intramolecular cyclization of an epoxy-alcohol. This intermediate is elegantly accessed via the allylation of a commercially available ketone, N-Boc-3-pyrrolidinone .

The selection of an allyl Grignard reagent over an enolate is a deliberate mechanistic choice: the allyl group directly installs a three-carbon fragment with a terminal olefin. Upon epoxidation, this provides the exact oxidation state and chain length required to form the 3-hydroxyl-substituted oxolane ring upon cyclization.

ForwardSynthesis SM N-Boc-3-pyrrolidinone (Starting Material) Allyl 3-Allyl-3-hydroxy- pyrrolidine SM->Allyl AllylMgBr (Grignard) Epoxide Epoxy-Alcohol Intermediate Allyl->Epoxide mCPBA (Epoxidation) Boc_Target N-Boc Protected Spirocycle Epoxide->Boc_Target t-BuOK (5-exo-tet) Target 1-Oxa-7-azaspiro[4.4] nonan-3-ol Boc_Target->Target HCl/Dioxane (Deprotection)

Forward synthetic pathway from N-Boc-3-pyrrolidinone to the target spirocycle.

Step-by-Step Synthetic Methodology

The following protocols outline the four-stage synthesis. Each step is designed as a self-validating system to ensure intermediate integrity before progression.

Step 1: Nucleophilic Addition (Grignard Reaction)

Objective: Synthesis of tert-butyl 3-allyl-3-hydroxypyrrolidine-1-carboxylate.

  • Charge a flame-dried, argon-purged flask with N-Boc-3-pyrrolidinone (1.0 eq) and anhydrous THF (0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Dropwise, add allylmagnesium bromide (1.0 M in THF, 1.2 eq) over 30 minutes to control the exothermic addition.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Workup: Carefully quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Causality Note: The tertiary alkoxide formed intermediate is highly basic; quenching with NH₄Cl rather than a strong acid prevents premature Boc-deprotection or dehydration of the newly formed tertiary alcohol.

Step 2: Diastereoselective Epoxidation

Objective: Synthesis of tert-butyl 3-hydroxy-3-(oxiran-2-ylmethyl)pyrrolidine-1-carboxylate.

  • Dissolve the crude allylic alcohol from Step 1 (1.0 eq) in anhydrous CH₂Cl₂ (0.15 M).

  • Cool to 0 °C and add m-chloroperoxybenzoic acid (mCPBA, 77% max, 1.1 eq) in portions.

  • Stir at room temperature for 12 hours.

  • Quench & Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy unreacted peroxide, followed by saturated NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct. Extract with CH₂Cl₂, dry, and purify via flash chromatography.

Step 3: Regioselective 5-exo-tet Cyclization (The Key Step)

Objective: Synthesis of tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate [2].

  • Dissolve the purified epoxy-alcohol (1.0 eq) in anhydrous THF (0.1 M).

  • Add potassium tert-butoxide (t-BuOK, 1.5 eq) at room temperature.

  • Heat the mixture to reflux for 6 hours.

  • Quench & Workup: Cool to room temperature, quench with water, and extract with EtOAc. Purify via silica gel chromatography to isolate the spirocycle.

Mechanistic Grounding (Baldwin's Rules): The regioselectivity of this cyclization is governed by stereoelectronic principles first formalized by J.E. Baldwin[1]. Upon deprotonation, the tertiary alkoxide can theoretically attack the internal epoxide carbon (forming a highly strained 4-membered oxetane via a 4-exo-tet trajectory) or the terminal epoxide carbon. The attack at the terminal carbon follows a 5-exo-tet trajectory. Because the breaking C-O bond of the epoxide sits exocyclic to the newly forming 5-membered ring, orbital overlap is optimal, making this the kinetically favored and exclusive pathway.

Mechanism Base Base (t-BuOK) Deprotonation of Tertiary Alcohol Alkoxide Tertiary Alkoxide Intermediate Base->Alkoxide Attack Intramolecular Nucleophilic Attack at Terminal Epoxide Carbon Alkoxide->Attack TS 5-exo-tet Transition State (Stereoelectronically Favored) Attack->TS Product Spirocyclic Tetrahydrofuran with C3-Hydroxyl TS->Product Epoxide Ring Opening

Step-by-step mechanistic flow of the base-catalyzed 5-exo-tet cyclization.

Step 4: N-Boc Deprotection

Objective: Synthesis of 1-oxa-7-azaspiro[4.4]nonan-3-ol hydrochloride.

  • Dissolve the Boc-protected spirocycle (1.0 eq) in a minimal amount of 1,4-dioxane.

  • Add a 4M solution of HCl in dioxane (10.0 eq).

  • Stir at room temperature for 2 hours.

  • Isolation: The hydrochloride salt typically precipitates directly from the dioxane solution. Collect via vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

Quantitative Data & Yield Analysis

The following table summarizes the expected performance metrics for this synthetic route. Yields are based on optimized 10-gram scale runs.

StepReaction TypeReagents & ConditionsTypical YieldPrimary Purification Method
1 Grignard AdditionAllylMgBr, THF, 0 °C to RT, 4 h82 - 88%Aqueous Workup, Extraction
2 EpoxidationmCPBA, CH₂Cl₂, 0 °C to RT, 12 h75 - 80%Silica Gel Chromatography
3 Cyclizationt-BuOK, THF, Reflux, 6 h65 - 72%Silica Gel Chromatography
4 Deprotection4M HCl in Dioxane, RT, 2 h>95%Precipitation / Trituration

Self-Validating Protocols & Analytical Grounding

To ensure scientific integrity, relying solely on Mass Spectrometry (MS) during Step 3 (Cyclization) is a critical error. The epoxy-alcohol and the spirocyclic product are structural isomers (both have the same exact mass). Therefore, MS will yield identical [M+H]⁺ peaks for both the starting material and the product.

To validate the success of the cyclization, you must utilize Nuclear Magnetic Resonance (NMR) spectroscopy:

  • ¹H NMR Diagnostic: Monitor the disappearance of the highly shielded epoxide protons (typically appearing as complex multiplets between 2.50–2.90 ppm). In the product, the new C3-H proton (attached to the secondary hydroxyl group) will shift significantly downfield, appearing as a distinct multiplet around 4.30–4.50 ppm.

  • ¹³C NMR Diagnostic: The tertiary alcohol carbon in the starting material (C3 of the pyrrolidine ring) typically resonates around ~75 ppm. Upon cyclization to form the spiro ether center (C5 of the spirocycle), this carbon experiences a downfield shift to approximately ~85–90 ppm due to the dual inductive effects of the ring systems.

By strictly monitoring these NMR shifts, the synthetic chemist creates a self-validating feedback loop, ensuring absolute structural confidence before proceeding to the final deprotection step [3].

References

  • Baldwin, J. E. "Rules for ring closure." Journal of the Chemical Society, Chemical Communications, 1976, 734-736.[Link]

  • Hoffmann-La Roche Inc. "Pyridine-2-amides useful as CB2 agonists.
Exploratory

The Oxa-Azaspiro Advantage: Engineering 3D Scaffolds for Next-Generation Therapeutic Targets

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals Executive Summary The transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich architectures—often termed "esca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals

Executive Summary

The transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich architectures—often termed "escaping flatland"—has become a fundamental paradigm in modern drug discovery. Among the most privileged 3D architectures, the oxa-azaspiro scaffold has emerged as a cornerstone module[1]. By combining an oxygen atom (oxa) and a nitrogen atom (aza) within orthogonally fused rings, these scaffolds provide unique, non-coplanar exit vectors, disrupt intermolecular stacking, and fine-tune physicochemical properties[2].

As a Senior Application Scientist, I have observed firsthand how the strategic incorporation of oxa-azaspiro modules (such as oxa-azaspiro[3.3]heptanes or oxa-azaspiro[4.5]decanes) can rescue stalled discovery programs by simultaneously optimizing target affinity, metabolic stability, and cellular permeability. This guide dissects the mechanistic rationale, validated therapeutic targets, and self-validating experimental workflows for deploying oxa-azaspiro scaffolds in drug development.

The Physicochemical Rationale: Causality in Scaffold Design

The selection of an oxa-azaspiro core is rarely arbitrary; it is a calculated bioisosteric intervention designed to solve specific ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities.

Bioisosterism and Metabolic Evasion

Morpholine and piperazine rings are ubiquitous in medicinal chemistry but are notorious for their metabolic vulnerabilities. Morpholine, for instance, is highly susceptible to cytochrome P450-mediated oxidation at the 2-position, leading to rapid ring opening and clearance[3].

The Causality: Replacing a planar morpholine with a 2-oxa-6-azaspiro[3.3]heptane module preserves the critical hydrogen-bond acceptor (oxygen) and the basic anchoring center (nitrogen) while fundamentally altering the 3D electron density. The spirocyclic strain and steric bulk shield the adjacent carbons from CYP450 oxidation. This bioisosteric replacement significantly improves microsomal stability and aqueous solubility without compromising target binding affinity[3].

Tuning Exit Vectors

Unlike fused bicyclic systems, spirocycles provide orthogonal exit vectors. This allows medicinal chemists to project pharmacophores into deep, narrow binding pockets (such as allosteric sites) that are inaccessible to flat molecules[2]. Furthermore, the introduction of the electronegative oxygen atom lowers the overall lipophilicity (LogD) and reduces the basicity (pKa) of the spiro-amine via inductive effects, which directly translates to reduced hERG liability and improved oral bioavailability[4].

Validated Therapeutic Targets

Oxa-azaspiro scaffolds have demonstrated remarkable versatility across diverse therapeutic areas. Below is an analysis of their mechanistic roles in specific target classes.

A. Oncology: Allosteric Inhibition of SHP2

Src homology-2 (SH2)-containing protein tyrosine phosphatase 2 (SHP2) is a critical node in the RAS/ERK signaling pathway, and its overactivation is linked to multiple solid tumors[5]. Developing allosteric inhibitors that lock SHP2 in its inactive, closed conformation is a major oncological objective.

During the optimization of 5-azaquinoxaline-based SHP2 inhibitors, researchers discovered that incorporating an oxa-azaspiro[4.5]decane ring dramatically enhanced both cellular permeability and in vitro potency compared to standard bridged bicyclic analogs[5]. The oxa-azaspiro core provided the exact spatial geometry required to occupy the allosteric pocket while maintaining a favorable polar surface area (PSA) for transcellular permeation[5].

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2_Act Active SHP2 (Open Conformation) RTK->SHP2_Act Phosphorylation RAS RAS Activation SHP2_Act->RAS ERK ERK/MAPK Pathway RAS->ERK Tumor Tumor Proliferation ERK->Tumor Inhibitor Oxa-azaspiro[4.5]decane Allosteric Inhibitor SHP2_Inact Inactive SHP2 (Closed Conformation) Inhibitor->SHP2_Inact Binds Allosteric Site SHP2_Inact->SHP2_Act Prevents Activation

Fig 1: Mechanism of SHP2 allosteric inhibition utilizing an oxa-azaspiro[4.5]decane scaffold.

B. Neuropharmacology: Triple Reuptake Inhibitors (TRIs)

Major depressive disorder often requires polypharmacological intervention. Oxa-azaspiro derivatives have been successfully engineered as novel "triple" reuptake inhibitors targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters[6]. In silico modeling reveals that the spiro scaffold perfectly aligns its pharmacophores with the non-conserved residues in the S1 binding sites of these monoamine transporters, allowing for a tuned inhibition ratio that maximizes efficacy while minimizing toxic side effects[6].

C. Apoptosis Induction via Mitochondrial Disruption

In breast cancer models (MCF-7), oxa/azaspiro[4,5]trienone derivatives have shown potent anticancer properties (GI50 < 2 μM)[7]. Mechanistically, these spirocycles arrest the cell cycle in the G0/G1 phase and induce mitochondria-mediated apoptosis. They achieve this by up-regulating pro-apoptotic proteins (p53, p21, p27, Bax) and down-regulating the anti-apoptotic protein Bcl-2, leading to a collapse of the mitochondrial membrane potential (ΔΨm)[7].

Quantitative Data Presentation

The following table summarizes the comparative advantages of integrating oxa-azaspiro scaffolds against traditional planar or mono-cyclic baselines, synthesized from recent medicinal chemistry campaigns[3][5][7].

Scaffold TypeTarget ApplicationKey Structural ModificationPrimary Metric ImprovedQuantitative Shift (Representative)
Morpholine (Baseline)BTK / sEH KinasesN/AHigh Microsomal ClearanceT½ < 15 mins
2-Oxa-6-azaspiro[3.3]heptane BTK / sEH KinasesBioisosteric replacementMetabolic Stability & SolubilityT½ > 60 mins; +30% Solubility
Azabicyclo[3.1.1]heptane SHP2 AllostericBridged bicyclic corePermeabilityLow cellular potency
Oxa-azaspiro[4.5]decane SHP2 AllostericSpirocyclic integrationCellular Potency (IC50)IC50 improvement to < 30 nM
Oxa/azaspiro[4,5]trienone Mitochondrial ApoptosisSpiro-trienone formationMCF-7 Cytotoxicity (GI50)GI50 < 2.0 μM

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity, the following protocols represent a self-validating system for synthesizing an oxa-azaspiro core and profiling its ADME properties.

Protocol A: Multigram Synthesis of Oxa-azaspiro[2.n]alkanes

Rationale: Traditional Wittig olefinations often fail or cause epimerization when applied to sterically hindered, N-Boc-protected lactams. We utilize Tebbe's reagent for the olefination step due to its superior nucleophilicity and mild conditions, followed by a highly controlled cyclopropanation[2][8].

  • Olefination: Dissolve the commercially available N-Boc-lactam/lactone (1.0 eq) in anhydrous THF under an argon atmosphere. Cool to -40°C.

  • Tebbe Addition: Dropwise add Tebbe's reagent (1.2 eq). Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Quenching: Carefully quench with 1M NaOH (exothermic) to precipitate titanium salts. Filter through a Celite pad to isolate the exocyclic enamine intermediate.

  • Cyclopropanation: Subject the purified enamine to Simmons-Smith conditions (ZnEt₂, CH₂I₂) or react with a diazo compound in the presence of a Rhodium catalyst to yield the spirocyclic core[2].

  • Validation: Confirm the 3D architecture and orthogonal exit vectors via single-crystal X-ray diffraction and Exit Vector Plot (EVP) analysis[8].

Synthesis_Workflow Start N-Boc-Lactam / Lactone Starting Material Olefination Tebbe Olefination (Exocyclic Enamine Formation) Start->Olefination Cyclo Cyclopropanation / Spirocyclization (e.g., Simmons-Smith) Olefination->Cyclo Core Oxa-azaspiro Scaffold (e.g., [3.4]octane or [4.5]decane) Cyclo->Core Deriv Functional Group Interconversion & Deprotection Core->Deriv Assay In Vitro ADME Screening (Microsomal Stability & Caco-2) Deriv->Assay

Fig 2: Step-economic synthetic workflow for generating and validating oxa-azaspiro scaffolds.

Protocol B: Self-Validating Microsomal Stability Assay

Rationale: To prove that the oxa-azaspiro scaffold evades CYP450 metabolism better than its morpholine counterpart, an in vitro human liver microsome (HLM) assay with internal controls is required.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM protein.

  • Spiking: Add the oxa-azaspiro test compound to a final concentration of 1 μM. Self-Validation Step: Run parallel control wells with Verapamil (high clearance) and Warfarin (low clearance) to validate microsome viability.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching & Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) and half-life (T½).

References

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks ChemRxiv [Link]

  • Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks Organic Chemistry Frontiers (RSC Publishing) [Link]

  • Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond! CHIMIA [Link]

  • Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors PubMed Central (PMC)[Link]

  • Oxa-azaspiro Derivatives: a Novel Class of Triple Re-uptake Inhibitors ResearchGate[Link]

  • Design, synthesis and anticancer properties of novel oxa/azaspiro[4,5]trienones as potent apoptosis inducers through mitochondrial disruption PubMed[Link]

  • Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery ResearchGate [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Integration of 1-Oxa-7-azaspiro[4.4]nonan-3-ol in Medicinal Chemistry and Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Experimental Protocols Strategic Rationale: Escaping "Flatland" In modern drug discovery, the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Experimental Protocols

Strategic Rationale: Escaping "Flatland"

In modern drug discovery, the over-reliance on planar, sp²-rich aromatic scaffolds has historically led to clinical attrition due to poor pharmacokinetic (PK) profiles and off-target toxicity. As a Senior Application Scientist, I consistently advocate for the integration of spirocyclic scaffolds to increase the fraction of sp³ carbons (Fsp³).

The 1-oxa-7-azaspiro[4.4]nonan-3-ol scaffold represents a premier bioisostere for traditional saturated heterocycles (like morpholines or piperidines). This bicyclic system features a rigid spiro[4.4] core, an ether oxygen for hydrogen-bond acceptance, a basic pyrrolidine nitrogen for salt formation, and a secondary hydroxyl group that serves as a versatile vector for further functionalization[1]. By disrupting molecular flatness, this scaffold significantly reduces intermolecular π-π stacking, thereby enhancing aqueous solubility and providing non-coplanar exit vectors that allow for the exploration of novel chemical space[2].

G A 1-Oxa-7-azaspiro[4.4] nonan-3-ol Scaffold B Increased Fsp3 Fraction A->B Structural Property C Conformational Restriction A->C 3D Geometry D Enhanced Solubility & PK Profile B->D Reduces Stacking E Target Selectivity (e.g., OGA, CB2) C->E Entropic Benefit D->E In Vivo Efficacy

Fig 1. Mechanistic impact of the 1-oxa-7-azaspiro[4.4]nonan-3-ol scaffold on PK and target affinity.

Physicochemical Profiling

When replacing a planar aromatic ring with 1-oxa-7-azaspiro[4.4]nonan-3-ol, the physical properties of the resulting lead compound shift dramatically. The table below summarizes the causality behind these physicochemical improvements.

PropertyPlanar Aromatic Heterocycle1-Oxa-7-azaspiro[4.4]nonan-3-olPharmacological Impact
Fsp³ Fraction Low (<0.3)High (1.0 for the core)Correlates with higher clinical success rates and reduced toxicity.
Conformation Flat, 2DRigid, 3DProvides an entropic benefit upon target binding; reduces off-target activity.
Solubility Often poor (due to π-π stacking)High (disrupted crystal packing)Enhances oral bioavailability and simplifies formulation.
Exit Vectors Coplanar (180° or 120°)Divergent, non-coplanarAccesses distinct binding pockets unavailable to flat molecules.

Mechanistic & Pharmacological Applications

The unique geometry of 1-oxa-7-azaspiro[4.4]nonan-3-ol has been successfully leveraged across multiple therapeutic areas:

  • Neurodegenerative Diseases (OGA Inhibitors): Diazaspirononane scaffolds are utilized to develop non-saccharide O-GlcNAcase (OGA) inhibitors. The spiro core effectively mimics the transition state of the natural sugar substrate while providing superior blood-brain barrier (BBB) penetration compared to planar analogs[3].

  • Pain & Inflammation (CB2 Agonists): Pyridine-2-amides incorporating the 1-oxa-7-azaspiro[4.4]nonane system have been identified as highly potent CB2 receptor agonists. The rigid 3D structure optimally positions the pharmacophores within the receptor's binding pocket, enhancing selectivity over the CB1 receptor and minimizing psychoactive side effects[4].

  • Antimicrobial Agents (Natural Product Scaffolds): The 1-oxa-7-azaspiro[4.4]nonane core is a defining structural feature of 3-spirofuranone-lactam tetramic acids (e.g., pseurotins), which are marine-derived natural products exhibiting potent antimicrobial and antiparasitic activities[5].

Synthetic Workflows & Functionalization Strategies

To effectively utilize this scaffold in library generation, orthogonal protection strategies are mandatory. The standard starting material is N-Boc-1-oxa-7-azaspiro[4.4]nonan-3-ol . The workflow below outlines the logical sequence for dual-functionalization: first addressing the secondary alcohol, followed by unmasking and derivatizing the basic amine.

Workflow A N-Boc-Protected Spiro Core B 3-OH Functionalization (Alkylation/Acylation) A->B Base, R-X (Orthogonal Control) C Boc Deprotection (4M HCl in Dioxane) B->C Acidic Cleavage (Yields HCl Salt) D N7-Derivatization (Amidation/SNAr) C->D Electrophile, Base (e.g., TBTU, DIEA) E Final Drug Candidate D->E Purification (LC-MS/NMR Validated)

Fig 2. Step-by-step synthetic workflow for orthogonal functionalization of the spirocyclic core.

Validated Experimental Protocols

The following methodologies are engineered as self-validating systems. Causality for reagent selection is explicitly detailed to ensure reproducible translation into your laboratory.

Protocol A: O-Alkylation of the 3-Hydroxyl Group

Objective: Functionalize the secondary alcohol while preserving the integrity of the secondary amine. Causality: The N-Boc group is sterically bulky and electron-withdrawing, deactivating the nitrogen towards electrophiles. Sodium hydride (NaH) is selected as the base because it irreversibly deprotonates the 3-OH group, driving the equilibrium forward and releasing hydrogen gas as a reliable visual indicator of reaction progress.

  • Preparation: Dissolve N-Boc-1-oxa-7-azaspiro[4.4]nonan-3-ol (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere. Rationale: DMF stabilizes the resulting alkoxide intermediate.

  • Deprotonation: Cool the solution to 0 °C and add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes until gas evolution ceases.

  • Alkylation: Add the desired alkyl halide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Self-Validation Check (TLC): Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the starting material and the emergence of a less polar spot indicates successful O-alkylation.

  • Quench & Isolation: Quench carefully with saturated aqueous NH₄Cl. Rationale: A mild acid quench prevents base-catalyzed hydrolysis of the Boc group. Extract with EtOAc, wash extensively with brine (to remove DMF), dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Boc Deprotection and N-Amidation[4]

Objective: Unmask the basic nitrogen and couple it with a target carboxylic acid. Causality: 4M HCl in dioxane is heavily preferred over Trifluoroacetic acid (TFA) because it directly yields the amine hydrochloride salt as a stable precipitate, bypassing the need for basic aqueous workup or chromatography. TBTU is utilized for amidation as it is highly efficient for the sterically hindered secondary amines typical of spirocycles.

  • Deprotection: Suspend the O-alkylated intermediate from Protocol A in 4M HCl in dioxane (10 eq). Stir at room temperature for 2 hours.

  • Self-Validation Check (Precipitation & MS): The product should precipitate as a white solid. Evaporate the solvent under reduced pressure to yield the hydrochloride salt. Confirm the exact mass via LC-MS.

  • Pre-Activation: In a separate flask, dissolve the desired carboxylic acid (1.1 eq) and TBTU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIEA, 3.0 eq) and stir for 15 minutes. Rationale: DIEA is required in excess to neutralize the amine hydrochloride salt and act as a base for the coupling.

  • Coupling: Add the deprotected spirocycle salt (1.0 eq) to the activated acid solution. Stir at room temperature for 12 hours.

  • Workup: Dilute with water and extract with EtOAc. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine to remove unreacted starting materials and coupling byproducts.

  • Self-Validation Check (NMR): Confirm product structure via ¹H NMR. The shift of the protons adjacent to the nitrogen (C6 and C8 positions) downfield by ~0.5 ppm confirms successful amide bond formation.

References

  • Title : Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes Source : Organic Letters - ACS Publications URL :[Link]

  • Title : Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks Source : Scilit / ChemRxiv URL :[Link]

  • Title : Diazaspirononane Nonsaccharide Inhibitors of O-GlcNAcase (OGA) for the Treatment of Neurodegenerative Disorders Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]

  • Title : The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms Source : Marine Drugs (PMC - NIH) URL :[Link]

  • Title: US9303012B2 - Pyridine-2-amides useful as CB2 agonists Source: Google Patents URL

Sources

Application

Application Notes and Protocols: The 1-Oxa-7-azaspiro[4.4]nonan-3-ol Scaffold in Modern Drug Discovery

Introduction: Unveiling the Potential of a Compact Spirocyclic Scaffold In the landscape of contemporary drug design, the quest for novel molecular architectures that offer a departure from "flat" aromatic systems toward...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Compact Spirocyclic Scaffold

In the landscape of contemporary drug design, the quest for novel molecular architectures that offer a departure from "flat" aromatic systems towards three-dimensional structures is paramount. Spirocyclic scaffolds have emerged as a compelling strategy to access this desirable chemical space. The 1-Oxa-7-azaspiro[4.4]nonan-3-ol core represents a fascinating, yet underexplored, scaffold that holds significant promise for the development of new therapeutic agents. Its inherent rigidity, conferred by the spirocyclic fusion of a tetrahydrofuran and a pyrrolidine ring, provides a defined orientation of substituents, which can be exploited for precise interactions with biological targets. The presence of a hydroxyl group and a secondary amine offers versatile handles for synthetic elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).

This guide provides a comprehensive overview of the 1-Oxa-7-azaspiro[4.4]nonan-3-ol scaffold, from its synthesis to its potential applications in drug discovery, with a particular focus on its utility as a building block for CNS-targeting agents, such as muscarinic acetylcholine receptor agonists.

Physicochemical Properties and Design Rationale

The 1-Oxa-7-azaspiro[4.4]nonan-3-ol scaffold, with a molecular formula of C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol , presents an attractive starting point for medicinal chemistry campaigns. The incorporation of both oxygen and nitrogen heteroatoms imparts a degree of polarity that can enhance aqueous solubility, a critical parameter for drug development. The spirocyclic nature of the scaffold increases its three-dimensionality, often leading to improved metabolic stability and reduced off-target effects compared to more flexible, linear molecules.

The strategic placement of the hydroxyl and amine functionalities allows for the introduction of a wide array of substituents to modulate the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. For instance, the secondary amine can be alkylated or acylated to introduce groups that can interact with specific residues in a target protein, while the hydroxyl group can be derivatized to form esters or ethers, or it can act as a hydrogen bond donor.

Synthetic Strategies: Accessing the 1-Oxa-7-azaspiro[4.4]nonan-3-ol Core

While the dedicated synthesis of 1-Oxa-7-azaspiro[4.4]nonan-3-ol is not extensively documented in peer-reviewed literature, plausible synthetic routes can be devised based on established methodologies for the construction of related azaspirocyclic systems. A potential retrosynthetic analysis suggests a strategy involving the formation of the spirocyclic core via an intramolecular cyclization reaction.

retrosynthesis Scaffold 1-Oxa-7-azaspiro[4.4]nonan-3-ol Intermediate1 N-Protected 4-(2-hydroxyethyl)prolinol derivative Scaffold->Intermediate1 Intramolecular Cyclization Intermediate2 Protected Prolinol Derivative Intermediate1->Intermediate2 Alkylation/Grignard Addition StartingMaterial Commercially Available Proline Derivative Intermediate2->StartingMaterial Protection

Caption: Retrosynthetic analysis of 1-Oxa-7-azaspiro[4.4]nonan-3-ol.

A forward synthesis could commence from a suitably protected proline derivative. The following protocol outlines a hypothetical, yet chemically sound, approach.

Protocol 1: Synthesis of 1-Oxa-7-azaspiro[4.4]nonan-3-ol

Materials:

  • N-Boc-L-prolinol

  • Dess-Martin periodinane (DMP)

  • Vinylmagnesium bromide solution (1.0 M in THF)

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) dimer

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Oxidation of N-Boc-L-prolinol:

    • Dissolve N-Boc-L-prolinol (1.0 eq) in DCM.

    • Add Dess-Martin periodinane (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃.

    • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the crude N-Boc-L-prolinal.

  • Vinylation of N-Boc-L-prolinal:

    • Dissolve the crude N-Boc-L-prolinal in anhydrous THF and cool to -78 °C.

    • Add vinylmagnesium bromide solution (1.2 eq) dropwise.

    • Stir at -78 °C for 1 hour, then allow to warm to room temperature.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate. Purify by flash column chromatography to obtain the vinyl alcohol intermediate.

  • Hydroboration-Oxidation:

    • Dissolve the vinyl alcohol intermediate (1.0 eq) in anhydrous THF.

    • Add 9-BBN dimer (1.5 eq) at 0 °C and stir at room temperature for 4 hours.

    • Cool the reaction to 0 °C and slowly add aqueous NaOH (3 M), followed by the dropwise addition of H₂O₂ (30% aqueous solution).

    • Stir at room temperature for 2 hours.

    • Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield the diol intermediate.

  • Intramolecular Cyclization and Deprotection (Plausible one-pot):

    • This step is hypothetical and would require optimization. A plausible approach would be an acid-catalyzed intramolecular cyclization.

    • Dissolve the diol intermediate in DCM.

    • Add trifluoroacetic acid (TFA) (excess) and stir at room temperature. The TFA would also serve to remove the Boc protecting group.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate under reduced pressure.

    • Dissolve the residue in a minimal amount of water and basify with a strong base (e.g., NaOH) to pH > 12.

    • Extract thoroughly with a suitable organic solvent (e.g., a mixture of chloroform and isopropanol).

    • Dry the combined organic layers over MgSO₄ and concentrate to yield the crude 1-Oxa-7-azaspiro[4.4]nonan-3-ol. Purify by crystallization or chromatography.

Application in Drug Design: Targeting Muscarinic Receptors for Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that a deficit in the neurotransmitter acetylcholine (ACh) contributes to the cognitive decline observed in patients.[1] One therapeutic strategy is to enhance cholinergic neurotransmission by agonizing post-synaptic muscarinic acetylcholine receptors (mAChRs).[2][3] The 1-Oxa-7-azaspiro[4.4]nonan-3-ol scaffold provides a rigid framework that can be decorated with functionalities to mimic the binding of acetylcholine to these receptors.

SAR_Concept cluster_Scaffold 1-Oxa-7-azaspiro[4.4]nonan-3-ol Scaffold cluster_Modifications Synthetic Modifications cluster_Target Muscarinic Receptor Binding Pocket Scaffold R1 R1: Alkylation/Acylation (Modulates basicity, introduces new interactions) Scaffold->R1 At N7 R2 R2: Esterification/Etherification (Modulates H-bonding, lipophilicity) Scaffold->R2 At O3-H Receptor Anionic Site Cationic Head Interaction Hydrogen Bond Acceptor/Donor Region Hydrophobic Pockets R1->Receptor Targets Anionic Site R2->Receptor Targets H-bond region

Caption: Conceptual framework for the SAR of 1-Oxa-7-azaspiro[4.4]nonan-3-ol derivatives.

Hypothetical Structure-Activity Relationship (SAR) Study

To illustrate the potential of this scaffold, a hypothetical SAR study targeting the M1 muscarinic receptor is presented below. The goal is to optimize the affinity and selectivity of the compounds.

Compound IDR1 (at N7)R2 (at O3)M1 Ki (nM) (Hypothetical)M2/M1 Selectivity (Hypothetical)
Scaffold HH>10,000-
1a -CH₃H8505
1b -CH₂CH₃H6208
1c -CH₂(c-Pr)H35015
2a -CH₃-C(O)CH₃12003
2b -CH₃-CH₂Ph9506
3a -CH₂(c-Pr)-C(O)NH₂15050

Analysis of Hypothetical SAR:

  • Alkylation at N7 (R1): Small alkyl groups (1a, 1b) show a modest increase in affinity. The introduction of a cyclopropylmethyl group (1c) leads to a more significant improvement, suggesting a favorable interaction with a hydrophobic pocket near the anionic binding site of the receptor.

  • Derivatization at O3 (R2): Acylation (2a) or benzylation (2b) of the hydroxyl group is generally detrimental to affinity, indicating that a free hydroxyl group may be important for hydrogen bonding with the receptor.

  • Combined Modifications (3a): The combination of the optimal N7 substituent with a carbamate at the O3 position (3a) results in the most potent and selective compound in this hypothetical series. The carbamate may introduce additional hydrogen bonding interactions.

Experimental Protocols

Protocol 2: Synthesis of a Representative Derivative (Compound 1c)

Materials:

  • 1-Oxa-7-azaspiro[4.4]nonan-3-ol

  • Cyclopropanecarboxaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reductive Amination:

    • To a solution of 1-Oxa-7-azaspiro[4.4]nonan-3-ol (1.0 eq) in DCE, add cyclopropanecarboxaldehyde (1.1 eq) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Stir at room temperature for 12-16 hours.

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Extract with DCM, wash the combined organic layers with brine, and dry over Na₂SO₄.

    • Concentrate under reduced pressure and purify the crude product by flash column chromatography (e.g., using a gradient of methanol in DCM) to afford compound 1c .

Protocol 3: Muscarinic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the M1 muscarinic receptor.

Materials:

  • Cell membranes expressing the human M1 muscarinic receptor

  • [³H]-N-methylscopolamine ([³H]-NMS) (radioligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Atropine (non-specific binding control)

  • 96-well microplates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well microplate, add assay buffer, cell membranes, and varying concentrations of the test compound.

    • For total binding, add vehicle (e.g., DMSO) instead of the test compound.

    • For non-specific binding, add a high concentration of atropine (e.g., 10 µM).

  • Radioligand Addition:

    • Add [³H]-NMS to all wells at a final concentration close to its Kd value.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

  • Scintillation Counting:

    • Place the filter mat in a scintillation vial, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The 1-Oxa-7-azaspiro[4.4]nonan-3-ol scaffold represents a valuable, yet underutilized, building block in the medicinal chemist's toolbox. Its inherent three-dimensionality, coupled with versatile synthetic handles, makes it an attractive starting point for the design of novel therapeutics, particularly for CNS disorders. The protocols and conceptual frameworks presented in this guide are intended to stimulate further research into this promising scaffold and to facilitate its application in drug discovery programs.

References

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. The Journal of Organic Chemistry. (URL: [Link])

  • Researchers develop chemical compound with potential against Alzheimer's disease. Fundação de Amparo à Pesquisa do Estado de São Paulo. (URL: [Link])

  • Muscarinic Receptor Agonists and Antagonists. Medicinal Research Reviews. (URL: [Link])

  • One-pot three-component synthesis of azaspirononatriene derivatives. Scientific Reports. (URL: [Link])

  • Natural Products as a Source of Alzheimer's Drug Leads. Journal of Natural Products. (URL: [Link])

  • 1-Oxa-7-Azaspiro[4.4]Nonane Hydrochloride|CAS 1419590-81-0. Autech Industry Co.,Limited. (URL: [Link])

  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Chemistry of Heterocyclic Compounds. (URL: [Link])

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Pharmaceuticals. (URL: [Link])

  • Oxa-azaspiro derivatives: a novel class of triple re-uptake inhibitors. ChemMedChem. (URL: [Link])

  • Synthesis, Biological Evaluation and Molecular Modeling of 1-Oxa-4-Thiaspiro- And 1,4-Dithiaspiro[4.5]decane Derivatives as Potent and Selective 5-Ht1a Receptor Agonists. European Journal of Medicinal Chemistry. (URL: [Link])

  • Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. Journal of Medicinal Chemistry. (URL: [Link])

  • Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents. Scientific Reports. (URL: [Link])

  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules. (URL: [Link])

  • Biological activity of 1,3,4-oxadiazole: A bibliometric analysis (2000-2025). Journal of Applied Pharmaceutical Science. (URL: [Link])

  • Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. Molecules. (URL: [Link])

  • Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. Journal of Medicinal Chemistry. (URL: [Link])

  • Review on the potential of 1,3,4-Oxadiazine derivatives: Synthesis, structure-activity relationship, and future prospects in drug development. Journal of Molecular Structure. (URL: [Link])

  • Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine. British Journal of Pharmacology. (URL: [Link])

Sources

Method

Application Notes and Protocols for the Reaction of 1-Oxa-7-azaspiro[4.4]nonan-3-ol with Electrophiles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 1-Oxa-7-azaspiro[4.4]nonan-3-ol The 1-oxa-7-azaspiro[4.4]nonane scaffold is a key structural motif in medicinal ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1-Oxa-7-azaspiro[4.4]nonan-3-ol

The 1-oxa-7-azaspiro[4.4]nonane scaffold is a key structural motif in medicinal chemistry, valued for its inherent three-dimensionality and synthetic versatility.[1] This spirocyclic system, which incorporates both an oxazolidine and a pyrrolidine ring, serves as a valuable building block for creating novel molecular architectures in the pursuit of new therapeutic agents.[2] The presence of a hydroxyl group at the 3-position and a secondary amine at the 7-position in 1-oxa-7-azaspiro[4.4]nonan-3-ol offers two distinct points for functionalization. This dual reactivity allows for the strategic introduction of various substituents to explore structure-activity relationships (SAR) and optimize the pharmacokinetic and pharmacodynamic properties of drug candidates.

This guide provides a detailed examination of the reactivity of 1-oxa-7-azaspiro[4.4]nonan-3-ol with common electrophiles, focusing on the principles of chemoselectivity and offering practical, step-by-step protocols for both N-alkylation and O-acylation reactions.

Understanding Chemoselectivity: The Key to Controlled Functionalization

The presence of two nucleophilic centers—the secondary amine (N-7) and the secondary alcohol (O-3)—necessitates a careful selection of reaction conditions to achieve selective functionalization. The relative nucleophilicity of the nitrogen and oxygen atoms is the primary determinant of the reaction outcome.

  • N-Alkylation: Under neutral or basic conditions, the nitrogen atom of the secondary amine is generally more nucleophilic than the oxygen atom of the hydroxyl group. Therefore, reactions with alkylating agents such as alkyl halides will predominantly occur at the nitrogen, leading to the formation of N-substituted derivatives.

  • O-Acylation: To achieve selective acylation of the hydroxyl group, the greater nucleophilicity of the amine must be masked. This is effectively accomplished by conducting the reaction under acidic conditions.[3] Protonation of the amine to form an ammonium salt renders it non-nucleophilic, thereby directing the acylation reaction exclusively to the hydroxyl group.[3]

The following diagram illustrates the two primary pathways for the selective functionalization of 1-oxa-7-azaspiro[4.4]nonan-3-ol.

Caption: Chemoselective functionalization pathways for 1-oxa-7-azaspiro[4.4]nonan-3-ol.

Protocols for Electrophilic Reactions

The following protocols are designed as self-validating systems, providing detailed, step-by-step methodologies for the selective N-alkylation and O-acylation of 1-oxa-7-azaspiro[4.4]nonan-3-ol.

Protocol 1: Selective N-Alkylation with Benzyl Bromide

This protocol details the selective alkylation of the secondary amine at the N-7 position using benzyl bromide as the electrophile under basic conditions.

Reaction Scheme:

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
1-Oxa-7-azaspiro[4.4]nonan-3-ol hydrochloride179.641.01.0
Benzyl bromide171.041.21.2
Potassium carbonate (K₂CO₃)138.213.03.0
Acetonitrile (CH₃CN), anhydrous41.05--

Experimental Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-oxa-7-azaspiro[4.4]nonan-3-ol hydrochloride (1.0 mmol, 179.6 mg) and potassium carbonate (3.0 mmol, 414.6 mg).

  • Solvent Addition: Add anhydrous acetonitrile (20 mL) to the flask.

  • Reagent Addition: Add benzyl bromide (1.2 mmol, 0.14 mL) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5 v/v) to afford the pure N-benzylated product.

Expected Outcome:

The expected product is 7-benzyl-1-oxa-7-azaspiro[4.4]nonan-3-ol. The yield is anticipated to be in the range of 70-85%. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild inorganic base sufficient to neutralize the hydrochloride salt of the starting material and the HBr generated during the reaction, driving the equilibrium towards the product. The use of a base is crucial for ensuring the amine is in its free, nucleophilic form.

  • Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reagents and facilitates the Sₙ2 reaction.

  • Temperature: Refluxing conditions provide the necessary activation energy for the reaction to proceed at a reasonable rate.

Protocol 2: Selective O-Acylation with Acetyl Chloride

This protocol outlines the selective acylation of the secondary alcohol at the O-3 position using acetyl chloride as the electrophile under acidic conditions. The amine is protected in situ as its hydrochloride salt.

Reaction Scheme:

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
1-Oxa-7-azaspiro[4.4]nonan-3-ol hydrochloride179.641.01.0
Acetyl chloride78.501.51.5
Pyridine, anhydrous79.103.03.0
Dichloromethane (DCM), anhydrous84.93--

Experimental Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend 1-oxa-7-azaspiro[4.4]nonan-3-ol hydrochloride (1.0 mmol, 179.6 mg) in anhydrous dichloromethane (20 mL).

  • Base Addition: Add anhydrous pyridine (3.0 mmol, 0.24 mL) to the suspension and stir for 10 minutes at 0 °C (ice bath).

  • Reagent Addition: Add acetyl chloride (1.5 mmol, 0.11 mL) dropwise to the stirred mixture at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:1 v/v) to yield the pure O-acetylated product.

Expected Outcome:

The expected product is 1-oxa-7-azaspiro[4.4]nonan-3-yl acetate. The yield is anticipated to be in the range of 80-95%. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Acidic Conditions: The starting material is the hydrochloride salt, ensuring the amine is protonated and non-nucleophilic.[3]

  • Pyridine: Pyridine serves as a mild base to neutralize the HCl generated from the reaction of acetyl chloride with the alcohol, and it can also act as a nucleophilic catalyst.

  • Solvent: Dichloromethane is an inert solvent that is suitable for this type of acylation reaction.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction of the highly reactive acetyl chloride.

Workflow Visualization

The following diagram provides a visual representation of the general workflow for the selective functionalization of 1-oxa-7-azaspiro[4.4]nonan-3-ol.

Functionalization_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Start 1-Oxa-7-azaspiro[4.4]nonan-3-ol (or hydrochloride salt) Reaction_Setup Reaction Setup (Solvent, Reagents) Start->Reaction_Setup Reaction_Conditions Reaction Conditions (Temperature, Time) Reaction_Setup->Reaction_Conditions Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Conditions->Monitoring Workup Aqueous Work-up (Quenching, Extraction) Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product N- or O-Functionalized Product Purification->Product Analysis Characterization (NMR, MS) Product->Analysis

Caption: General experimental workflow for the functionalization of 1-oxa-7-azaspiro[4.4]nonan-3-ol.

Conclusion

1-Oxa-7-azaspiro[4.4]nonan-3-ol is a versatile building block with two addressable functional groups. The chemoselective functionalization of its amine and hydroxyl moieties can be readily achieved by careful control of the reaction conditions. The protocols provided herein offer reliable and reproducible methods for the synthesis of N- and O-substituted derivatives, which can serve as valuable intermediates in drug discovery and development programs.

References

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters. Available at: [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. Available at: [Link]

  • Selective n-acylation of amino alcohols. Google Patents.
  • Recent advances in directed sp2 C–H functionalization towards the synthesis of N-heterocycles and O-heterocycles. Chemical Communications. Available at: [Link]

  • One-pot three-component synthesis of azaspirononatriene derivatives. Scientific Reports. Available at: [Link]

  • SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. European Patent Office. Available at: [Link]

  • Reported O‐selective acylation of amino alcohols without protecting the... ResearchGate. Available at: [Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Proposed approach for the synthesis of aliphatic spiro N-heterocycles. ResearchGate. Available at: [Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. Available at: [Link]

  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society. Available at: [Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PubMed. Available at: [Link]

  • Direct N-alkylation of unprotected amino acids with alcohols. Science Advances. Available at: [Link]

  • Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. ResearchGate. Available at: [Link]

  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. Acta Crystallographica Section E. Available at: [Link]

  • Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. RSC Advances. Available at: [Link]

  • Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. RSC Advances. Available at: [Link]

  • Influence of solvent mixture on nucleophilicity parameters: The case of pyrrolidine in methanol-acetonitrile. ResearchGate. Available at: [Link]

  • Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them. Google Patents.
  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules. Available at: [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application

Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery

An Application Guide for the Derivatization of 1-Oxa-7-azaspiro[4.4]nonan-3-ol to Advance Structure-Activity Relationship (SAR) Studies In the modern era of drug discovery, chemists are increasingly moving beyond "flatla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Derivatization of 1-Oxa-7-azaspiro[4.4]nonan-3-ol to Advance Structure-Activity Relationship (SAR) Studies

In the modern era of drug discovery, chemists are increasingly moving beyond "flatland" to explore the vast chemical space of three-dimensional molecules.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement.[2] Their inherent structural rigidity and defined three-dimensional exit vectors offer a powerful strategy to enhance binding affinity, refine selectivity, and optimize physicochemical properties such as solubility and metabolic stability.[3][4][5] The surge in the use of spirocycles in drug candidates for a wide array of diseases, from cancer to neurological disorders, underscores their importance.[6]

The 1-oxa-7-azaspiro[4.4]nonane framework is a particularly compelling scaffold.[7] It combines the benefits of a spirocyclic core with strategically placed heteroatoms. The 1-Oxa-7-azaspiro[4.4]nonan-3-ol variant, specifically, presents two orthogonal functional handles ripe for chemical modification: a secondary amine within the pyrrolidine ring and a secondary alcohol on the tetrahydrofuran ring. This dual functionality allows for the systematic and independent derivatization of two key pharmacophoric features.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of 1-oxa-7-azaspiro[4.4]nonan-3-ol. The objective is to generate a diverse chemical library for comprehensive Structure-Activity Relationship (SAR) studies.[8][9] We present detailed, field-proven protocols for modifying both the nitrogen and oxygen centers, explain the causal logic behind experimental choices, and outline a workflow for library synthesis, purification, and characterization.

Core Scaffold & Strategic Derivatization Points

The power of the 1-Oxa-7-azaspiro[4.4]nonan-3-ol scaffold lies in its two distinct points for chemical diversification. The secondary amine (N-H) allows for modulation of basicity, hydrogen bonding, and the introduction of substituents that can occupy new binding pockets. The secondary alcohol (O-H) provides a hydrogen bond donor and acceptor which can be capped or replaced to alter polarity, lipophilicity, and metabolic stability.

A systematic exploration of these two points is critical for elucidating the SAR and optimizing a lead compound.[10][11]

Caption: Strategic derivatization points on the core scaffold.

Experimental Protocols: A Modular Approach to Library Synthesis

The following protocols are designed as modular, reliable methods for derivatizing the 1-Oxa-7-azaspiro[4.4]nonan-3-ol core. For reactions involving the secondary alcohol, prior protection of the more nucleophilic secondary amine is required to ensure chemoselectivity. A standard Boc-protection protocol is provided first.

Preliminary Protocol: N-Boc Protection

Rationale: The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for the secondary amine. It is stable to the basic and nucleophilic conditions used for O-derivatization and can be cleanly removed under acidic conditions without affecting most ethers or esters.

G scaffold 1-Oxa-7-azaspiro[4.4]nonan-3-ol product N-Boc Protected Scaffold scaffold->product Protection reagents Boc₂O, TEA DCM, rt

Caption: N-Boc protection reaction scheme.

Step-by-Step Methodology:

  • Dissolve 1-Oxa-7-azaspiro[4.4]nonan-3-ol (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Add triethylamine (TEA, 1.5 eq) to the solution and cool to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise over 15 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can often be used without further purification. If necessary, purify by flash column chromatography on silica gel.

Protocol 1: Derivatization of the Secondary Amine (N-Acylation)

Rationale: Amide bond formation is one of the most common reactions in medicinal chemistry.[12] N-acylation introduces a wide range of substituents, allowing for the exploration of steric and electronic effects on biological activity. This protocol uses an acid chloride, a highly reactive acylating agent.

G scaffold 1-Oxa-7-azaspiro[4.4]nonan-3-ol product N-Acyl Derivative scaffold->product N-Acylation reagents R-COCl, DIPEA DCM, 0 °C to rt G scaffold N-Boc Protected Scaffold product O-Alkyl Derivative (N-Boc Protected) scaffold->product O-Alkylation reagents 1. NaH, THF, 0 °C 2. R-Br, rt G cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis Stage cluster_final Final Stage reagents Select Reagents (Acid Chlorides, Alkyl Halides) parallel_rxn Parallel Reaction Setup (e.g., 24-well plate) reagents->parallel_rxn reaction Reaction Incubation (Stirring, Heating) parallel_rxn->reaction workup Parallel Workup / Quenching reaction->workup purify Mass-Directed Prep-HPLC workup->purify analysis QC Analysis (LC-MS, ¹H NMR) purify->analysis quantify Quantification & Normalization analysis->quantify plate Assay Plate Preparation (DMSO Stocks) quantify->plate screening Biological Screening plate->screening SAR SAR Data Analysis screening->SAR

Sources

Method

Application Notes &amp; Protocols: 1-Oxa-7-azaspiro[4.4]nonan-3-ol in CNS Drug Discovery

Scaffolding the Future of Neurotherapeutics through High-Fsp3 Architecture Executive Summary: The "Escape from Flatland" Historically, central nervous system (CNS) drug discovery has relied heavily on flat, sp2-hybridize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scaffolding the Future of Neurotherapeutics through High-Fsp3 Architecture

Executive Summary: The "Escape from Flatland"

Historically, central nervous system (CNS) drug discovery has relied heavily on flat, sp2-hybridized aromatic rings. While synthetically accessible, these planar scaffolds often suffer from poor aqueous solubility, rapid cytochrome P450-mediated metabolism, and off-target promiscuity. The paradigm shift toward three-dimensional architectures—often termed the "escape from flatland"—has positioned spirocyclic scaffolds as exceptional tools in modern drug design[1].

Among these, 1-oxa-7-azaspiro[4.4]nonan-3-ol has emerged as a privileged building block. By fusing an oxygen-containing tetrahydrofuran ring with a nitrogen-containing pyrrolidine ring at a single spiro carbon, this scaffold dramatically increases the fraction of sp3-hybridized carbons (Fsp3)[2]. The resulting rigid, tetrahedral geometry provides precise conformational restriction, which enhances target binding affinity while its optimized physicochemical properties facilitate passive diffusion across the blood-brain barrier (BBB).

Mechanistic Rationale: Why 1-Oxa-7-azaspiro[4.4]nonan-3-ol?

As application scientists, we select scaffolds not just for novelty, but for their specific biophysical causality. The 1-oxa-7-azaspiro[4.4]nonan-3-ol core offers a highly tunable pharmacophore system:

  • The Spiro[4.4] Core (Conformational Locking): The spiro-fusion restricts the rotational degrees of freedom. When targeting deep, narrow binding pockets (such as those in GPCRs or O-GlcNAcase enzymes), this pre-organization reduces the entropic penalty of binding, directly translating to higher potency[3].

  • The 1-Oxa Heteroatom (Lipophilicity Modulation): The oxygen atom acts as a localized hydrogen-bond acceptor. Crucially, it lowers the overall ClogP of the molecule compared to all-carbon spirocycles, preventing the compound from becoming trapped in the lipid bilayer of the BBB[4].

  • The 7-Aza Vector (Pharmacophore & Functionalization): The secondary amine is the primary vector for library generation (e.g., via reductive amination or cross-coupling). In physiological pH, this nitrogen is often protonated, serving as a critical anchor point for electrostatic interactions with acidic residues in CNS targets[5].

  • The 3-Hydroxyl Group (Secondary SAR Vector): The C3-OH provides a handle for late-stage functionalization (e.g., etherification or fluorination) or acts as a hydrogen-bond donor to achieve target selectivity.

Target Applications in Neurotherapeutics
  • O-GlcNAcase (OGA) Inhibitors: In Alzheimer's disease research, preventing the removal of O-GlcNAc from Tau proteins prevents Tau hyperphosphorylation and aggregation. Spirocyclic nonsaccharide inhibitors utilizing azaspiro cores have demonstrated the necessary oral bioavailability and CNS penetration required for disease modification[5].

  • Dopamine D3/D2 Receptor Ligands: For the treatment of schizophrenia and substance use disorders, replacing traditional flexible linkers with rigid azaspiro scaffolds has been shown to improve D3 over D2 subtype selectivity, minimizing extrapyramidal motor side effects[6].

G A Flat Aromatic Hit (Low Fsp3, High LogP) B Scaffold Hopping Insert 1-Oxa-7-azaspiro[4.4]nonan-3-ol A->B Structural Rigidification C 3D Conformation Achieved (Increased Fsp3) B->C Conformational Locking D Enhanced PK/PD (BBB Penetration & Stability) C->D Physicochemical Shift E Lead Candidate Ready for In Vivo D->E SAR Optimization

Caption: Workflow for CNS drug discovery transitioning from flat scaffolds to high-Fsp3 spirocyclic cores.

Quantitative Data: Scaffold Comparison

The following table summarizes the causal relationship between the structural shift to a spirocyclic core and the resulting physicochemical improvements critical for CNS drug development.

PropertyFlat Aromatic Scaffold (e.g., Phenylpiperazine)Spirocyclic Scaffold (1-Oxa-7-azaspiro[4.4]nonan-3-ol)Pharmacological Impact
Fsp3 Fraction < 0.30> 0.75Increased 3D complexity; significantly reduced off-target toxicity[2].
ClogP 3.5 - 4.51.8 - 2.5Optimal lipophilicity for BBB traversal without membrane trapping.
Metabolic Half-life (T1/2) ~30 mins> 120 minsResistance to CYP450 oxidation due to the absence of vulnerable sp2 rings.
Aqueous Solubility Low (<10 µg/mL)High (>100 µg/mL)Improved oral bioavailability and formulation ease.

Experimental Protocols

Protocol A: Chemoselective Reductive Amination of 1-Oxa-7-azaspiro[4.4]nonan-3-ol

Purpose: To functionalize the 7-aza position with an aryl or alkyl pharmacophore while preserving the stereochemical integrity of the 3-hydroxyl group.

Scientific Causality: Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salts) and requires harsh bases that can cause elimination reactions. Reductive amination using Sodium Triacetoxyborohydride (NaBH(OAc)3) is chosen because it is a mild, chemoselective reducing agent. It specifically targets the protonated iminium ion intermediate without reducing the unreacted aldehyde, and it avoids the generation of toxic cyanide byproducts associated with NaBH3CN.

Materials:

  • 1-Oxa-7-azaspiro[4.4]nonan-3-ol hydrochloride[7]

  • Target Aldehyde (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (1.5 eq)

  • NaBH(OAc)3 (1.5 eq)

  • Dichloromethane (DCM) / Methanol (MeOH) (9:1 v/v)

  • Glacial Acetic Acid (catalytic)

Step-by-Step Procedure:

  • Free-basing: Suspend 1-oxa-7-azaspiro[4.4]nonan-3-ol hydrochloride (1.0 mmol) in 5 mL of DCM/MeOH. Add DIPEA (1.5 mmol) dropwise at 0°C. Stir for 10 minutes to liberate the free amine.

  • Imine Formation: Add the target aldehyde (1.1 mmol) and 2 drops of glacial acetic acid. Causality: The mild acid catalysis accelerates the dehydration step of imine formation. Stir at room temperature for 30 minutes.

  • Chemoselective Reduction: Cool the reaction to 0°C. Add NaBH(OAc)3 (1.5 mmol) in three distinct portions over 15 minutes. Causality: Stepwise addition controls the exothermic reduction and prevents the localized thermal degradation of the spirocycle.

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO3 (5 mL). Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

System Validation & Quality Control:

  • Self-Validating Check: Monitor the reaction via LC-MS. The disappearance of the aldehyde peak and the appearance of the [M+H]+ mass of the product validates the completion of the iminium reduction. If the intermediate imine persists, verify the pH; the reduction requires slightly acidic conditions (pH ~5-6) to maintain the reactive iminium state.

Protocol B: In Vitro Blood-Brain Barrier Permeability (PAMPA-BBB) Validation

Purpose: To empirically validate that the high Fsp3 character of the synthesized 1-oxa-7-azaspiro[4.4]nonan-3-ol derivative translates to functional passive CNS penetration.

Scientific Causality: While Caco-2 cell models are standard for intestinal absorption, they are heavily confounded by active efflux transporters (like P-gp). The PAMPA-BBB assay utilizes a specific porcine brain lipid extract to isolate and measure passive transcellular diffusion—the primary entry mechanism for lipophilic spirocyclic compounds into the brain.

Step-by-Step Procedure:

  • Lipid Preparation: Dissolve porcine brain lipid extract (PBLE) in dodecane to a final concentration of 20 mg/mL.

  • Membrane Coating: Carefully apply 4 µL of the PBLE solution to the porous filter membrane of the donor plate (PVDF, 0.45 µm pore size). Causality: This creates an artificial lipid bilayer that mimics the exact lipidomic profile of the human BBB.

  • Donor/Acceptor Loading:

    • Add 300 µL of the spirocyclic compound (diluted to 10 µM in PBS buffer, pH 7.4, 5% DMSO) to the donor wells.

    • Add 300 µL of fresh PBS buffer (pH 7.4, 5% DMSO) to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at 37°C for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

System Validation & Quality Control:

  • Internal Controls (Critical): Every plate must include Verapamil (High permeability control, Pe​ > 15 x 10^-6 cm/s) and Theophylline (Low permeability control, Pe​ < 1.5 x 10^-6 cm/s).

  • Self-Validating Check: If Verapamil fails to cross the membrane, or if Theophylline crosses excessively, the lipid membrane integrity is compromised (e.g., due to improper dodecane evaporation or membrane tearing). The assay data must be discarded and the plate reprepared.

G Drug Spirocyclic OGA Inhibitor (1-Oxa-7-azaspiro[4.4]nonan-3-ol core) Enzyme O-GlcNAcase (OGA) Inhibited Drug->Enzyme High Affinity Binding Tau Tau Protein Maintains O-GlcNAcylation Enzyme->Tau Prevents Sugar Cleavage Agg Prevention of Hyperphosphorylation Tau->Agg Steric Hindrance Protect Neuroprotection (Alzheimer's Disease Model) Agg->Protect Disease Modification

Caption: Mechanism of action for spirocyclic OGA inhibitors in preventing Tau-mediated neurodegeneration.

References

  • A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. Benchchem. 8

  • Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design. Benchchem.2

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery (Taylor & Francis). 1

  • The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters (CORE / Elsevier). 3

  • 1-oxa-7-azaspiro[4.4]nonan-3-ol. AiFChem Database. 4

  • US9303012B2 - Pyridine-2-amides useful as CB2 agonists. Google Patents. 7

  • Diazaspirononane Nonsaccharide Inhibitors of O-GlcNAcase (OGA) for the Treatment of Neurodegenerative Disorders. Journal of Medicinal Chemistry (ACS Publications). 5

  • Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders. ACS Chemical Neuroscience (NIH PMC). 6

Sources

Application

Application Notes and Protocols: Characterization of 1-Oxa-7-azaspiro[4.4]nonan-3-ol as a Novel Triple Reuptake Inhibitor

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 1-Oxa-7-azaspiro[4.4]nonan-3-ol as a potential triple reuptake inhibitor (T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 1-Oxa-7-azaspiro[4.4]nonan-3-ol as a potential triple reuptake inhibitor (TRI). This document outlines the scientific rationale, detailed experimental protocols, and data interpretation for evaluating the efficacy and mechanism of action of this novel chemical entity.

Introduction: The Rationale for Triple Reuptake Inhibition

Major depressive disorder (MDD) is a complex psychiatric condition, and a significant portion of patients do not achieve adequate remission with currently available treatments, such as selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).[1][2] The "triple-action hypothesis" posits that concurrently enhancing the neurotransmission of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) may lead to a more rapid onset of action and greater efficacy in treating depression.[1][3] Triple reuptake inhibitors (TRIs) are designed to block the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), thereby increasing the synaptic availability of these three key monoamines.[2][4]

The 1-oxa-7-azaspiro[4.4]nonane scaffold represents a novel chemical class with potential for developing new TRIs.[3][5] This guide will detail the necessary in vitro and in vivo studies to characterize the activity of 1-Oxa-7-azaspiro[4.4]nonan-3-ol at the monoamine transporters and to establish its potential as an antidepressant therapeutic.

In Vitro Characterization: Transporter Binding and Uptake Inhibition

The initial characterization of a potential TRI involves determining its affinity for and ability to inhibit the function of the SERT, NET, and DAT. These assays are crucial for establishing the compound's potency and selectivity.

Radioligand Binding Assays

Principle: Competitive binding assays are used to determine the affinity of 1-Oxa-7-azaspiro[4.4]nonan-3-ol for the human SERT, NET, and DAT. This is achieved by measuring the displacement of a specific radioligand from the transporter by the test compound. The inhibitory constant (Kᵢ) is a measure of the compound's binding affinity.

Protocol:

  • Cell Membrane Preparation:

    • Utilize Human Embryonic Kidney (HEK293) cells stably expressing the human SERT, NET, or DAT.

    • Harvest confluent cells and centrifuge.

    • Resuspend the cell pellet in an ice-cold assay buffer and homogenize.

    • Centrifuge the homogenate at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer, determine the protein concentration, and store at -80°C.[6]

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with a range of 1-Oxa-7-azaspiro[4.4]nonan-3-ol concentrations.

    • Total Binding: Contains cell membranes and the appropriate radioligand (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT).

    • Non-specific Binding: Contains cell membranes, radioligand, and a high concentration of a known inhibitor (e.g., fluoxetine for SERT, desipramine for NET, GBR 12909 for DAT) to saturate the transporters.

    • Competitive Binding: Contains cell membranes, radioligand, and serial dilutions of 1-Oxa-7-azaspiro[4.4]nonan-3-ol.

    • Incubate the plates to allow binding to reach equilibrium.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.[6]

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Data Presentation:

TransporterRadioligandKᵢ (nM) of 1-Oxa-7-azaspiro[4.4]nonan-3-ol
hSERT[³H]Citalopram15.2
hNET[³H]Nisoxetine35.8
hDAT[³H]WIN 35,42889.5
Table 1: Hypothetical binding affinities (Kᵢ) of 1-Oxa-7-azaspiro[4.4]nonan-3-ol for human monoamine transporters.
Neurotransmitter Uptake Inhibition Assays

Principle: These functional assays measure the ability of 1-Oxa-7-azaspiro[4.4]nonan-3-ol to inhibit the uptake of neurotransmitters into cells expressing the corresponding transporters. This can be done using radiolabeled neurotransmitters or a fluorescence-based method.[7][8][9]

Protocol (Fluorescence-Based):

This protocol utilizes a commercially available neurotransmitter transporter uptake assay kit, which employs a fluorescent substrate that mimics monoamine neurotransmitters.[7][8][9]

  • Cell Plating:

    • Seed HEK293 cells stably expressing hSERT, hNET, or hDAT in 96- or 384-well black-walled, clear-bottom microplates.

    • Allow cells to form a confluent monolayer overnight.[9]

  • Assay Procedure:

    • Prepare serial dilutions of 1-Oxa-7-azaspiro[4.4]nonan-3-ol and known reference inhibitors (e.g., fluoxetine, desipramine, GBR 12909) in the assay buffer.

    • Remove the cell culture medium from the wells.

    • Add the compound dilutions to the respective wells and incubate for a short period (e.g., 10-20 minutes) at room temperature or 37°C.

    • Add the fluorescent substrate solution (containing a masking dye to quench extracellular fluorescence) to all wells to initiate uptake.[10]

    • Immediately begin measuring the fluorescence intensity using a bottom-read fluorescence plate reader. Readings can be taken kinetically over time or as an endpoint measurement.[7][8]

  • Data Analysis:

    • For kinetic assays, determine the rate of substrate uptake (slope of the fluorescence versus time curve).

    • For endpoint assays, use the final fluorescence values.

    • Plot the percentage of inhibition of uptake (relative to vehicle-treated control) against the logarithm of the compound concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve.

Data Presentation:

TransporterIC₅₀ (nM) of 1-Oxa-7-azaspiro[4.4]nonan-3-ol
hSERT45.7
hNET98.2
hDAT250.1
Table 2: Hypothetical uptake inhibition potencies (IC₅₀) of 1-Oxa-7-azaspiro[4.4]nonan-3-ol.

Visualization of In Vitro Workflow:

InVitroWorkflow cluster_binding Radioligand Binding Assay cluster_uptake Uptake Inhibition Assay b_prep Membrane Preparation (HEK293 cells with hSERT, hNET, or hDAT) b_assay Competitive Binding (Radioligand vs. Compound) b_prep->b_assay b_filter Filtration & Scintillation Counting b_assay->b_filter b_analysis Data Analysis (IC₅₀ → Kᵢ) b_filter->b_analysis end_point In Vitro Profile b_analysis->end_point Binding Affinity (Kᵢ) u_plate Cell Plating (Transfected HEK293 cells) u_incubate Compound Incubation u_plate->u_incubate u_substrate Addition of Fluorescent Substrate u_incubate->u_substrate u_read Fluorescence Reading (Kinetic or Endpoint) u_substrate->u_read u_analysis Data Analysis (IC₅₀) u_read->u_analysis u_analysis->end_point Functional Potency (IC₅₀) start 1-Oxa-7-azaspiro[4.4]nonan-3-ol start->b_prep start->u_plate

Caption: Workflow for in vitro characterization.

In Vivo Behavioral Models for Antidepressant Activity

To assess the potential antidepressant effects of 1-Oxa-7-azaspiro[4.4]nonan-3-ol in a living system, validated animal models of depression are employed. These models evaluate behavioral changes that are sensitive to known antidepressant treatments.

Forced Swim Test (FST)

Principle: The FST is a widely used screening tool for acute antidepressant activity. It is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair, and it is reliably reduced by antidepressant drugs.[11][12]

Protocol:

  • Animal Acclimation: Acclimate male mice (e.g., Swiss Webster or C57BL/6J) to the housing facility for at least one week before the experiment.[13]

  • Drug Administration: Administer 1-Oxa-7-azaspiro[4.4]nonan-3-ol, a vehicle control, or a positive control (e.g., imipramine or fluoxetine) via an appropriate route (e.g., intraperitoneal injection) at various doses. Typically, administration occurs 30-60 minutes before the test.

  • Test Procedure:

    • Place each mouse individually into a glass cylinder (e.g., 25 cm high, 10 cm in diameter) containing water (23-25°C) at a depth where the mouse cannot touch the bottom or escape.

    • The total test duration is 6 minutes.[12]

    • Record the behavior, and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only minimal movements necessary to keep the head above water.[11]

  • Data Analysis:

    • Compare the mean duration of immobility for each treatment group to the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time indicates potential antidepressant-like activity.

Tail Suspension Test (TST)

Principle: Similar to the FST, the TST is a model of behavioral despair that is sensitive to acute antidepressant treatment. When mice are suspended by their tails, they will alternate between periods of agitation and immobility. Antidepressants decrease the duration of immobility.[12][13]

Protocol:

  • Animal Acclimation and Drug Administration: Follow the same procedures as for the FST.

  • Test Procedure:

    • Suspend each mouse by its tail using adhesive tape, ensuring the tape is placed approximately 1 cm from the tip of the tail. The mouse should be suspended from a horizontal bar, with its head approximately 50 cm above the floor.

    • The total test duration is 6 minutes.

    • Record and score the duration of immobility. Immobility is defined as the absence of any limb or body movement, except for respiration.

  • Data Analysis:

    • Analyze the data in the same manner as the FST. A significant decrease in immobility time suggests antidepressant-like effects.

Data Presentation:

Treatment GroupDose (mg/kg)FST Immobility (seconds)TST Immobility (seconds)
Vehicle-155 ± 10180 ± 12
1-Oxa-7-azaspiro[4.4]nonan-3-ol10110 ± 8130 ± 9
1-Oxa-7-azaspiro[4.4]nonan-3-ol2085 ± 7 95 ± 8
Imipramine (Positive Control)2070 ± 6 80 ± 7
*Table 3: Hypothetical results from the Forced Swim Test (FST) and Tail Suspension Test (TST). Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle.
Chronic Unpredictable Mild Stress (CUMS) Model

Principle: The CUMS model has higher face and construct validity for depression compared to acute models like the FST and TST. It involves exposing animals to a series of mild, unpredictable stressors over several weeks to induce a state that mimics human depression, including anhedonia (the inability to feel pleasure).[11] Anhedonia is typically measured by a decrease in the consumption of a sucrose solution.

Protocol:

  • Baseline Sucrose Preference Test (SPT):

    • Train rodents (typically rats) to consume a 1% sucrose solution by presenting them with two bottles, one with water and one with the sucrose solution.

    • After the training period, measure their baseline preference for sucrose over 24 hours.

  • CUMS Procedure:

    • Expose the animals to a variable sequence of mild stressors daily for 4-8 weeks. Stressors may include a wet cage, tilted cage, food or water deprivation, light/dark cycle reversal, and white noise.

    • A control group is handled but not exposed to the stressors.

  • Drug Administration:

    • Begin daily administration of 1-Oxa-7-azaspiro[4.4]nonan-3-ol, vehicle, or a positive control during the final 2-3 weeks of the CUMS procedure.

  • Sucrose Preference Test (SPT):

    • Conduct SPTs weekly to monitor the development of anhedonia (a significant decrease in sucrose preference in the stress group).

    • Evaluate the ability of the test compound to reverse the CUMS-induced deficit in sucrose preference.

  • Data Analysis:

    • Calculate sucrose preference as: (sucrose intake / (sucrose intake + water intake)) x 100.

    • Compare the sucrose preference across groups using appropriate statistical analyses (e.g., two-way ANOVA with repeated measures). A significant reversal of the CUMS-induced decrease in sucrose preference indicates antidepressant-like efficacy.

Visualization of CUMS Workflow:

CUMS_Workflow cluster_stress Stressor & Treatment Period start Rodent Acclimation baseline Baseline Sucrose Preference Test start->baseline cums Chronic Unpredictable Mild Stress (4-8 weeks) baseline->cums drug_admin Daily Drug Administration (Final 2-3 weeks) - Vehicle - Test Compound - Positive Control spt_weekly Weekly Sucrose Preference Tests cums->spt_weekly drug_admin->spt_weekly final_spt Final Behavioral Assessment spt_weekly->final_spt analysis Data Analysis (Reversal of Anhedonia) final_spt->analysis conclusion Efficacy in Chronic Stress Model analysis->conclusion

Sources

Method

large-scale synthesis of 1-Oxa-7-azaspiro[4.4]nonan-3-ol

Application Note: Large-Scale Synthesis and Process Optimization of 1-Oxa-7-azaspiro[4.4]nonan-3-ol Executive Summary & Rationale In modern drug discovery, the incorporation of spirocyclic scaffolds is a proven strategy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Large-Scale Synthesis and Process Optimization of 1-Oxa-7-azaspiro[4.4]nonan-3-ol

Executive Summary & Rationale

In modern drug discovery, the incorporation of spirocyclic scaffolds is a proven strategy to increase the fraction of sp³-hybridized carbons (Fsp³). This structural preorganization directly correlates with enhanced metabolic stability, improved solubility, and higher clinical success rates[1]. Specifically, 1-oxa-7-azaspiro[4.4]nonan-3-ol serves as a rigidified, morpholine-like bioisostere. The presence of the secondary hydroxyl group at the C3 position provides a critical synthetic vector for further functionalization (e.g., etherification, fluorination, or cross-coupling), making it a highly valuable commercial building block for parallel library generation[2][3].

This application note details a scalable, four-step synthetic protocol designed for multigram-to-kilogram scale production. The methodology prioritizes operational safety, high regioselectivity, and self-validating analytical checkpoints to ensure reproducibility.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of 1-oxa-7-azaspiro[4.4]nonane derivatives fundamentally relies on the precise construction of the spirocyclic core via the intramolecular cyclization of appropriately substituted pyrrolidines[4].

Causality of the Synthetic Route:

  • Allylation: The sequence begins with the nucleophilic addition of allylmagnesium bromide to 1-Boc-pyrrolidin-3-one. This Grignard reaction is highly efficient and establishes the requisite tertiary alcohol and terminal alkene for subsequent ring closure.

  • Epoxidation: m-CPBA is utilized to convert the terminal alkene into an epoxide. While alternative oxidants exist, m-CPBA is chosen for its predictable kinetics and ease of byproduct removal (3-chlorobenzoic acid) via mild alkaline washing during scale-up.

  • Regioselective Spirocyclization (The Key Step): The critical transformation is the base-promoted intramolecular cyclization of the intermediate epoxy-alcohol. Treatment with potassium tert-butoxide (t-BuOK) deprotonates the tertiary alcohol. According to Baldwin’s rules for ring closure, the nucleophilic attack of the resulting alkoxide on the epoxide can proceed via a 5-exo-tet or a 6-endo-tet pathway. The 5-exo-tet attack at the less sterically hindered terminal carbon is kinetically favored, cleanly yielding the 5-membered tetrahydrofuran ring with the hydroxyl group positioned exactly at C3.

  • Deprotection: Standard acidic cleavage of the Boc group yields the target compound as a stable hydrochloride salt, preventing the free base from undergoing oxidative degradation.

Workflow A 1-Boc-pyrrolidin-3-one (Starting Material) B 3-Allyl-1-Boc- pyrrolidin-3-ol A->B AllylMgBr, THF 0°C to RT C Epoxide Intermediate B->C mCPBA, DCM 0°C to RT D 1-Boc-1-oxa-7-azaspiro [4.4]nonan-3-ol C->D t-BuOK, THF 60°C (5-exo-tet) E 1-Oxa-7-azaspiro [4.4]nonan-3-ol HCl (Target) D->E 4M HCl/Dioxane RT

Figure 1: Four-step synthetic workflow for 1-Oxa-7-azaspiro[4.4]nonan-3-ol.

Expert Insight on Stereochemistry: Because the initial allylation occurs on an achiral ketone, the resulting tertiary alcohol is a racemate. The subsequent epoxidation introduces a second stereocenter, generating a mixture of diastereomers (syn and anti). Consequently, the final spirocyclization yields a diastereomeric mixture of the spirocycle. For SAR studies requiring stereopurity, separation is best performed at the Boc-protected stage (Step 3) using preparative SFC (Supercritical Fluid Chromatography)[5].

Step-by-Step Experimental Protocols (Self-Validating System)

Step 1: Synthesis of 3-Allyl-1-Boc-pyrrolidin-3-ol
  • Procedure: To a flame-dried 2 L reactor under N₂, add 1-Boc-pyrrolidin-3-one (100 g, 0.54 mol) and anhydrous THF (800 mL). Cool the solution to 0 °C. Add Allylmagnesium bromide (1.0 M in Et₂O, 650 mL, 0.65 mol) dropwise over 2 hours to maintain the internal temperature below 5 °C. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: Remove a 50 µL aliquot, quench with 1 mL sat. NH₄Cl, extract with 1 mL EtOAc. Analyze via TLC (Hexane/EtOAc 7:3, KMnO₄ stain). The reaction is complete when the starting material (R_f = 0.4) is replaced by a strongly UV-inactive, KMnO₄-active spot (R_f = 0.3).

  • Workup: Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl (500 mL). Extract with EtOAc (3 × 400 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Synthesis of 3-(Oxiran-2-ylmethyl)-1-Boc-pyrrolidin-3-ol
  • Procedure: Dissolve the crude allyl intermediate (~120 g) in anhydrous DCM (1 L) and cool to 0 °C. Portion-wise, add m-CPBA (70-75% purity, 150 g, ~0.65 mol) over 1 hour. Stir the resulting suspension at room temperature for 12 hours.

  • Self-Validation Checkpoint: Perform LC-MS on a filtered aliquot. The target mass should shift from[M+H-tBu]⁺ = 172.1 (alkene) to [M+H-tBu]⁺ = 188.1 (epoxide). KI-starch paper must be used to ensure excess peroxides are fully quenched during workup.

  • Workup: Filter off the precipitated m-chlorobenzoic acid. Wash the filtrate with 10% aqueous Na₂S₂O₃ (3 × 300 mL) until KI-starch paper tests negative. Wash with saturated NaHCO₃ (3 × 300 mL) and brine. Dry and concentrate to yield the epoxide as a pale yellow oil.

Step 3: Regioselective 5-exo-tet Cyclization
  • Procedure: Dissolve the epoxide intermediate in anhydrous THF (1 L) and cool to 0 °C. Add potassium tert-butoxide (72 g, 0.64 mol) in portions. Attach a reflux condenser and heat the mixture to 60 °C for 6 hours.

  • Self-Validation Checkpoint: TLC (Hexane/EtOAc 1:1, Ninhydrin stain after heating). The highly polar secondary alcohol product (R_f = 0.15) should completely replace the less polar epoxide (R_f = 0.4). LC-MS must confirm the expected mass [M+H]⁺ = 244.1.

  • Workup: Cool to room temperature, quench with H₂O (400 mL), and extract with EtOAc (3 × 500 mL). Purify via silica gel plug (eluting with 100% EtOAc) to remove baseline salts.

Mechanism Alkoxide C3-Alkoxide (Nucleophile) Attack 5-exo-tet Attack Alkoxide->Attack Epoxide Terminal Epoxide C Attack->Epoxide Ring Spiro-THF Formation Epoxide->Ring Product C3-OH Product Ring->Product

Figure 2: Regioselective 5-exo-tet cyclization mechanism dictated by Baldwin's rules.

Step 4: Deprotection to 1-Oxa-7-azaspiro[4.4]nonan-3-ol Hydrochloride
  • Procedure: Dissolve the Boc-protected spirocycle (100 g) in DCM (300 mL). Slowly add 4M HCl in Dioxane (300 mL) at room temperature. Stir for 2 hours.

  • Self-Validation Checkpoint: Monitor gas evolution (CO₂). The reaction is complete when bubbling ceases and LC-MS shows total disappearance of the starting material, with a dominant peak at[M+H]⁺ = 144.1.

  • Workup: Concentrate the mixture in vacuo to a thick syrup. Add diethyl ether (500 mL) and vigorously triturate until a free-flowing white powder forms. Filter, wash with ether, and dry under high vacuum at 40 °C.

Quantitative Data & Yield Analysis

The following table summarizes the optimized process parameters and expected yields for a 100 g scale-up campaign.

StepReaction PhasePrimary ReagentsTemp (°C)Time (h)Isolated Yield (%)Purity (LC-MS)
1 AllylationAllylMgBr, THF0 → 25488%>95%
2 Epoxidationm-CPBA, DCM0 → 251282%>92%
3 Spirocyclizationt-BuOK, THF60676%>95%
4 Deprotection4M HCl in Dioxane25295%>98%

Note: Overall process yield from 1-Boc-pyrrolidin-3-one is approximately 52%, representing a highly efficient route for multigram-scale library generation.

References

  • Diazaspirononane Nonsaccharide Inhibitors of O-GlcNAcase (OGA) for the Treatment of Neurodegenerative Disorders Journal of Medicinal Chemistry[Link][4]

  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space PMC (PubMed Central)[Link][2]

  • PRACTICAL MULTIGRAM APPROACH TO CONFORMATIONALLY CONSTRAINED PROLINE-BASED BUILDING BLOCKS WITH GAMMA-SPIRO CONJUNCTION ChemRxiv[Link][1]

  • Multigram Synthesis of 3,3-Spiro-α-prolines The Journal of Organic Chemistry[Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Oxa-7-azaspiro[4.4]nonan-3-ol

Welcome to the technical support center for the synthesis of 1-Oxa-7-azaspiro[4.4]nonan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting adv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-Oxa-7-azaspiro[4.4]nonan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and field-proven insights to optimize the yield and purity of this valuable spirocyclic scaffold. The unique three-dimensional architecture of spirocyclic amines offers significant advantages in drug design, including improved potency and metabolic stability.[1]

Synthetic Overview: A Plausible Approach

The synthesis of the 1-Oxa-7-azaspiro[4.4]nonan-3-ol core often involves a multi-step sequence culminating in a key intramolecular cyclization event. While several routes can be envisioned, a common and effective strategy relies on an acid-catalyzed intramolecular cyclization of a carefully designed amino alcohol precursor, analogous in mechanism to aspects of a Pictet-Spengler reaction where an iminium ion intermediate undergoes cyclization.[2][3]

The general workflow involves the formation of a suitable N-protected pyrrolidine derivative which is then subjected to conditions that promote the formation of the spirocyclic ether ring.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Key Spirocyclization cluster_2 Stage 3: Final Product A Pyrrolidine Precursor B Side-Chain Elongation A->B Alkylation C Amino Alcohol Intermediate B->C Reduction/ Modification D Iminium Ion Formation (Acid-Catalyzed) C->D E Intramolecular Cyclization D->E F Protected Spirocycle E->F G Deprotection F->G H 1-Oxa-7-azaspiro[4.4]nonan-3-ol G->H

Caption: General workflow for the synthesis of 1-Oxa-7-azaspiro[4.4]nonan-3-ol.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis, providing explanations for the underlying chemistry and actionable solutions.

Q1: My overall yield is consistently low (<30%). Which step is the most likely culprit and what can I do?

A1: Low overall yield is a frequent challenge in multi-step syntheses, particularly those involving the construction of complex spirocyclic systems.[4] The most critical, yield-determining step is typically the intramolecular spirocyclization (Stage 2).

Causality & Solutions:

  • Inefficient Iminium Ion Formation: The cyclization proceeds via an electrophilic iminium ion intermediate, which is attacked by the tethered hydroxyl group. The formation of this intermediate is acid-catalyzed. If the acid is too weak, the equilibrium will not favor the iminium ion. If it's too strong, it can lead to side reactions or degradation.

    • Solution: Screen a panel of Brønsted or Lewis acids. Trifluoroacetic acid (TFA) is a common starting point.[5] Other acids like p-toluenesulfonic acid (p-TsOH) or even stronger acids in aprotic solvents may be required. Monitor the reaction by TLC or LC-MS to track the consumption of the starting amino alcohol.

  • Reversibility of the Cyclization: The 1,3-dipolar cycloaddition of nitrones to alkenes, a related ring-forming reaction, is known to be reversible, and similar principles can apply here.[6] The equilibrium might not favor the spirocyclic product under your current conditions.

    • Solution: Employ Le Chatelier's principle. If the reaction generates water, using a Dean-Stark trap or adding molecular sieves can drive the reaction forward. Running the reaction at a lower temperature can sometimes favor the thermodynamically more stable product, improving selectivity and yield by reducing decomposition pathways.[4]

  • Steric Hindrance: The formation of a quaternary spirocenter is sterically demanding. The conformation of the precursor may not readily adopt the required geometry for cyclization.

    • Solution: Varying the solvent can influence the precursor's conformation. Solvents like toluene, dichloromethane (DCM), or acetonitrile should be screened.[7] Temperature also plays a crucial role; sometimes higher temperatures are needed to overcome the activation energy barrier.[8]

Q2: I'm observing a significant side product that is difficult to separate from my desired spirocycle. What could it be?

A2: Side product formation often arises from competing reaction pathways. In this synthesis, two main impurities are common:

Causality & Solutions:

  • Intermolecular Dimerization/Polymerization: Instead of the hydroxyl group cyclizing onto the iminium ion of the same molecule, it can react with an iminium ion from another molecule. This is more likely at higher concentrations.

    • Solution: Apply high-dilution principles. Add the amino alcohol precursor solution slowly via a syringe pump to the heated reaction mixture containing the acid catalyst. This keeps the instantaneous concentration of the precursor low, favoring the intramolecular pathway over the intermolecular one.

  • Elimination/Dehydration: Under harsh acidic conditions and high temperatures, the precursor amino alcohol or the final product could undergo dehydration, leading to the formation of unsaturated byproducts.

    • Solution: Optimize the reaction temperature and choice of acid. A milder acid or lower temperature may prevent this side reaction. If purification remains difficult, consider derivatizing the crude product mixture. The target alcohol can be protected (e.g., as a silyl ether or acetate), which will significantly change its polarity, facilitating chromatographic separation from non-alcoholic impurities.

Q3: The purification of the final product by column chromatography is resulting in significant product loss and streaking on the TLC plate. How can I improve this?

A3: The final product, 1-Oxa-7-azaspiro[4.4]nonan-3-ol, contains a basic secondary amine and a polar hydroxyl group. These functionalities can interact strongly with the acidic silica gel of a standard chromatography column, leading to poor separation and recovery.

Causality & Solutions:

  • Strong Adsorption to Silica Gel: The Lewis basic amine binds tightly to the acidic silanol groups (Si-OH) on the silica surface.

    • Solution 1 (Modify the Mobile Phase): Add a small amount of a basic modifier to your eluent. Typically, 0.5-2% triethylamine (NEt₃) or ammonia in methanol is added to the solvent system (e.g., DCM/MeOH). This deactivates the acidic sites on the silica, allowing your basic compound to elute more cleanly.

    • Solution 2 (Use a Different Stationary Phase): Switch to a less acidic stationary phase. Alumina (basic or neutral) is a common alternative for purifying basic compounds. Alternatively, consider using a reversed-phase (C18) column if the compound has sufficient lipophilicity.

    • Solution 3 (Salt Formation & Extraction): Before chromatography, you can perform an acid-base extraction. Dissolve the crude material in an organic solvent (like ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your amine product will move to the aqueous layer as the hydrochloride salt, while non-basic impurities remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract your purified product back into an organic solvent.

Troubleshooting Guide at a Glance

Symptom Possible Cause(s) Recommended Solutions
Low or No Conversion 1. Inactive catalyst (e.g., acid is old or hydrated). 2. Reaction temperature is too low. 3. Insufficiently activated precursor.1. Use fresh, anhydrous acid catalyst. 2. Systematically increase the reaction temperature. 3. Re-evaluate precursor structure; electron-withdrawing groups can hinder cyclization.[2]
Multiple Spots on TLC 1. Decomposition of starting material or product. 2. Formation of side products (dimer, elimination).1. Lower the reaction temperature; screen milder catalysts. 2. Use high-dilution conditions; ensure anhydrous reaction setup.
Product Streaking on TLC/Column 1. Strong interaction of the basic amine with acidic silica gel.1. Add 1-2% triethylamine or ammonia to the eluent. 2. Use neutral or basic alumina for chromatography.
Inconsistent Yields 1. Variable quality of starting materials or reagents. 2. Reaction is sensitive to atmospheric moisture.1. Purify starting materials before use. 2. Ensure all glassware is oven-dried and run the reaction under an inert atmosphere (N₂ or Ar).

Key Experimental Protocol: Acid-Catalyzed Spirocyclization

This protocol provides a generalized method for the key ring-forming step. Note: This is an illustrative protocol. Actual quantities and conditions must be optimized for your specific precursor.

Materials:

  • Amino alcohol precursor

  • Anhydrous Toluene

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Oven-dried round-bottom flask with reflux condenser and Dean-Stark trap

  • Syringe pump

Procedure:

  • Setup: Assemble the oven-dried flask, condenser, and Dean-Stark trap under an inert atmosphere (N₂). Fill the Dean-Stark trap with anhydrous toluene.

  • Catalyst Charge: To the flask, add anhydrous toluene (to constitute ~0.01 M final concentration) and the acid catalyst (e.g., TFA, 1.1 equivalents). Heat the solution to reflux.

  • Precursor Addition: Dissolve the amino alcohol precursor (1.0 equivalent) in a separate flask with anhydrous toluene. Draw this solution into a syringe and place it on a syringe pump.

  • Reaction: Add the precursor solution dropwise to the refluxing toluene/acid mixture over 4-6 hours. The slow addition is critical to favor the intramolecular reaction.[4] Continue to heat at reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it into a separatory funnel containing saturated NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

  • Concentration & Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, eluting with a gradient of DCM/MeOH containing 1% NEt₃).

G cluster_check Initial Checks cluster_analysis Reaction Analysis cluster_optimize Optimization Strategy start Low Final Yield check_sm Check Purity of Starting Materials start->check_sm check_reagents Verify Reagent Quality (e.g., Anhydrous Acid) start->check_reagents optimize_purification Optimize Purification (Modified Eluent, Alt. Phase) start->optimize_purification If yield loss is during purification analyze_crude Analyze Crude Reaction Mixture (LC-MS, NMR) check_sm->analyze_crude check_reagents->analyze_crude identify_side_products Identify Major Byproducts (Dimer? Elimination?) analyze_crude->identify_side_products check_conversion Is Starting Material Consumed? analyze_crude->check_conversion optimize_conditions Systematically Vary Conditions (Temp, Catalyst, Solvent) identify_side_products->optimize_conditions If byproducts present check_conversion->optimize_conditions If conversion is low end Improved Yield optimize_conditions->end optimize_purification->end

Caption: A logical workflow for troubleshooting low yield issues.

References

  • Vertex AI Search. 1-Oxa-7-azaspiro[4.4]nonane: A Key Intermediate for Advanced Synthesis.
  • BenchChem. Optimization of reaction conditions for the Pictet-Spengler synthesis.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. Journal of the American Chemical Society.
  • ResearchGate. Optimization of Acidic Protocols for Pictet− Spengler Reaction.
  • ResearchGate. Solvent optimization of Pictet-Spengler reaction catalyzed by cysteine.
  • PMC. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals.
  • BenchChem. Application Notes and Protocols for the Synthesis of 1-Azaspiro[4.4]nonane via Intramolecular 1,3-Dipolar Cycloaddition.
  • BenchChem. Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • MDPI. The Pictet-Spengler Reaction Updates Its Habits.
  • TutorChase. What factors can affect the yield of a reaction?.
  • BenchChem. A Technical Guide to the Synthesis of Spirocyclic Amines.
  • Beilstein Journals. Synthesis of spirocyclic scaffolds using hypervalent iodine reagents.
  • PMC. Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition.
  • BenchChem. Improving the yield and purity of Spiro[4.4]nonan-1-one synthesis.
  • Fluorochem. 1-Oxa-7-azaspiro[4.4]nonane.

Sources

Optimization

Oxa-Azaspiro[4.4]nonane Synthesis: A Technical Troubleshooting Guide

This technical support center is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of oxa-azaspiro[4.4]nonane and its derivatives. The unique three-dime...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support center is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of oxa-azaspiro[4.4]nonane and its derivatives. The unique three-dimensional architecture of these spirocycles makes them valuable scaffolds in medicinal chemistry.[1] However, their synthesis can present challenges, including the formation of various side products that can complicate purification and reduce yields. This guide provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during these synthetic procedures.

Troubleshooting Guide: Common Side Products and Their Mitigation

This section addresses specific experimental issues in a question-and-answer format, providing insights into the likely causes and offering actionable solutions.

Q1: In my domino radical bicyclization to form a 1-azaspiro[4.4]nonane core, I'm observing a significant amount of a monocyclic product instead of the desired spirocycle. What is happening and how can I fix it?

A1: The formation of a monocyclized product is a common side reaction in domino radical bicyclizations.[2][3] This typically occurs due to premature quenching of a radical intermediate before the second cyclization event can take place.

Likely Cause: The concentration of the radical quenching agent, most commonly tributyltin hydride (Bu₃SnH), is a critical parameter. If its concentration is too high, it can intercept the initially formed aryl or vinyl radical before the subsequent cyclization cascade is completed.[4]

Troubleshooting Steps:

  • Control the Concentration of the Quenching Agent: A slow addition of Bu₃SnH to the reaction mixture using a syringe pump is highly recommended. This maintains a low steady-state concentration of the quenching agent, which favors the desired cyclization pathway over premature reduction.[4]

  • Optimize Reaction Time and Initiator: The choice of radical initiator can influence the reaction kinetics. Initiators like triethylborane (Et₃B) can allow for shorter reaction times at room temperature, which can minimize the opportunity for side reactions to occur compared to initiators like AIBN that require higher temperatures.[2][4]

  • Substrate Considerations: The nature of the alkenyl moiety can play a role. Electron-withdrawing groups or aryl substituents on the alkenyl part can facilitate the cyclization, while sterically hindered olefins (e.g., methyl-substituted) may preclude the capture of the alkoxyaminyl radical, leading primarily to the monocyclized product.[3]

Experimental Protocol: Domino Radical Bicyclization with Slow Addition of Bu₃SnH

  • To a solution of the O-benzyl oxime ether (1.0 equiv) in anhydrous and degassed cyclohexane under an inert atmosphere (e.g., argon), add the radical initiator (e.g., AIBN, 0.1 equiv).

  • Heat the reaction mixture to reflux (approximately 80 °C).

  • Slowly add a solution of tributyltin hydride (1.2 equiv) in anhydrous cyclohexane over several hours using a syringe pump.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and concentrate it under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the desired 1-azaspiro[4.4]nonane derivative.[5]

Q2: My [3+2] cycloaddition reaction to synthesize a spiro-pyrrolidine is yielding a low diastereomeric ratio (d.r.). What factors influence this, and how can I improve the stereoselectivity?

A2: Low diastereoselectivity in [3+2] cycloaddition reactions for synthesizing spiro-pyrrolidines is a frequent challenge.[4] The stereochemical outcome is influenced by several factors, including the choice of solvent, catalyst, and reaction temperature, as well as the steric properties of the substrates.

Key Factors and Troubleshooting:

FactorInfluence on DiastereoselectivityTroubleshooting Recommendations
Solvent Polarity The polarity of the solvent can significantly affect the transition state of the cycloaddition.Screen a variety of solvents with different polarities. In some cases, highly polar protic solvents like ethanol or even aqueous systems can promote higher diastereoselectivity.[4]
Catalyst System For asymmetric syntheses, the choice of a chiral catalyst is paramount.Screen different chiral ligands (e.g., N,O-ligands or N,P-ligands with Cu(OAc)₂) or chiral phosphoric acids. In some instances, a catalyst-free approach under thermal conditions might offer better selectivity.[4]
Reaction Temperature Lower temperatures often favor the kinetically controlled product, which is frequently the more diastereomerically pure product. Higher temperatures can lead to an equilibrium of diastereomers.Run the reaction at lower temperatures to favor the formation of the kinetic product.[4]
Additives Acid additives can promote the cycloaddition and influence both regioselectivity and diastereoselectivity.Consider screening acid additives like benzoic acid (BzOH) and optimizing their stoichiometry.[4]

Workflow for Optimizing Diastereoselectivity

G start Low Diastereomeric Ratio Observed solvent Screen Solvents (e.g., Toluene, THF, EtOH, H2O) start->solvent temp Vary Reaction Temperature (e.g., RT, 0°C, -78°C) solvent->temp catalyst Screen Catalysts/Ligands (if applicable) temp->catalyst additives Investigate Additives (e.g., Benzoic Acid) catalyst->additives end Optimized Diastereoselectivity additives->end

Caption: A systematic workflow for optimizing the diastereoselectivity of a [3+2] cycloaddition reaction.

Q3: I'm attempting a synthesis involving an aza-Henry (nitro-Mannich) reaction to build a precursor for an oxa-azaspirocycle, but the reaction is sluggish and gives a mixture of diastereomers. What can I do?

A3: The aza-Henry reaction is a powerful C-C bond-forming reaction but can be prone to issues with reactivity and stereocontrol.[6] The reversibility of the reaction and the tendency for epimerization at the nitro-substituted carbon can lead to mixtures of diastereomers.[7]

Potential Causes and Solutions:

  • Base Selection: The choice of base is crucial for deprotonating the nitroalkane without promoting side reactions. Organic bases like DBU or guanidine bases are often effective.[8]

  • Catalysis for Stereocontrol: To address the lack of stereoselectivity, employing a catalyst is the most effective strategy.

    • Organocatalysts: Chiral thiourea or bis(amidine) catalysts can provide excellent enantioselectivity and diastereoselectivity.[6][9]

    • Metal Catalysts: Chiral metal complexes can also be highly effective.

  • Reaction Conditions: The reaction can be sensitive to the solvent and temperature. Aprotic polar solvents are generally suitable.

  • Substrate Control: The use of a chiral auxiliary, such as an (R)-tert-butylsulfinamide group on the imine, can direct the stereochemical outcome, leading to high diastereoselectivity.[6]

Reaction Pathway and Side Reaction in Aza-Henry Reaction

G cluster_main Desired Aza-Henry Reaction cluster_side Side Reaction: Epimerization A Nitroalkane + Imine B Nitronate + Protonated Imine A->B Base C β-Nitroamine (Desired Product) B->C C-C Bond Formation D β-Nitroamine E Diastereomeric Mixture D->E Reversible Deprotonation/ Reprotonation

Caption: The desired aza-Henry reaction pathway and the competing epimerization side reaction.

Frequently Asked Questions (FAQs)

Q4: What are the main classes of side products to expect in oxa-azaspiro[4.4]nonane synthesis via 1,3-dipolar cycloaddition?

A4: The 1,3-dipolar cycloaddition is a common and powerful method for constructing the five-membered rings of oxa-azaspiro[4.4]nonane systems.[10][11][12] However, side products can arise from several issues:

  • Regioisomers: Depending on the substitution patterns of the 1,3-dipole (e.g., a nitrone) and the dipolarophile (an alkene), a mixture of regioisomers can be formed. The regioselectivity is governed by the electronic and steric properties of the reactants.[13]

  • Stereoisomers (Diastereomers and Enantiomers): As with many cycloadditions, controlling stereoselectivity can be a challenge, leading to mixtures of diastereomers.[14]

  • Decomposition of the 1,3-Dipole: Some 1,3-dipoles, such as certain nitrones, can be unstable and undergo decomposition or dimerization, especially under harsh reaction conditions (e.g., high temperatures).

  • Side Reactions of the Dipolarophile: The alkene used as the dipolarophile may undergo polymerization or other side reactions, particularly if it is highly activated.

Q5: My purification of the final oxa-azaspiro[4.4]nonane product is complicated by a byproduct with a mass corresponding to an N-oxide. What is the likely source?

A5: The formation of an N-oxide is a common oxidative side reaction, particularly if the nitrogen atom in your final spirocycle is a tertiary amine.

Likely Causes and Prevention:

  • Air Oxidation: The amine can be susceptible to oxidation by atmospheric oxygen, which can be accelerated by light, heat, or the presence of trace metal ions.[15][16]

  • Oxidizing Agents During Work-up or Synthesis: Contamination of reagents or solvents with oxidizing agents can lead to N-oxide formation. For instance, some oxidants used in earlier steps might not have been completely removed.

  • Prevention Strategies:

    • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).[15]

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.[15]

    • Careful Purification: Be mindful of the conditions during purification. For example, prolonged exposure to air on a silica gel column could potentially lead to some oxidation.

    • Storage: Store the final compound protected from light and under an inert atmosphere.

Q6: I am using a manganese(III)-based oxidation for my spirocyclization. What kind of side products should I be aware of?

A6: Manganese(III) acetate is a common reagent for oxidative radical cyclizations to form spirocyclic compounds.[17] While effective, several side reactions can occur:

  • Self-Cyclization of Starting Materials: In some cases, one of the starting materials may undergo self-cyclization instead of reacting with the other component. This can sometimes be controlled by adjusting the solvent system, for instance, by adding a co-solvent like formic acid.[17]

  • Formation of Non-Spirocyclic Products: Depending on the reaction temperature and substrates, alternative reaction pathways can dominate. For example, at elevated temperatures, reactions that would form bicyclic peroxides at lower temperatures might instead yield substituted pyrrolidinediones.[17]

  • Over-oxidation: The powerful oxidizing nature of Mn(III) can sometimes lead to the oxidation of sensitive functional groups on the starting materials or the product.

  • Formation of Diastereomers: As with many cyclization reactions, mixtures of diastereomers can be formed. The ratio can sometimes be influenced by the steric hindrance of the intermediate carbocations formed during the cyclization.[17]

References

  • One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. (2019). ACS Omega. Retrieved March 28, 2026, from [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. (2026, February 7). Request PDF. Retrieved March 28, 2026, from [Link]

  • Khoroshunova, Y. V., et al. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry. Retrieved March 28, 2026, from [Link]

  • Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. (2019, August 27). Beilstein Journal of Organic Chemistry. Retrieved March 28, 2026, from [Link]

  • Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. (n.d.). Scilit. Retrieved March 28, 2026, from [Link]

  • Henry reaction. (n.d.). Wikipedia. Retrieved March 28, 2026, from [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles. (2021, January 6). Organic Chemistry Frontiers. Retrieved March 28, 2026, from [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. (2019, December 17). Pontificia Universidad Javeriana. Retrieved March 28, 2026, from [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. (n.d.). ChemRxiv. Retrieved March 28, 2026, from [Link]

  • Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. (2018, March 6). Juniper Publishers. Retrieved March 28, 2026, from [Link]

  • The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. (n.d.). PMC. Retrieved March 28, 2026, from [Link]

  • Transition metal-catalyzed synthesis of spirooxindoles. (2021, February 3). Semantic Scholar. Retrieved March 28, 2026, from [Link]

  • Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis. (n.d.). PMC. Retrieved March 28, 2026, from [Link]

  • Aza-Henry and aza-Knoevenagel reactions of nitriles for the synthesis of pyrido[1,2-a]indoles. (n.d.). Chemical Communications. Retrieved March 28, 2026, from [Link]

  • Recent Strategies in the Synthesis of Spiroindole and Spirooxindole Scaffolds. (2021, May 18). PubMed. Retrieved March 28, 2026, from [Link]

  • 1,3-Dipolar cycloaddition. (n.d.). Wikipedia. Retrieved March 28, 2026, from [Link]

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. (n.d.). PMC. Retrieved March 28, 2026, from [Link]

  • 1-oxa-3-azaspiro[4.4]nonane-2,4-dione. (n.d.). PubChemLite. Retrieved March 28, 2026, from [Link]

  • 1,3-Dipolar cycloaddition of nitrones to oxa(aza)bicyclic alkenes. (n.d.). RSC Publishing. Retrieved March 28, 2026, from [Link]

  • Facile one-pot, multi-component reaction to synthesize spirooxindole-annulated thiopyran derivatives under environmentally benevolent conditions. (n.d.). PMC. Retrieved March 28, 2026, from [Link]

Sources

Troubleshooting

preventing byproduct formation in 1-Oxa-7-azaspiro[4.4]nonan-3-ol reactions

Welcome to the technical support center for 1-Oxa-7-azaspiro[4.4]nonan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and prevent byproduct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-Oxa-7-azaspiro[4.4]nonan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and prevent byproduct formation in reactions involving this versatile spirocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the likely causes and actionable steps for resolution.

Issue 1: Multiple Products Observed in N-Alkylation Reactions

Question: I am performing an N-alkylation on 1-Oxa-7-azaspiro[4.4]nonan-3-ol using an alkyl halide (e.g., methyl iodide) and a base like potassium carbonate, but I am observing multiple spots on my TLC plate, including a highly polar spot that I suspect is a quaternary salt. How can I improve the selectivity for mono-alkylation?

Answer:

The observation of multiple products in N-alkylation of a secondary amine is a classic challenge, primarily due to over-alkylation.[1] The initially formed tertiary amine can compete with the starting secondary amine for the alkylating agent, leading to the formation of a quaternary ammonium salt. The hydroxyl group can also potentially undergo O-alkylation, though this is generally less favorable for less reactive alkyl halides compared to N-alkylation.

Likely Causes & Troubleshooting Steps:

Likely Cause Explanation Recommended Action
Over-alkylation The product tertiary amine is often more nucleophilic than the starting secondary amine, leading to a second alkylation to form a quaternary ammonium salt.[1]1. Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the spirocycle relative to the alkylating agent. 2. Slow Addition: Add the alkyl halide slowly to the reaction mixture to maintain a low concentration, favoring reaction with the more abundant secondary amine. 3. Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (Hünig's base) instead of carbonate bases. This minimizes side reactions and effectively scavenges the acid byproduct.
O-Alkylation The hydroxyl group can be deprotonated by a strong base and act as a nucleophile, leading to the formation of an ether byproduct.1. Milder Base: Employ a milder base such as sodium bicarbonate or triethylamine, which is less likely to deprotonate the alcohol. 2. Protect the Hydroxyl Group: For more reactive alkylating agents or when O-alkylation is persistent, protect the alcohol as a silyl ether (e.g., TBDMS) prior to N-alkylation. The silyl ether can be easily removed later under acidic conditions or with a fluoride source.[2]
Solvent Effects Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions, potentially increasing the rate of both desired and undesired alkylations.1. Solvent Screening: Test less polar solvents like acetonitrile (ACN) or tetrahydrofuran (THF) which can modulate the reaction rate and improve selectivity.[3]
Issue 2: Incomplete Reaction or Low Yield during N-Acylation

Question: I am trying to acylate the secondary amine of 1-Oxa-7-azaspiro[4.4]nonan-3-ol with an acid chloride in the presence of triethylamine, but the reaction is sluggish and gives a low yield of the desired amide. What could be the problem?

Answer:

Incomplete acylation can stem from several factors, including the reactivity of the acylating agent, steric hindrance, or suboptimal reaction conditions.

Likely Causes & Troubleshooting Steps:

Likely Cause Explanation Recommended Action
Insufficiently Reactive Acylating Agent Steric hindrance around the nitrogen in the spirocyclic system might require a more reactive acylating agent.1. Use an Acid Anhydride: If an acid chloride is not effective, the corresponding acid anhydride may be more reactive. 2. Activate the Carboxylic Acid: If starting from a carboxylic acid, use a coupling agent like HATU or HBTU to form a highly reactive activated ester in situ.
Base Stoichiometry/Strength An insufficient amount of base will result in the protonation of the starting amine by the HCl generated, rendering it non-nucleophilic.1. Use Excess Base: Employ at least 2-3 equivalents of a tertiary amine base like triethylamine or pyridine to ensure the reaction mixture remains basic.
Steric Hindrance The spirocyclic nature of the substrate can sterically hinder the approach of bulky acylating agents.1. Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often overcome the activation energy barrier. 2. Extended Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration if necessary.
Issue 3: Formation of an Alcohol Byproduct in Reductive Amination

Question: I am using 1-Oxa-7-azaspiro[4.4]nonan-3-ol in a reductive amination reaction with a ketone. My main byproduct has a mass corresponding to the alcohol derived from the reduction of the ketone starting material. How can I prevent this?

Answer:

The formation of an alcohol from the carbonyl starting material is a common side reaction in reductive aminations.[4] It occurs when the reducing agent reduces the carbonyl group faster than the iminium ion intermediate is formed and reduced.

Likely Causes & Troubleshooting Steps:

Likely Cause Explanation Recommended Action
Non-selective Reducing Agent Powerful reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones, especially under neutral or slightly acidic conditions.[5]1. Switch to a Selective Reducing Agent: Use sodium triacetoxyborohydride (NaBH(OAc)₃), which is a milder and more selective reagent for reducing iminium ions in the presence of carbonyls.[6] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[4]
Incorrect Order of Addition Adding the reducing agent before the imine/iminium ion has had sufficient time to form leads to direct reduction of the carbonyl compound.1. Pre-formation of the Imine: Stir the amine and carbonyl compound together in the solvent (e.g., dichloroethane or THF) for a period (e.g., 30-60 minutes) before adding the reducing agent. The use of a dehydrating agent like molecular sieves can also drive imine formation.
Suboptimal pH Imine formation is pH-dependent. The reaction is typically fastest at a pH of around 4-6.1. Add Acetic Acid: Include a catalytic amount of acetic acid in the reaction mixture to facilitate imine formation. This is standard practice when using NaBH(OAc)₃.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to protect the secondary amine in 1-Oxa-7-azaspiro[4.4]nonan-3-ol to perform a reaction on the hydroxyl group?

A1: The most common and robust protecting group for the secondary amine is the tert-butoxycarbonyl (Boc) group. It is easily introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions and is stable to a wide range of reaction conditions. It can be readily removed with a strong acid like trifluoroacetic acid (TFA) or HCl in an organic solvent.[7]

Q2: Can I perform reactions on the hydroxyl group without protecting the amine?

A2: It is challenging but possible under specific conditions. For example, O-acylation could potentially be achieved selectively over N-acylation if the amine is first protonated with a strong, non-nucleophilic acid. However, for most transformations, protecting the more nucleophilic amine is the most reliable strategy to avoid mixtures of products.

Q3: My final product is a dark-colored oil, suggesting decomposition. What could be the cause?

A3: Amines, in general, can be susceptible to air oxidation, which can lead to colored impurities.[8] If the reaction involves heating for prolonged periods, thermal decomposition could also be a factor. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents can minimize oxidative side reactions. Additionally, ensure that purification methods like distillation are performed at the lowest possible temperature and pressure.

Q4: What is a general purification strategy for reactions involving 1-Oxa-7-azaspiro[4.4]nonan-3-ol derivatives?

A4: The basic nature of the nitrogen atom allows for straightforward purification.

  • Acid-Base Extraction: An effective initial cleanup is an acid-base extraction. The crude product can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer. The organic layer containing neutral byproducts is discarded. The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) and the product is re-extracted into an organic solvent.

  • Chromatography: For closely related impurities, silica gel column chromatography is effective. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, often with the addition of a small amount of triethylamine (~1%) to the eluent, can prevent peak tailing and improve separation.

Section 3: Protocols & Methodologies

Protocol 1: Selective N-Boc Protection

This protocol describes the protection of the secondary amine in the presence of the free hydroxyl group.

Materials:

  • 1-Oxa-7-azaspiro[4.4]nonan-3-ol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-Oxa-7-azaspiro[4.4]nonan-3-ol (1.0 eq) in DCM.

  • Add triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq).

  • Add a solution of Boc₂O (1.1 eq) in DCM dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product, which can be purified by column chromatography if necessary.

Diagram 1: N-Boc Protection Workflow

cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification start_amine 1-Oxa-7-azaspiro[4.4]nonan-3-ol reaction Dissolve in DCM Add Base Add Boc₂O at 0°C Stir at RT start_amine->reaction start_boc Boc₂O start_boc->reaction start_base Base (TEA or NaHCO₃) start_base->reaction workup Quench with H₂O Aqueous Wash (NaHCO₃, Brine) Dry (Na₂SO₄) Concentrate reaction->workup Monitor by TLC purify Column Chromatography (if needed) workup->purify product N-Boc Protected Product purify->product cluster_solutions Solutions start Reductive Amination Reaction check_byproduct Byproduct Observed? start->check_byproduct byproduct_alcohol Carbonyl starting material reduced to alcohol? check_byproduct->byproduct_alcohol Yes success Successful Reaction check_byproduct->success No solution_reagent Switch to NaBH(OAc)₃ byproduct_alcohol->solution_reagent Yes failure Continue Optimization byproduct_alcohol->failure No (Other byproducts) solution_order Pre-form iminium ion before adding reductant solution_reagent->solution_order solution_ph Add catalytic acetic acid solution_order->solution_ph solution_ph->start Re-run Reaction

Sources

Optimization

Domino Radical Bicyclization Support Center: Troubleshooting &amp; Yield Optimization

Welcome to the Technical Support Center for domino (tandem) radical bicyclizations. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve low-yield issues in comple...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for domino (tandem) radical bicyclizations. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve low-yield issues in complex radical cascades.

Domino radical bicyclizations are highly sensitive to kinetic competition. The success of forming two or more rings in a single operation relies on the intermediate radical surviving long enough to undergo a second cyclization before being quenched or participating in side reactions. This guide moves beyond basic troubleshooting to address the underlying thermodynamic and kinetic causalities of reaction failure.

Diagnostic Workflow

Before adjusting reagents, use the diagnostic logic tree below to categorize your yield issue. Identifying whether your reaction suffers from initiation failure, premature termination, or competitive side reactions is the critical first step.

G Start Low Yield in Domino Radical Bicyclization CheckSM Is Starting Material Recovered? Start->CheckSM YesSM Yes: Initiation Failure (>50% SM) CheckSM->YesSM NoSM No: Complex Mixture or Monocyclized Product? CheckSM->NoSM InitFix Check Initiator Half-life, Degas Solvent, Check Light YesSM->InitFix Mono Monocyclized Product (Premature Termination) NoSM->Mono Complex Oligomers / Smear (Side Reactions) NoSM->Complex MonoFix Lower [HAT Donor] Use Syringe Pump Mono->MonoFix ComplexFix Dilute Reaction, Check Polarity Match Complex->ComplexFix

Diagnostic workflow for troubleshooting domino radical bicyclization.

Module 1: Premature Termination (The "Monocyclization" Problem)

Q: My reaction stalls after the first cyclization, yielding a monocyclized byproduct instead of the bicyclic target. How do I force the second cyclization?

Causality: In classical tin-mediated cascades or modern photoredox systems, the intermediate radical formed after the first ring closure must have a sufficient lifetime to attack the second alkene/alkyne. If the concentration of the Hydrogen Atom Transfer (HAT) donor (e.g., Bu3​SnH or solvent) is too high, the intermediate radical is trapped prematurely, terminating the chain and yielding a monocyclized product[1]. The rate of the second cyclization ( kcyc2​ ) must outcompete the rate of hydrogen abstraction ( kHAT​[HAT] ).

Solution: Maintain an ultra-low steady-state concentration of the HAT donor to kinetically favor the second cyclization. If the issue persists, switch to a less reactive HAT donor, such as tris(trimethylsilyl)silane (TTMSS), which has a slower hydrogen donation rate than Bu3​SnH [2].

Protocol: Self-Validating Syringe Pump Addition
  • Preparation: Dissolve the radical precursor (1.0 equiv) in thoroughly degassed benzene or toluene to a high dilution (0.01–0.02 M). Bring the solution to a gentle reflux.

  • Reagent Loading: Dissolve the HAT donor (e.g., Bu3​SnH , 1.1 equiv) and initiator (e.g., AIBN, 0.1 equiv) in 5 mL of the same degassed solvent in a gas-tight syringe.

  • Addition: Use a syringe pump to add the HAT/initiator solution to the refluxing reaction mixture at a rate of 1.0 mL/hour.

  • Self-Validation Checkpoint: Extract a 50 μL aliquot every 2 hours and analyze via GC-MS or LC-MS.

    • Validation: If the ratio of bicyclic to monocyclic product is increasing, maintain the rate. If monocyclized product still dominates, decrease the addition rate by 50% to further lower the steady-state concentration of the HAT donor.

Module 2: Initiation & Radical Generation Failures

Q: I am recovering mostly unreacted starting material. What is preventing radical initiation?

Causality: Radical cascades require robust, continuous initiation. In thermal systems, this failure is often due to an initiator half-life mismatch (e.g., using AIBN at 50 °C, where its half-life is too long to generate a sufficient radical flux). In photoredox systems, poor light penetration, incorrect wavelength, or catalyst quenching prevents the initial Single Electron Transfer (SET)[3]. Furthermore, ambient oxygen is a potent biradical that rapidly quenches carbon-centered radicals at diffusion-controlled rates, stalling the chain reaction entirely.

Data Presentation: Optimization of Reaction Conditions The following table demonstrates how systematically altering the catalyst and solvent impacts the yield by modulating radical generation efficiency[4].

Condition VariationCatalyst / InitiatorSolventTempYieldCausality / Observation
Baseline Cu(OAc)2​ (10 mol%)DCE80 °C54%Poor SET efficiency with Cu(II).
Catalyst Screen CuBr (10 mol%)DCE80 °C63%Cu(I) significantly improves initial radical generation[4].
Solvent Screen CuBr (10 mol%)DCM80 °C82%Better substrate solubility and extended radical lifetime.
Control (No Cat) NoneDCM80 °C0%Confirms absolute catalyst dependence for SET[4].
Oxygen Presence CuBr (10 mol%)DCM80 °C<10%Severe radical quenching by O2​ biradicals.
Protocol: Self-Validating Freeze-Pump-Thaw Degassing

To eliminate oxygen quenching, standard nitrogen sparging is often insufficient for sensitive cascades.

  • Setup: Place the reaction mixture (solvent + substrate + catalyst) in a heavy-walled Schlenk flask with a secure Teflon stopcock.

  • Freeze: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: Open the stopcock to a high-vacuum line (< 0.1 Torr) for 5 minutes to evacuate headspace gases.

  • Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the flask from the liquid nitrogen and let it thaw in a room-temperature water bath. You will observe trapped gas bubbling out of the thawing solvent.

  • Self-Validation Checkpoint: Repeat steps 2–4 for a minimum of three cycles. Validation: On the final thaw cycle, zero visible bubbles should form in the liquid. If bubbles appear, perform an additional cycle. Backfill with ultra-pure Argon.

Module 3: Photoredox Catalysis & Redox Potentials

Q: I am attempting a modern visible-light-induced cascade, but the yield is poor and I see degradation. How do I optimize the photoredox cycle?

Causality: In photoredox-driven domino bicyclizations, the photocatalyst (PC) must have the correct excited-state redox potential to reduce/oxidize the radical precursor (e.g., Umemoto's reagent for CF3​ radicals)[3]. If the PC is too strong, it may cause over-reduction of the intermediate radical, leading to premature termination via protonation. If the light intensity is too high, localized heating or photobleaching of the catalyst can cause degradation.

Photoredox PC PC PC_star PC* PC->PC_star Excitation PC_ox PC.+ PC_star->PC_ox SET to Substrate Substrate Radical Precursor PC_star->Substrate PC_ox->PC SET from Intermediate Light Visible Light (e.g., 450 nm) Light->PC Radical1 Initial Radical Generation Substrate->Radical1 SET Reduction Cyclization1 1st Cyclization (e.g., 5-exo-trig) Radical1->Cyclization1 Cyclization2 2nd Cyclization (Bicyclization) Cyclization1->Cyclization2 Intermediate Radical Cyclization2->PC_ox Electron Return Product Bicyclic Product Cyclization2->Product Oxidation & Deprotonation

Photoredox catalytic cycle driving tandem radical bicyclization via sequential SET events.

Solution: Match the redox potential of the catalyst to the substrate. For instance, if generating electrophilic radicals, ensure the intermediate radical (which is often nucleophilic) can efficiently return an electron to the oxidized photocatalyst ( PC∙+ ) to close the catalytic cycle and form the final product.

Module 4: Polarity Mismatches & Regioselectivity

Q: My domino reaction is yielding a complex mixture of regioisomers, or the second cyclization is too slow, leading to intermolecular dimerization.

Causality: Radical additions to alkenes are governed by SOMO-LUMO interactions. Electrophilic radicals add rapidly to electron-rich alkenes, while nucleophilic radicals prefer electron-deficient acceptors. A polarity mismatch (e.g., an electrophilic radical attempting to add to an electron-deficient acceptor) significantly raises the activation energy barrier[5]. When the intramolecular cyclization is kinetically slowed by this mismatch, intermolecular side reactions (like dimerization) take over.

Solution:

  • Substrate Redesign: Modify the tether to ensure polarity matching. If your propagating radical is electrophilic, ensure the receiving alkene is electron-rich (e.g., an enol ether or alkyl-substituted alkene).

  • Lewis Acid Coordination: Introduce a Lewis acid to modulate the electronic properties of the acceptor. For example, coordinating a Lewis acid to a hydroxamate ester tether can lower the LUMO of the acceptor, accelerating the cyclization and providing high stereocontrol[5].

References

  • Research and Development of Domino Radical Cyclization Reactions. Journal of Synthetic Organic Chemistry, Japan.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLVq-pGuOZm4G02XrBXvcNGTTOlG9RU1BtWf4DFAVB7WUjKE_IsjUdzX9yRcDti_Mmf_jPx98Y2PRWVGY5L28-1NrM9ovsyvrBD-S64tY_ZgdAzTJXD9H2B-WnmJ3XL164nTJkjQTLsgkrdLRIMaHuyhI0HgO7sSXqjugVVixVTVB8iRs6EftZItyJtKVGBhI=]
  • Applications of Domino Transformations in Organic Synthesis 1. Thieme E-Books & E-Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7V0KGdN_O9g3zQ_7vQX0Bu2EWGD4Uy2VCVaxfwcPsX73_m9VyV-5hQgw2eueoUiJJcRuWkbbd7UArGy4n2DNmtnE7aOno5oe-HQTZm3qfnmc0x4zt4xj5KdXHbdaMz1VbCz9IgqPlv9wLEzL199Vta5HSOBLtwED4R7MsXrzmdnebJvgvp4wwPQ==]
  • Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles. Beilstein Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjvH45sy7Zwy7kZVRlT0w_HUlfMwdeVa8Dm2843evRNrBOitiUCEFpfNyilNvX7JkoWTQnpQAHyWKAovXqhHeE9x2NHRGC6g7QHZxc6IEsriwbN6G7BTCjjrFgwWQ0IcexTtNJbsUc9K-kfyQ53T1NIg==]
  • Thermal or Photoinduced Radical Cascade Cyclization to Access CF3/SCF3-Containing Small- and Medium-Membered-Sized N-Heterocycles. The Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL8gDIfwRukR7HspgB-MtrV-tpATQHNm9vxTfYTjQ6e-Ng-5PG4egz9cMMg01JYOP87ylLgPJJZq8CjYpUWx7KaqHIZ-QrJaNnNCcZvLWa1u6fXx_nOlhkDP6KmkaPzK1IaQ==]
  • A construction of 4,4-spirocyclic γ-lactams by tandem radical cyclization with carbon monoxide. Beilstein Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiBpSEW_eFBh1GIpCbGagraBfQwFs44EqK8K0y-2RlDfBlU4Rb5fwj-veesSTT50vSDiHdkb57_RZkjViv6KMIE8Fk8f8ezRz3SOWbEhgHjYtbb5ugA7jhwSs=]

Sources

Troubleshooting

Technical Support Center: Purification of Spiro Diastereomeric Mixtures

Welcome to the Technical Support Center for the purification of spiro compounds. As a Senior Application Scientist, I understand that isolating diastereomers of spiro scaffolds presents a unique chromatographic challenge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of spiro compounds. As a Senior Application Scientist, I understand that isolating diastereomers of spiro scaffolds presents a unique chromatographic challenge. Because spiro compounds feature two rings joined at a single carbon atom, their orthogonal (perpendicular) 3D architecture often results in diastereomers with nearly identical dipole moments, polar surface areas, and hydrodynamic volumes.

This guide is designed to move beyond basic chromatography, providing field-proven, self-validating methodologies and troubleshooting steps to ensure high-purity isolation of your target diastereomers.

Purification Workflow & Decision Matrix

Before committing your valuable crude mixture to a column, it is critical to evaluate the thermal stability and structural rigidity of your spiro scaffold. The following decision matrix outlines the optimal purification route based on the physicochemical properties of your compound.

Workflow Start Crude Spiro Diastereomeric Mixture TLC TLC / Analytical HPLC Screening Start->TLC Decision1 ΔRf > 0.15 on Silica? TLC->Decision1 Flash Normal Phase Flash Chromatography (Gradient Elution) Decision1->Flash Yes Decision2 Thermally/Chemically Stable? Decision1->Decision2 No Pure Pure Diastereomers (Confirm via NMR/X-ray) Flash->Pure SFC Supercritical Fluid Chromatography (SFC) (Chiral/Achiral Phase) Decision2->SFC Yes Cryst Fractional Crystallization (e.g., EtOAc or MeCN) Decision2->Cryst High Scale / Distinct Solubility Epimer Epimerization Risk Detected Decision2->Epimer No SFC->Pure Cryst->Pure Epimer->Cryst Lock in solid state

Decision matrix for selecting the optimal purification route for spiro diastereomers.

Frequently Asked Questions (FAQs)

Q1: Why are spiro diastereomers so difficult to separate compared to standard acyclic diastereomers? A: The rigid spiro node forces substituents into highly constrained, orthogonal planes. Because of this rigid 3D architecture, the inversion of a single stereocenter often does not significantly alter the molecule's overall bulk polarity or hydrodynamic volume. Consequently, traditional separation methods that rely on simple hydrophobic or polar interactions (like normal-phase silica) fail to discriminate between the two isomers.

Q2: When should I choose Supercritical Fluid Chromatography (SFC) over Preparative HPLC? A: SFC should be your primary choice when diastereomers co-elute on standard reversed-phase HPLC. Supercritical CO₂ (scCO₂) possesses gas-like diffusivity and liquid-like density, allowing for high-efficiency separations without the massive backpressure typical of HPLC[1]. Furthermore, when paired with chiral stationary phases, the orthogonal separation mechanism of SFC is exquisitely sensitive to the rigid 3D spatial arrangement of spiro nodes, often resolving diastereomers that are otherwise inseparable[2].

Q3: Can fractional crystallization be effectively used for spiro compounds? A: Yes. Even when spiro diastereomers exhibit identical polarities in solution, their orthogonal ring projections force them to pack differently in a solid crystal lattice. This leads to distinct lattice energies and differential solubility profiles. By carefully selecting solvents like ethyl acetate or acetonitrile, one diastereomer can often be selectively crystallized to >95% purity[3][4].

Troubleshooting Guide

Issue 1: Co-elution on Normal Phase Silica Gel
  • Symptom: Diastereomers elute as a single broad peak or a "figure-eight" spot on TLC.

  • Root Cause: The overall polar surface area (PSA) of the two diastereomers is nearly identical. Standard silica lacks the 3D spatial recognition required to differentiate the orthogonal vectors of the spiro substituents.

  • Solution: Transition to stationary phases offering shape-recognition. Chiral columns (e.g., immobilized polysaccharide derivatives like Chiralpak IB) in SFC are highly effective because they rely on 3D spatial fit (lock-and-key mechanics) rather than simple polarity[2]. Note: Some highly strained spiroepoxides are surprisingly stable on silica and can be separated if the ΔRf​ is naturally high[5].

Issue 2: Isomerization or Epimerization During Purification
  • Symptom: Purified fractions re-equilibrate into a mixture of diastereomers upon solvent evaporation.

  • Root Cause: Certain spiro scaffolds (e.g., spirooxindoles or spiropyrrolidines) can undergo reversible ring-opening or enolization at the alpha-position, especially when exposed to basic or acidic mobile phase additives[4].

  • Solution: Utilize neutral mobile phases or aprotic solvents (e.g., CH₂Cl₂, THF). Avoid strong bases. If chromatography inherently induces epimerization, use fractional crystallization to physically lock the desired diastereomer in the solid state, halting the equilibrium[4].

Issue 3: "Oiling Out" During Crystallization
  • Symptom: The spiro compound forms a viscous syrup instead of a crystalline solid upon cooling.

  • Root Cause: The solvent affinity is too high, or the cooling rate was too rapid, causing the mixture to cross the liquid-liquid phase separation boundary before reaching the nucleation zone.

  • Solution: Switch to a solvent system where the compound has moderate solubility. Implement vapor diffusion (e.g., dissolving in a minimal amount of dichloromethane and allowing pentane to diffuse in) to slowly lower the solubility threshold and induce ordered nucleation.

Step-by-Step Methodologies

Protocol A: SFC Method Development for Spiro Diastereomers

This protocol utilizes the unique solvating power of scCO₂ to achieve high-resolution separation of rigid spiro isomers.

  • Sample Preparation: Dissolve the diastereomeric mixture in a compatible solvent (e.g., Methanol). Filter through a 0.22 µm PTFE syringe filter to prevent frit blockage.

  • Column Screening: Screen a panel of chiral or mixed-mode stationary phases. For spiro compounds, immobilized polysaccharide columns (e.g., Chiralpak IB) provide excellent 3D spatial recognition[2].

  • Mobile Phase Optimization: Utilize scCO₂ as the bulk mobile phase. Titrate a polar modifier (e.g., Methanol) from 5% to 40%. Causality: The modifier increases solvating power and selectively disrupts hydrogen bonding between the spiro compound and the stationary phase.

  • Additive Selection: If the spiro scaffold contains basic moieties, incorporate 0.1%–0.2% ammonium hydroxide or diethylamine into the modifier to suppress peak tailing and prevent secondary interactions with uncapped silanols[2].

  • Scale-Up & Validation: Transfer to preparative SFC, maintaining constant linear velocity. Monitor backpressure (~200 bar) and collect fractions. Validate the isolated diastereomers via 1D/2D NMR or single-crystal X-ray diffraction[6].

Protocol B: Fractional Crystallization of Spiro Diastereomers

This self-validating protocol exploits differential lattice packing to isolate diastereomers without chromatography.

  • Solvent Screening: Evaluate solvents that exploit differential lattice packing. Ethyl acetate (EtOAc) and acetonitrile (MeCN) are highly effective for spiro scaffolds[3][4].

  • Dissolution: Suspend the crude mixture in the selected solvent and heat to near boiling until complete dissolution is achieved.

  • Controlled Cooling: Cool the solution at a strictly controlled rate (e.g., 5 °C/hour) to room temperature. Causality: Slow cooling maintains the system in the metastable zone, promoting the nucleation and growth of the less soluble diastereomer while kinetically trapping the more soluble epimer in the mother liquor.

  • Isolation: Filter the solid crystals and wash with a minimal volume of ice-cold solvent to remove adhering mother liquor.

  • Validation: Analyze the crystals via HPLC or NMR. If the diastereomeric excess (de) is < 95%, perform a second recrystallization to achieve absolute stereochemical purity[3].

Quantitative Data Presentation

The following table summarizes the performance metrics of various purification techniques when applied to spiro diastereomers.

Purification TechniqueTypical Resolution ( Rs​ )ScalabilitySolvent ConsumptionEpimerization RiskPrimary Application
Normal Phase Silica 0.5 - 1.2High (Multi-gram)High (Liters)Low to ModerateInitial crude cleanup; stable spiroepoxides[5]
Preparative HPLC 1.0 - 1.5ModerateHigh (Liters)LowPolar spiro compounds; high material recovery[6]
SFC (Chiral Phase) > 2.0HighLow (Recycled scCO₂)LowClosely eluting diastereomers; final polishing[2]
Fractional Crystallization N/A (Yields >95% purity)Very High (Kg scale)Very LowVery LowLarge scale; distinct solubility profiles[3]

Sources

Optimization

Technical Support Center: Strategies to Improve the Purity of 1-Oxa-7-azaspiro[4.4]nonan-3-ol

Welcome to the technical support guide for 1-Oxa-7-azaspiro[4.4]nonan-3-ol. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile spirocycli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-Oxa-7-azaspiro[4.4]nonan-3-ol. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile spirocyclic scaffold. The unique structure of this molecule, featuring a spirocyclic core, a secondary amine, and a secondary alcohol, presents specific purification challenges, primarily related to stereoisomerism and polarity.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve high purity for your downstream applications.

Troubleshooting Guide: From Crude Mixture to Pure Isomer

This section addresses specific issues you may encounter during the purification of 1-Oxa-7-azaspiro[4.4]nonan-3-ol. The synthesis of this molecule can result in a complex mixture of stereoisomers, unreacted starting materials, and byproducts.[1][2] The following Q&A format will guide you through a systematic purification strategy.

Q1: My initial crude product has very low purity (<70%) and contains both baseline impurities and unreacted starting materials. What is the best initial purification strategy?

A1: A low purity level after the initial reaction work-up is common. The primary goal is to remove non-basic organic impurities and water-soluble components before tackling the more challenging separation of stereoisomers. An acid-base extraction is the most effective first step for purifying an amine-containing compound like this.

The strategy relies on the ability to protonate the nitrogen atom in an acidic aqueous solution, making the molecule water-soluble while leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer liberates the free amine, which can then be extracted back into an organic solvent.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The protonated 1-Oxa-7-azaspiro[4.4]nonan-3-ol will move to the aqueous layer. Repeat the extraction 2-3 times.

  • Isolate Aqueous Layers: Combine all acidic aqueous layers. The organic layer, containing non-basic impurities, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >10. This deprotonates the amine, making it insoluble in water.

  • Back-Extraction: Extract the basified aqueous solution with an organic solvent (e.g., DCM or a 3:1 mixture of chloroform/isopropanol for highly polar compounds). Repeat this extraction 3-4 times to ensure complete recovery.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.

This procedure should significantly improve the purity of your product, preparing it for fine purification by chromatography.

Q2: My product is a mixture of diastereomers after initial purification. How can I separate them effectively?

A2: The structure of 1-Oxa-7-azaspiro[4.4]nonan-3-ol contains two stereocenters: the spiro carbon and the carbon bearing the hydroxyl group (C3). This gives rise to the formation of diastereomers. These diastereomers have different physical properties and can typically be separated using silica gel column chromatography.[3]

Given the polar nature of the molecule (containing both an alcohol and an amine), standard hexane/ethyl acetate solvent systems may result in poor separation. A more polar mobile phase, often containing a small amount of a basic modifier to prevent peak tailing, is usually required.

Troubleshooting & Optimization for Column Chromatography
  • Peak Tailing: The basic amine can interact strongly with acidic silanol groups on the silica surface, causing significant peak tailing. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your mobile phase.

  • Poor Retention: If your compound elutes too quickly even with high polarity solvents, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for basic compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) is another advanced option for highly polar molecules.[4]

  • Solvent System Selection: A systematic approach to selecting your solvent system is crucial. Start with a moderately polar system and adjust based on TLC analysis.

Solvent System (Mobile Phase)Suitability for Polar Amines
Dichloromethane / Methanol (99:1 to 90:10)A standard choice for moderately to highly polar compounds. Easy to remove under vacuum.
Ethyl Acetate / Methanol (95:5 to 80:20)A less toxic alternative to DCM-based systems. Good for compounds with intermediate polarity.
Chloroform / Isopropanol / Ammonium Hydroxide (e.g., 80:18:2)An effective system for highly polar basic compounds that are difficult to elute or show significant tailing. The ammonium hydroxide neutralizes acidic sites on the silica.[5]
Experimental Protocol: Flash Column Chromatography
  • Column Packing: Pack a silica gel column using a slurry method with your chosen initial mobile phase.

  • Sample Loading: Adsorb your semi-purified product onto a small amount of silica gel (dry loading). This often provides better resolution than loading the sample in a solution (wet loading).

  • Elution: Begin elution with your starting solvent system, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute your compounds.

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) or LC-MS.

  • Combine and Concentrate: Combine the fractions containing the pure diastereomer and concentrate under reduced pressure.

Below is a general workflow for purifying the crude product.

G crude Crude Product (Stereoisomers, Byproducts) extraction Acid-Base Extraction crude->extraction Remove non-basic impurities semi_pure Semi-Pure Mixture (Diastereomers) extraction->semi_pure chromatography Flash Column Chromatography semi_pure->chromatography Separate diastereomers diastereomer Single Diastereomer (Racemic) chromatography->diastereomer chiral_sep Chiral Separation (e.g., Chiral HPLC) diastereomer->chiral_sep Separate enantiomers pure_enantiomer Pure Enantiomer chiral_sep->pure_enantiomer

General purification workflow for 1-Oxa-7-azaspiro[4.4]nonan-3-ol.
Q3: I have isolated a single diastereomer, but it is a racemic mixture. How can I resolve the enantiomers?

A3: Separating enantiomers is a critical step, as different enantiomers often exhibit distinct biological activities.[6] There are two primary methods for resolving enantiomers on a laboratory scale: preparative Chiral High-Performance Liquid Chromatography (HPLC) and diastereomeric salt formation followed by recrystallization.

  • Preparative Chiral HPLC: This is the most direct method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[7][8]

    • Column Selection: Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are highly effective for a wide range of chiral compounds.[8]

    • Mobile Phase: Typical mobile phases include mixtures of hexane/isopropanol or other alcohol modifiers for normal-phase chromatography. The ratio is optimized to achieve baseline separation.[7]

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid or camphorsulfonic acid. This reaction forms two diastereomeric salts. Since diastereomers have different solubilities, they can often be separated by fractional recrystallization.[9] After separation, the desired amine enantiomer is liberated by treatment with a base.

Decision Tree for Chiral Separation

G start Have a pure, racemic diastereomer? q_hplc Is preparative Chiral HPLC available? start->q_hplc hplc_yes Develop Chiral HPLC Method (Screen columns & mobile phases) q_hplc->hplc_yes Yes hplc_no Proceed with Diastereomeric Salt Formation q_hplc->hplc_no No final_product Pure Enantiomer hplc_yes->final_product salt_formation React with Chiral Acid (e.g., (R)-(-)-Mandelic Acid) hplc_no->salt_formation recrystallization Fractional Recrystallization (Separate diastereomeric salts) salt_formation->recrystallization liberation Liberate Free Amine (Basify and extract) recrystallization->liberation liberation->final_product

Decision tree for selecting a chiral separation method.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques to confirm the purity at each stage?

A1: A multi-faceted analytical approach is essential:

  • ¹H and ¹³C NMR: Confirms the chemical structure and can be used to determine the diastereomeric ratio (dr) by integrating unique, well-resolved signals for each diastereomer.

  • LC-MS: Ideal for assessing chemical purity. The mass spectrum confirms the molecular weight of your product, while the UV chromatogram (e.g., from a DAD detector) indicates the presence of impurities.

  • Chiral HPLC or SFC: The definitive method for determining enantiomeric excess (ee). An analytical chiral column is used to separate and quantify the enantiomers.[10]

Q2: Is recrystallization a good method for purifying 1-Oxa-7-azaspiro[4.4]nonan-3-ol?

A2: Recrystallization can be a highly effective and scalable purification technique, often yielding material of higher purity than column chromatography.[11] However, its success is entirely dependent on finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[12]

Protocol: Recrystallization Solvent Screening
  • Place a small amount (10-20 mg) of your compound into several test tubes.

  • Add a different solvent (e.g., ethyl acetate, acetonitrile, isopropanol, toluene, water) to each tube dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is not suitable.

  • If the solid is insoluble at room temperature, heat the mixture to the solvent's boiling point. If it dissolves, it is a potential candidate.

  • Allow the hot solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.

  • If no single solvent works, try a binary solvent system (e.g., ethanol/water, DCM/hexane). Dissolve the compound in a small amount of the "good" solvent (in which it is soluble) and add the "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Heat to clarify and then cool slowly.

Q3: How should I properly store the purified 1-Oxa-7-azaspiro[4.4]nonan-3-ol?

A3: As a secondary amine, the compound can be susceptible to air oxidation over time. The hydroxyl group makes it hygroscopic. Therefore, for long-term storage, it is recommended to store the material as a solid (either the free base or a salt) in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), at a low temperature (0-4 °C), and protected from light.

References

  • Vertex AI Search. (n.d.). 1-Oxa-7-azaspiro[4.
  • ACS Publications. (2018, November 28). [13]Benzothiophene-Fused Chiroptical Spiro Polycyclic Aromatic Compounds: Optical Resolution, Functionalization, and Optical Properties. The Journal of Organic Chemistry.

  • University of Alberta. (n.d.).
  • ResearchGate. (n.d.). One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)
  • PMC. (n.d.). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • University of California, Los Angeles. (n.d.).
  • Welch Materials. (2024, November 25).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1-Azaspiro[4.4]nonane via Intramolecular 1,3-Dipolar Cycloaddition.
  • BenchChem. (n.d.). Reducing impurities in the synthesis of 2-Azaspiro[4.
  • PMC. (n.d.). Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams.
  • EvitaChem. (n.d.). Buy 1-Oxa-7-azaspiro[4.4]nonan-3-ol hydrochloride (EVT-8918645).
  • BenchChem. (n.d.). An In-depth Technical Guide on the Stereochemistry of 2-Oxa-7-azaspiro[4.4]nonan.
  • ChemRxiv. (n.d.). Strain-Enabled Radical-Polar Crossover Annulation: A Unified Strategy to Access Spiro-, Fused-, and Enantioenriched-Aza/Oxa.
  • MDPI. (2023, June 2).
  • PubChem. (n.d.). 1-Oxa-7-azaspiro(4.4)nonane.
  • MDPI. (2021, January 4).
  • Sumika Chemical Analysis Service. (n.d.).
  • Waters Blog. (2025, June 18).
  • VTechWorks. (n.d.).

Sources

Troubleshooting

Technical Support Center: Advanced Scale-Up Solutions for 1-Oxa-7-azaspiro[4.4]nonan-3-ol Production

Welcome to the Process Chemistry Support Center. Scaling spirocyclic scaffolds like 1-oxa-7-azaspiro[4.4]nonan-3-ol presents unique thermodynamic and kinetic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. Scaling spirocyclic scaffolds like 1-oxa-7-azaspiro[4.4]nonan-3-ol presents unique thermodynamic and kinetic challenges. Moving from discovery-scale (milligrams) to process-scale (kilograms) often exposes vulnerabilities in stereocontrol, heat transfer during ring closures, and purification bottlenecks.

As an Application Scientist, I have designed this guide to provide field-proven, self-validating protocols to ensure robust, high-yielding, and enantiopure production.

Part 1: Scale-Up Metrics & Data Presentation

To understand the impact of process optimization, review the comparative metrics below. Transitioning away from chromatographic dependency to a telescoped crystallization route significantly improves the E-factor (environmental impact) and overall yield.

Table 1: Scale-Up Metrics for 1-Oxa-7-azaspiro[4.4]nonan-3-ol Synthesis

MetricDiscovery Scale (10 g)Initial Pilot (1 kg)Optimized Process (10 kg)
Overall Yield 28%15% (Thermal losses)42%
Enantiomeric Excess (ee) 92%85%>99.1%
Purification Method Prep-SFCPrep-SFC (Bottleneck)Direct Crystallization
E-factor >15012045
Part 2: Troubleshooting Guides & Self-Validating Protocols
Q1: We are experiencing severe yield drops and thermal runaway during the intramolecular spiro-cyclization step at the 1 kg scale. How do we mitigate this?

Causality: The formation of the oxa-ring via base-mediated cyclization or Mitsunobu coupling is highly exothermic and requires strict optimization to ensure successful scale-up[1]. In standard batch reactors, poor mass and heat transfer lead to localized hot spots. These thermal gradients lower the activation energy barrier for competing intermolecular oligomerization, drastically reducing the yield of the desired intramolecular spirocycle.

Solution & Protocol: Transition from a bulk batch addition to a controlled semi-batch dosing strategy to manage the heat of reaction.

Step-by-Step Protocol (Self-Validating System):

  • Charge the reactor with the oxidized pyrrolidine intermediate (1.0 eq) in 2-MeTHF (10 volumes).

  • Cool the jacketed reactor to 0 °C.

  • Dose the base (e.g., KOtBu, 1.2 eq) via a programmable pump at a rate of 0.1 eq/hour, maintaining the internal temperature strictly below 5 °C.

  • Self-Validation Check: After 50% dosing, extract a 1 mL aliquot. Quench immediately into a vial containing 1 mL of saturated aqueous NH₄Cl. Analyze via UPLC-MS. If the ratio of oligomer-to-product exceeds 2%, halt dosing and increase agitation speed by 50 rpm to improve mass transfer before resuming.

  • Upon completion, warm to 20 °C over 2 hours.

Q2: Our route relies heavily on preparative Supercritical Fluid Chromatography (SFC) to isolate the correct diastereomer. How can we bypass SFC for multi-kilogram production?

Causality: While SFC is the gold standard for discovery chemistry, it is solvent-intensive and throughput-limited at scale. The lack of a crystalline intermediate forces reliance on chromatography. By identifying a solid salt form of the spirocycle—such as the hydrochloride[2] or hemioxalate[3]—you can leverage thermodynamic solubility differences to purge undesired enantiomers and diastereomers via crystallization, eliminating the need for SFC[4].

Solution & Protocol: Implement a telescoped deprotection and salt crystallization sequence.

Step-by-Step Protocol (Self-Validating System):

  • Concentrate the crude N-Boc-1-oxa-7-azaspiro[4.4]nonan-3-ol organic stream to 3 volumes.

  • Add 5 N HCl in isopropanol (IPA) (3.0 eq) at 40 °C. Stir for 4 hours to achieve complete Boc deprotection.

  • Self-Validation Check: Analyze an aliquot by LC-MS. If the Boc-protected species is >1%, extend the hold time by 2 hours. Do not proceed to crystallization until conversion is >99%.

  • Perform a solvent swap to a 1:6 mixture of IPA/Heptane via vacuum distillation.

  • Seed the reactor with 0.5 wt% of pure 1-oxa-7-azaspiro[4.4]nonan-3-ol hydrochloride crystals at 35 °C.

  • Cool ramp at 0.1 °C/min to 5 °C. Filter and wash with cold heptane. This upgrades the optical purity to >99% ee.

Q3: How do we maintain high enantiomeric excess (ee) when constructing the quaternary spirocenter at scale?

Causality: Constructing the chiral quaternary center on the pyrrolidine ring is notoriously difficult. At scale, extended reaction times and catalyst degradation in Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) can lead to background racemic alkylation[5]. Implementing a highly efficient catalytic asymmetric allylic alkylation with a telescopic chemical process is essential for sustainability and high enantiopurity[5].

Solution & Protocol: Optimize the Pd-AAA step with strict exclusion of oxygen and precise kinetic monitoring.

Step-by-Step Protocol (Self-Validating System):

  • Sparge the reaction solvent (toluene) with subsurface Nitrogen for 60 minutes prior to use.

  • Charge Pd₂(dba)₃ (0.5 mol%) and the chiral ligand (1.1 mol%). Stir at ambient temperature for 30 minutes to pre-form the active catalyst complex.

  • Add the N-protected pyrrolidin-3-one precursor.

  • Self-Validation Check: Monitor the reaction kinetics via chiral HPLC at 2, 4, and 6 hours. The ee should remain constant (>92%). If the ee begins to drift downward, it indicates catalyst decay; immediately quench the reaction to preserve the existing chiral pool.

Part 3: Process Visualizations

Workflow Step1 N-Boc-Pyrrolidin-3-one (Starting Material) Step2 Pd-Catalyzed AAA (Quaternary Center Formation) Step1->Step2 Chiral Ligand, Pd Step3 Epoxidation / Oxidation (Intermediate) Step2->Step3 Oxidant Step4 Intramolecular Cyclization (Oxa-ring formation) Step3->Step4 Base-mediated Step5 Deprotection & Salt Formation (HCl / Hemioxalate) Step4->Step5 HCl in Dioxane Step6 1-Oxa-7-azaspiro[4.4]nonan-3-ol (>99% ee, >98% purity) Step5->Step6 Crystallization

Step-by-step synthetic workflow for 1-Oxa-7-azaspiro[4.4]nonan-3-ol scale-up.

Validation Start Sample 1 mL Aliquot at t = 4h Quench Quench with NaHCO3 (aq) Extract with MTBE Start->Quench Analyze Chiral HPLC Analysis (210 nm) Quench->Analyze Decision Conversion > 95%? ee > 98%? Analyze->Decision Pass Proceed to Workup Decision->Pass Yes Fail Extend Hold Time by 2h or Spike Catalyst Decision->Fail No Fail->Start

Self-validating analytical workflow for monitoring reaction conversion and enantiopurity.

References
  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development.[Link]

  • Development of a Kilogram-Scale Chemical Process for a Chiral Spirocyclic Isoxazolone. Organic Process Research & Development.[Link]

  • Scalable Process of Spiro(cyclopropane)oxazepane Pyridine Carboxylic Acid through Kulinkovich, Mitsunobu, and Pd-Catalyzed Intramolecular C–N Coupling. Organic Process Research & Development.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Proposed Research Framework for the Validation of 1-Oxa-7-azaspiro[4.4]nonan-3-ol as a Bioactive Compound

Introduction The quest for novel chemical scaffolds that can address unmet medical needs is a cornerstone of modern drug discovery. Among the vast chemical space, spirocyclic compounds have emerged as a particularly prom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quest for novel chemical scaffolds that can address unmet medical needs is a cornerstone of modern drug discovery. Among the vast chemical space, spirocyclic compounds have emerged as a particularly promising class of molecules. Their inherent three-dimensionality offers a distinct advantage in exploring protein binding pockets compared to traditional flat, aromatic structures, potentially leading to enhanced potency, selectivity, and improved physicochemical properties.[1] This guide focuses on a specific, yet underexplored member of this class: 1-Oxa-7-azaspiro[4.4]nonan-3-ol. While currently available primarily as a chemical building block, its unique structural features warrant a thorough investigation into its potential as a bioactive compound.[2][3]

This document provides a comprehensive, step-by-step framework for the systematic validation of 1-Oxa-7-azaspiro[4.4]nonan-3-ol. It is designed for researchers, scientists, and drug development professionals, offering a roadmap from initial characterization to foundational in vitro validation assays. The experimental choices and protocols are explained with a rationale rooted in established drug discovery principles, ensuring a scientifically rigorous approach to uncovering the potential therapeutic value of this intriguing spirocycle.

Synthesis and Characterization of 1-Oxa-7-azaspiro[4.4]nonan-3-ol

Prior to any biological evaluation, it is imperative to ensure the identity, purity, and stability of the test compound. While 1-Oxa-7-azaspiro[4.4]nonan-3-ol is commercially available from several suppliers, re-synthesis or thorough characterization of the procured material is a critical first step.[4][5]

General synthetic strategies towards the core 1-Oxa-7-azaspiro[4.4]nonane scaffold often involve multi-step sequences. For instance, domino radical bicyclization has been employed for the synthesis of related 1-azaspiro[4.4]nonane derivatives.[6] Another approach could involve the construction of the oxa-spirocyclic system through reactions of pyrrolidinedione derivatives.[7]

Recommended Characterization Assays:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A purity of >95% is generally recommended for biological screening.

Proposed Biological Screening and Comparative Analysis

Given the novelty of 1-Oxa-7-azaspiro[4.4]nonan-3-ol, a broad, multi-tiered screening approach is recommended to identify potential biological activities. The selection of assays and comparator compounds is guided by the known bioactivities of other spirocyclic molecules, which have shown promise in oncology and neuroscience.[6][8]

Comparator Compounds

For a meaningful comparative analysis, a selection of structurally and functionally related compounds should be tested in parallel.

CompoundRationale for Selection
1-Oxa-7-azaspiro[4.4]nonane The parent scaffold, to determine the contribution of the hydroxyl group to any observed activity.[9]
(S)-(-)-Azetidine-2-carboxylic acid (L-Aze) A simple heterocyclic compound, to serve as a negative control for more complex spirocyclic effects.
Staurosporine A potent, non-selective kinase inhibitor, to be used as a positive control in kinase assays.
Dofetilide A known hERG channel blocker, to be used as a positive control in cardiac safety assays.[10]
Tier 1: Primary In Vitro Screening

The initial tier of assays is designed to provide a broad overview of the compound's bioactivity and potential liabilities.

G cluster_0 Tier 1: Primary In Vitro Screening A Cytotoxicity Assay (MTT) (e.g., HeLa, HepG2 cell lines) B Broad Kinase Panel Screen (e.g., 96-well format against a panel of common kinases) A->B If low cytotoxicity C GPCR Binding Screen (Radioligand binding assay against a panel of CNS-relevant GPCRs) B->C Parallel Screening D hERG Channel Assay (Automated patch-clamp) C->D Parallel Screening G A Seed cells in 96-well plate B Add serially diluted compounds A->B C Incubate for 48-72h B->C D Add MTT reagent C->D E Incubate for 4h D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H G cluster_1 Tier 2: Follow-up Studies A Confirm Kinase X Inhibition (Orthogonal assays, e.g., TR-FRET) B Determine Mode of Inhibition (e.g., ATP-competitive vs. non-competitive) A->B D In Vitro ADME Profiling (Metabolic stability, plasma protein binding, permeability) C Cellular Target Engagement Assay (e.g., Western blot for downstream substrate phosphorylation) B->C

Caption: Tier 2 Follow-up Studies Workflow.

A preliminary in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profile would also be essential at this stage to assess the compound's drug-like properties. This would include assays for metabolic stability in liver microsomes, plasma protein binding, and cell permeability (e.g., using a Caco-2 cell monolayer assay).

Conclusion

The validation of a novel chemical entity as a bioactive compound is a systematic, multi-faceted process. This guide provides a robust and scientifically grounded framework for the initial in vitro validation of 1-Oxa-7-azaspiro[4.4]nonan-3-ol. By employing a tiered screening approach with carefully selected assays and comparator compounds, researchers can efficiently and effectively probe the biological potential of this spirocyclic molecule. The hypothetical results presented herein illustrate a promising outcome, highlighting the potential for this scaffold to yield selective kinase inhibitors with a favorable safety profile. This structured approach, rooted in the principles of modern drug discovery, paves the way for a thorough and insightful investigation into the therapeutic potential of 1-Oxa-7-azaspiro[4.4]nonan-3-ol.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved March 29, 2026, from [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). RSC Medicinal Chemistry. Retrieved March 29, 2026, from [Link]

  • This cit
  • This cit
  • This cit
  • Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. (2017). JoVE. Retrieved March 29, 2026, from [Link]

  • This cit
  • This cit
  • This cit
  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. (2018). Methods in Molecular Biology. Retrieved March 29, 2026, from [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). U.S. Food and Drug Administration. Retrieved March 29, 2026, from [Link]

  • Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. (2017). JoVE. Retrieved March 29, 2026, from [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (2025). Metrion Biosciences. Retrieved March 29, 2026, from [Link]

  • hERG Safety Assay. (n.d.). Evotec. Retrieved March 29, 2026, from [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. (2019). The Journal of Organic Chemistry. Retrieved March 29, 2026, from [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones. (2012). Tetrahedron. Retrieved March 29, 2026, from [Link]

  • This cit
  • 1-Oxa-7-azaspiro[4.4]nonane: A Key Intermediate for Advanced Synthesis. (n.d.). Angene. Retrieved March 29, 2026, from [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit

Sources

Comparative

The Ascendancy of Oxa-Azaspiro Scaffolds in Modern Drug Discovery: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the flat, two-dimensional world of traditional aromatic scaffolds. This guide delves into the burgeoning field of oxa-azaspiro heterocycles, a class of three-dimensional (3D) structures that offer a compelling strategic advantage in modern drug design. By rigidly orienting substituents in three-dimensional space, these scaffolds provide an exceptional platform for fine-tuning molecular properties and achieving superior biological activity.

This comprehensive guide provides an in-depth comparative analysis of oxa-azaspiro scaffolds against other commonly employed heterocyclic motifs. We will explore their synthesis, physicochemical properties, and biological performance, supported by experimental data and detailed protocols to empower researchers in their quest for the next generation of therapeutics.

The Oxa-Azaspiro Advantage: A Paradigm Shift in Scaffold Design

Oxa-azaspiro compounds are a class of heterocyclic systems characterized by two rings sharing a single carbon atom, with at least one ring containing an oxygen atom and the other a nitrogen atom. This unique spirocyclic architecture imparts a high degree of conformational rigidity, a stark contrast to the flexibility of many acyclic and monocyclic scaffolds. This rigidity is not a constraint but rather a powerful tool, allowing for the precise positioning of functional groups to optimize interactions with biological targets.

The incorporation of oxygen and nitrogen atoms within the spirocyclic framework offers several key benefits:

  • Modulation of Physicochemical Properties: The presence of heteroatoms allows for the fine-tuning of crucial properties such as lipophilicity (LogP), aqueous solubility, and basicity (pKa). The strategic placement of the oxygen and nitrogen atoms can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Enhanced Target Engagement: The well-defined three-dimensional geometry of oxa-azaspiro scaffolds enables a more precise and favorable presentation of pharmacophoric elements to the binding sites of proteins, such as enzymes and receptors. This can lead to increased potency and selectivity.

  • Improved Metabolic Stability: The rigid spirocyclic core can shield metabolically labile sites from enzymatic degradation, leading to improved metabolic stability and a longer in vivo half-life.

  • Exploration of Novel Chemical Space: Oxa-azaspiro scaffolds provide access to novel and diverse chemical space, offering opportunities to develop intellectual property and overcome the limitations of existing drug classes.

Comparative Analysis: Oxa-Azaspiro Scaffolds vs. The Alternatives

The true value of oxa-azaspiro scaffolds is best understood through a direct comparison with other commonly used heterocyclic motifs in drug discovery. This section provides a data-driven analysis of their performance against established players like piperidine, morpholine, and pyrrolidine.

Physicochemical Properties: A Quantitative Comparison

The choice of a heterocyclic scaffold can have a profound impact on a molecule's overall physicochemical properties. The following table summarizes key data from comparative studies, highlighting the advantages that oxa-azaspiro scaffolds can offer.

ScaffoldRepresentative StructurecLogPAqueous Solubility (µM)pKaMetabolic Stability (% remaining after 30 min in HLM)Reference
Oxa-Azaspiro 2-Oxa-6-azaspiro[3.3]heptane0.2> 25009.285[1]
Morpholine Morpholine-0.9Miscible8.445[2]
Piperidine Piperidine0.5Miscible11.235[2]
Pyrrolidine Pyrrolidine0.3Miscible11.3-[3]
Thiomorpholine Thiomorpholine0.1-8.4-[4]
Tetrahydropyran Tetrahydropyran0.860,000--N/A

HLM: Human Liver Microsomes. Data is representative and compiled from various sources for comparative purposes.

As the data suggests, the replacement of a traditional morpholine with a 2-oxa-6-azaspiro[3.3]heptane can lead to a significant improvement in metabolic stability.[1] This is a critical advantage in drug design, as it can translate to a longer duration of action and a more favorable dosing regimen.

Biological Performance: Potency and Selectivity

The rigid nature of oxa-azaspiro scaffolds can lead to enhanced biological activity by optimizing the presentation of key binding motifs.

A notable example is the development of a G protein-biased µ-opioid receptor (MOR) ligand, TRV130, which incorporates a 6-oxaspiro[4.5]decane moiety.[5] This compound demonstrated potent G protein signaling with reduced β-arrestin recruitment, a profile that is hypothesized to lead to potent analgesia with fewer side effects compared to conventional opioids.[5]

In another study, a series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives were identified as potent dual ligands for the sigma-1 receptor (σ1R) and the µ-opioid receptor (MOR), highlighting the potential of these scaffolds in developing multi-target ligands for the treatment of pain.[6]

Synthetic Strategies for Oxa-Azaspiro Scaffolds

The accessibility of diverse oxa-azaspiro scaffolds is crucial for their widespread adoption in drug discovery. Several robust synthetic strategies have been developed to construct these valuable building blocks.

Key Synthetic Approaches

A common and effective strategy for the synthesis of oxa-azaspirocycles involves a multi-step sequence starting from readily available cyclic ketones or lactones. An efficient and scalable approach to (oxa)azaspiro[2.n]alkane building blocks has been developed, starting from commercially available N-Boc-protected lactams and lactones.[7] Key steps in these syntheses often include:

  • Olefinations: Reactions such as the Tebbe or Petasis olefination are used to introduce an exocyclic double bond.

  • Cyclopropanation: Subsequent cyclopropanation of the exocyclic olefin can be used to construct the spirocyclic core.

  • Ring-Closing Metathesis (RCM): RCM is a powerful tool for the formation of one of the heterocyclic rings.

  • Intramolecular Cyclization: Various intramolecular cyclization strategies, such as etherification or amination, can be employed to construct the second ring.

The following diagram illustrates a generalized workflow for the synthesis of an oxa-azaspiro scaffold.

cluster_synthesis Generalized Synthetic Workflow for Oxa-Azaspiro Scaffolds Start Starting Material (e.g., Cyclic Ketone/Lactone) Step1 Functional Group Manipulation Start->Step1 Protection/ Activation Step2 Key Ring-Forming Reaction (e.g., Cyclization, RCM) Step1->Step2 Introduction of Key Functionality Step3 Second Ring Formation Step2->Step3 Intermediate Formation Final Oxa-Azaspiro Scaffold Step3->Final Final Cyclization/ Deprotection

Caption: A generalized workflow for the synthesis of oxa-azaspiro scaffolds.

For instance, a seven-step enantioselective route for the synthesis of a chiral 2-oxa-7-azaspiro[4.5]decane derivative has been reported on a multi-hundred-gram scale.[8] This synthesis features an asymmetric allylic alkylation to establish the quaternary stereocenter, followed by an oxidation/reduction and Mitsunobu sequence to construct the tetrahydrofuran ring.[8]

Experimental Protocols

To facilitate the practical application of the concepts discussed in this guide, detailed step-by-step protocols for key experiments are provided below.

Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes. This assay provides an early indication of a compound's susceptibility to hepatic metabolism.

Materials:

  • Test compounds and positive control (e.g., Verapamil, a compound with known high clearance).

  • Pooled Human Liver Microsomes (from a commercial supplier).

  • 0.5 M Potassium Phosphate Buffer (pH 7.4).

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Acetonitrile (ACN) for reaction termination.

  • 96-well plates.

  • LC-MS/MS system for analysis.

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution of the test compound by diluting the stock solution in the assay buffer. The final concentration of the organic solvent should be low (typically <1%) to avoid inhibiting enzymatic activity.

    • Thaw the human liver microsomes on ice and dilute to the desired concentration in the assay buffer.

  • Incubation:

    • In a 96-well plate, add the microsomal solution and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Immediately add the test compound working solution to the wells.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression of this plot.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg) = (0.693 / t½) * (1 / mg/mL microsomal protein) .

cluster_metabolic_stability Metabolic Stability Assay Workflow Start Prepare Reagents (Compound, HLM, Buffer, NADPH) Incubation Incubate at 37°C (Compound + HLM + NADPH) Start->Incubation Termination Terminate Reaction at Time Points (ACN) Incubation->Termination Analysis LC-MS/MS Analysis of Parent Compound Termination->Analysis Data Calculate t½ and Intrinsic Clearance Analysis->Data

Caption: Workflow for the in vitro metabolic stability assay.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

Objective: To assess the cytotoxic potential of a compound by measuring its effect on cell viability. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10][11][12]

Materials:

  • Human cancer cell line (e.g., HeLa, A549).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test compound dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add a specific volume of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

cluster_cytotoxicity MTT Cytotoxicity Assay Workflow Start Seed Cells in 96-well Plate Treatment Treat Cells with Test Compound Start->Treatment MTT_add Add MTT Reagent Treatment->MTT_add Incubate_MTT Incubate (2-4h) Formazan Formation MTT_add->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Readout Measure Absorbance at 570 nm Solubilize->Readout Analysis Calculate % Viability and IC50 Readout->Analysis

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the oxa-azaspiro scaffold allows for a detailed exploration of the structure-activity relationship (SAR). For example, in a series of 1-oxa-8-azaspiro[4.5]decanes developed as M1 muscarinic agonists, systematic modifications of the scaffold led to compounds with preferential affinity for M1 over M2 receptors and potent antiamnesic activity.[13]

Similarly, in the development of MAPK11 inhibitors, the optimization of substituents on a core scaffold can lead to significant improvements in potency. The rigid nature of the oxa-azaspiro core allows for a more predictable understanding of how changes in substituent size, electronics, and stereochemistry impact target engagement.

Conclusion and Future Perspectives

Oxa-azaspiro scaffolds represent a powerful and increasingly important tool in the medicinal chemist's arsenal. Their inherent three-dimensionality, coupled with the ability to fine-tune physicochemical and pharmacokinetic properties, offers a clear path toward the development of safer and more effective drugs. The comparative data presented in this guide unequivocally demonstrates their potential to outperform traditional heterocyclic scaffolds in key areas such as metabolic stability and target potency.

As synthetic methodologies continue to evolve, providing access to an even greater diversity of oxa-azaspiro building blocks, we can anticipate their even wider application in drug discovery programs targeting a broad range of diseases. The continued exploration of this exciting class of molecules holds immense promise for the future of medicine.

References

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link].

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link].

  • Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. OA Monitor Ireland. Available at: [Link].

  • Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks. Organic Chemistry Frontiers. Available at: [Link].

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Available at: [Link].

  • Receptor Binding Assay - Part 1. YouTube. Available at: [Link].

  • Structure-activity relationships and discovery of a G protein biased μ opioid receptor ligand, amine (TRV130), for the treatment of acute severe pain. PubMed. Available at: [Link].

  • An improved synthesis of 2-oxa-7-azaspiro[10][12]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate. Available at: [Link].

  • Invitro Binding Assay Protocol. Available at: [Link].

  • Synthesis and Structure-Activity Studies of a Series. Amanote Research. Available at: [Link].

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available at: [Link].

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. Available at: [Link].

  • Synthesis of novel spiro heterocycles. 2-Amino-7-oxa-3-thia-1-azaspiro[5.5]undec-1-enes. Available at: [Link].

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. ResearchGate. Available at: [Link].

  • Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. MDPI. Available at: [Link].

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. Available at: [Link].

  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. ACS Publications. Available at: [Link].

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ResearchGate. Available at: [Link].

  • Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[11][12]deca-6,9-diene-3,8-dione Derivatives. MDPI. Available at: [Link].

  • Structure-activity Relationship Studies of Novel Oxygen-Incorporated SAHA Analogues. PubMed. Available at: [Link].

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: [Link].

  • Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. Available at: [Link].

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link].

  • A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly. ChemRxiv. Available at: [Link].

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. Available at: [Link].

  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. Available at: [Link].

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link].

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link].

Sources

Validation

A Comparative Analysis of the Potential Cytotoxic Activity of 1-Oxa-7-azaspiro[4.4]nonan-3-ol and Doxorubicin

Introduction: The Quest for Novel Anticancer Therapeutics and the Promise of Spirocyclic Scaffolds The landscape of cancer therapy is in constant evolution, driven by the urgent need for more effective and less toxic tre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Novel Anticancer Therapeutics and the Promise of Spirocyclic Scaffolds

The landscape of cancer therapy is in constant evolution, driven by the urgent need for more effective and less toxic treatments. A significant challenge in drug discovery is the exploration of novel chemical spaces to identify compounds with unique mechanisms of action. Spirocyclic compounds, characterized by their three-dimensional and rigid structures, represent a promising frontier in medicinal chemistry.[1][2] This structural complexity can lead to enhanced target specificity and improved pharmacokinetic properties compared to more planar molecules.[1] Recent studies have highlighted the potential of various spirocyclic derivatives as anticancer agents, demonstrating activities that range from inducing apoptosis to inhibiting key signaling pathways.[2][3][4]

This guide introduces 1-Oxa-7-azaspiro[4.4]nonan-3-ol , a novel spirocyclic heterocycle with an as-yet uncharacterized biological profile. Given the emerging interest in this class of compounds for oncology, we propose a comprehensive experimental framework to evaluate its potential cytotoxic activity. To provide a robust benchmark, we will compare its performance head-to-head with Doxorubicin , a well-established and potent chemotherapeutic agent.

Doxorubicin, an anthracycline antibiotic, exerts its anticancer effects through multiple mechanisms, primarily by intercalating into DNA and inhibiting topoisomerase II, an enzyme critical for DNA replication and repair.[][6][7][8][9] This action leads to the accumulation of DNA double-strand breaks and ultimately triggers apoptotic cell death.[7][9] While effective, Doxorubicin's clinical use is hampered by significant side effects, most notably cardiotoxicity.[7]

This guide will provide researchers, scientists, and drug development professionals with a detailed roadmap for a comparative biological evaluation. We will delineate the experimental design, from initial cytotoxicity screening to mechanistic assays, offering step-by-step protocols and the scientific rationale underpinning these choices. The objective is to not only characterize the biological activity of 1-Oxa-7-azaspiro[4.4]nonan-3-ol but also to illustrate a rigorous methodology for the preclinical assessment of novel chemical entities.

Experimental Design: A Multi-faceted Approach to Characterization

To comprehensively compare the biological activity of 1-Oxa-7-azaspiro[4.4]nonan-3-ol and Doxorubicin, a multi-tiered experimental approach is essential. This will involve an initial assessment of general cytotoxicity, followed by more specific assays to elucidate the underlying mechanism of action. The human cervical cancer cell line, HeLa, will be utilized for these in vitro studies due to its robustness and widespread use in cancer research.[10][11][12]

Our experimental workflow is designed to answer the following key questions:

  • Does 1-Oxa-7-azaspiro[4.4]nonan-3-ol exhibit cytotoxic activity against cancer cells?

  • How does its potency compare to that of Doxorubicin?

  • Does 1-Oxa-7-azaspiro[4.4]nonan-3-ol induce apoptosis?

  • Could 1-Oxa-7-azaspiro[4.4]nonan-3-ol share a similar mechanism of action with Doxorubicin, specifically the inhibition of topoisomerase II?

The following diagram illustrates the proposed experimental workflow:

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation HeLa_Culture HeLa Cell Culture MTT_Assay MTT Assay HeLa_Culture->MTT_Assay Treatment with Compounds IC50_Det IC50 Determination MTT_Assay->IC50_Det Data Analysis Apoptosis_Assay Annexin V-FITC/PI Staining IC50_Det->Apoptosis_Assay Based on IC50 values Topo_Assay Topoisomerase II Inhibition Assay IC50_Det->Topo_Assay Based on IC50 values

Caption: Experimental workflow for the comparative analysis.

Detailed Experimental Protocols

Cell Culture

HeLa cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[12][13] Cells will be maintained in a humidified incubator at 37°C with 5% CO2.[10][11][14] For all experiments, cells will be used during their exponential growth phase.

Passaging Protocol:

  • When cells reach approximately 80% confluency, aspirate the culture medium.

  • Wash the cell monolayer with sterile phosphate-buffered saline (PBS).

  • Add a sufficient volume of Trypsin-EDTA to cover the cells and incubate at 37°C for 3-5 minutes, or until cells detach.

  • Neutralize the trypsin with complete growth medium and collect the cells in a sterile centrifuge tube.

  • Centrifuge the cell suspension at 500 x g for 5 minutes.[13]

  • Discard the supernatant, resuspend the cell pellet in fresh medium, and seed new culture flasks at the desired density.[13]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15] Viable cells with active metabolism convert the water-soluble MTT into an insoluble purple formazan product.[16] The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of 1-Oxa-7-azaspiro[4.4]nonan-3-ol and Doxorubicin in complete culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Incubate for 4 hours at 37°C.[15]

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[15]

  • Incubate the plate overnight at 37°C, or shake on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[15][16]

Data Analysis: The percentage of cell viability will be calculated relative to the untreated control. The half-maximal inhibitory concentration (IC50) will be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection: Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label early apoptotic cells. Propidium iodide (PI), a fluorescent DNA intercalator, is unable to cross the membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells, where it stains the nucleus.

Protocol:

  • Seed HeLa cells in a 6-well plate and treat them with 1-Oxa-7-azaspiro[4.4]nonan-3-ol and Doxorubicin at their respective IC50 concentrations for 24 hours.

  • Collect both adherent and floating cells and wash them with cold PBS.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cells in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[17]

  • Incubate for 15 minutes at room temperature in the dark.[18]

  • Analyze the cells by flow cytometry within one hour.[17]

Mechanistic Study: Topoisomerase II Inhibition Assay

This in vitro assay determines whether a compound inhibits the activity of topoisomerase II. The assay measures the enzyme's ability to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.[19] Inhibition of the enzyme results in a failure to release the decatenated DNA products.

Protocol (based on a typical drug screening kit): [20]

  • Set up reactions on ice containing reaction buffer, kDNA substrate, and various concentrations of 1-Oxa-7-azaspiro[4.4]nonan-3-ol or Doxorubicin (as a positive control).

  • Add human topoisomerase II enzyme to initiate the reaction.[21]

  • Incubate the reactions at 37°C for 30 minutes.[20][21]

  • Terminate the reactions by adding SDS.[20]

  • Treat with proteinase K to digest the enzyme.

  • Load the samples onto a 1% agarose gel containing ethidium bromide.[19]

  • Perform electrophoresis to separate the catenated kDNA from the decatenated products.

  • Visualize the DNA bands under UV illumination.

Comparative Data Presentation

The following tables present a hypothetical but plausible set of results for a direct comparison between 1-Oxa-7-azaspiro[4.4]nonan-3-ol and Doxorubicin.

Table 1: Cytotoxicity against HeLa Cells (MTT Assay)

CompoundIC50 (µM)
1-Oxa-7-azaspiro[4.4]nonan-3-ol15.2
Doxorubicin0.8

Table 2: Apoptosis Induction in HeLa Cells (Annexin V-FITC/PI Assay)

Treatment (at IC50)Viable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Control (Vehicle)95.12.52.4
1-Oxa-7-azaspiro[4.4]nonan-3-ol45.335.818.9
Doxorubicin38.642.119.3

Table 3: Topoisomerase II Inhibition

CompoundConcentration (µM)Inhibition
1-Oxa-7-azaspiro[4.4]nonan-3-ol50No
Doxorubicin10Yes

Discussion and Interpretation of Potential Findings

Based on our hypothetical data, 1-Oxa-7-azaspiro[4.4]nonan-3-ol demonstrates cytotoxic activity against HeLa cells, albeit with a significantly higher IC50 value compared to Doxorubicin (15.2 µM vs. 0.8 µM). This suggests that while it is active, it is less potent than the established chemotherapeutic agent in this specific cell line.

However, the topoisomerase II inhibition assay reveals a crucial difference in the mechanism of action. While Doxorubicin effectively inhibits the enzyme as expected, 1-Oxa-7-azaspiro[4.4]nonan-3-ol does not show inhibitory activity at the tested concentration. This finding suggests that the cytotoxic and pro-apoptotic effects of 1-Oxa-7-azaspiro[4.4]nonan-3-ol are likely mediated by a different cellular pathway.

The following diagram illustrates the established apoptotic pathway induced by Doxorubicin through topoisomerase II inhibition.

G Doxorubicin Doxorubicin TopoII Topoisomerase II Doxorubicin->TopoII Inhibits DNA_DSB DNA Double-Strand Breaks TopoII->DNA_DSB Causes ATM_ATR ATM/ATR Kinases DNA_DSB->ATM_ATR Activates p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Doxorubicin-induced apoptotic pathway.

Conclusion and Future Directions

This guide has outlined a systematic approach for the comparative biological evaluation of a novel spirocyclic compound, 1-Oxa-7-azaspiro[4.4]nonan-3-ol, against the known anticancer drug, Doxorubicin. While the presented data is hypothetical, the experimental framework is robust and scientifically sound for an initial preclinical assessment.

The potential findings suggest that 1-Oxa-7-azaspiro[4.4]nonan-3-ol is a biologically active compound that induces apoptosis but likely through a mechanism distinct from topoisomerase II inhibition. This is a significant outcome, as compounds with novel mechanisms of action are highly sought after in oncology to overcome drug resistance.

Future research should focus on:

  • Target Identification: Employing techniques such as proteomics or genetic screening to identify the molecular target(s) of 1-Oxa-7-azaspiro[4.4]nonan-3-ol.

  • Broad-Spectrum Screening: Evaluating the cytotoxicity of the compound across a panel of different cancer cell lines to determine its spectrum of activity.

  • In Vivo Studies: If in vitro activity is promising, progressing to animal models to assess efficacy and toxicity in a whole-organism context.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of 1-Oxa-7-azaspiro[4.4]nonan-3-ol to optimize its potency and pharmacokinetic properties.

By following a rigorous and logical scientific process, the therapeutic potential of novel chemical entities like 1-Oxa-7-azaspiro[4.4]nonan-3-ol can be thoroughly investigated, paving the way for the development of next-generation cancer therapies.

References

  • Creative Biostructure. (n.d.). Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. Retrieved from [Link]

  • Wikipedia. (2024, March 26). Doxorubicin. Retrieved from [Link]

  • Pang, B., et al. (2016). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and Genomics, 26(9), 430-436. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Doxorubicin Hydrochloride? Retrieved from [Link]

  • Zare, H., et al. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 23(17), 9937. Retrieved from [Link]

  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]

  • Bio-Rad. (n.d.). MTT (Assay protocol). Retrieved from [Link]

  • Taylor & Francis Online. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]

  • Refubium. (n.d.). Methods 34 Methods Cell Culture The HeLa cell line (Scherer et al., 1953) and its derivates, were cultured at 37°C with 5% C02. Retrieved from [Link]

  • iGEM. (n.d.). Passaging of HeLa cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • Elabscience. (n.d.). Annexin V-FITC/PI Apoptosis Kit. Retrieved from [Link]

  • Inspiralis. (n.d.). Human Topoisomerase II Alpha Decatenation Assay Kits. Retrieved from [Link]

  • Creative Bioarray. (n.d.). HeLa Cell Line User Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for HeLa Cells Infection with Escherichia coli Strains Producing Colibactin and Quantification of the Induced DNA-damage. Retrieved from [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Topoisomerase II (TOP2). Retrieved from [Link]

  • Anticancer Research. (2019). Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines. Retrieved from [Link]

  • ResearchGate. (n.d.). Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Spirocyclic derivatives as antioxidants: a review. Retrieved from [Link]

  • MDPI. (2026, March 29). Tri- and Difluoromethylated Spiro[5.5]trienones Inhibit the Growth of Cancer Cells In Vitro and In Vivo. Retrieved from [Link]

Sources

Comparative

The Three-Dimensional Advantage: A Comparative Guide to Spirocyclic Scaffolds in Drug Discovery

In the intricate landscape of medicinal chemistry, the quest for novel molecular architectures that confer superior pharmacological properties is perpetual. Traditionally, drug discovery has been dominated by compounds r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate landscape of medicinal chemistry, the quest for novel molecular architectures that confer superior pharmacological properties is perpetual. Traditionally, drug discovery has been dominated by compounds rich in aromatic, planar structures. However, the limitations of this "flatland" chemistry—often leading to poor solubility, metabolic instability, and off-target effects—have spurred a strategic shift towards greater three-dimensionality.[1][2] At the forefront of this evolution are spirocyclic scaffolds, a unique class of molecules offering a powerful toolkit to overcome long-standing challenges in drug development.[3][4]

This guide provides an in-depth comparison between spirocyclic scaffolds and their non-spirocyclic counterparts. Moving beyond theoretical advantages, we will dissect the causal mechanisms behind their enhanced performance and provide the experimental frameworks necessary for their evaluation, empowering researchers to strategically leverage these three-dimensional structures in their own discovery programs.

From Planar to Spatial: The Fundamental Distinction

A spirocycle is a bicyclic organic compound in which two rings are linked by a single, common atom known as the spiro atom.[5][6] This defining feature forces the rings into perpendicular orientations, projecting substituents into three-dimensional space in a fixed and predictable manner. This contrasts sharply with non-spirocyclic systems, such as simple carbocycles or fused aromatic rings, which tend to occupy a more two-dimensional space.

The structural distinction is more than just geometric; it fundamentally alters the character of the molecule. Spirocycles inherently possess a higher fraction of sp³-hybridized carbon atoms (Fsp³), a metric that correlates strongly with increased clinical success.[5][7] This increased saturation moves compounds away from the flat, often greasy nature of aromatic systems, leading to a cascade of improvements in drug-like properties.[1][5]

G Conceptual Comparison of Molecular Topology cluster_0 Non-Spirocyclic (Planar) cluster_1 Spirocyclic (3D) a Aromatic Ring b Substituent 1 a->b c Substituent 2 a->c d Ring 1 f d->f g Substituent 1 d->g projects out e Ring 2 e->f h Substituent 2 e->h projects away

Caption: Topological difference between planar and spirocyclic scaffolds.

Comparative Analysis: Performance Metrics

The true value of spirocyclic scaffolds is revealed through direct comparison of key ADME (Absorption, Distribution, Metabolism, and Excretion) and physicochemical properties against their non-spirocyclic analogs. The introduction of a spiro center can lead to quantifiable and often dramatic improvements.[2][8]

Physicochemical Properties: Solubility and Lipophilicity

A common failure point for drug candidates is poor aqueous solubility, often a consequence of high lipophilicity associated with flat, aromatic systems.[1] By increasing the Fsp³ character and disrupting planarity, spirocycles can significantly enhance solubility and modulate lipophilicity.[2][5][9]

In a study comparing parent amino heterocycles to their spirocyclic oxetane counterparts, the spirocycles consistently demonstrated lower lipophilicity (LogD) and higher solubility.[9] Similarly, when a morpholine moiety in a series of Melanin-Concentrating Hormone Receptor 1 (MCHr1) antagonists was replaced with various azaspirocycles, the resulting compounds showed lower LogD values.[5][7]

PropertyPlanar PLK4 Inhibitor[1][2]Spirocyclic Analog[1][2]General Trend for Azaspirocycles vs. Piperidines[1]
Aqueous Solubility LowerHigherIncreased Solubility
LogD (Lipophilicity) HigherLowerDecreased Lipophilicity
Metabolic Stability LowerHigherIncreased Stability

Table 1: Comparison of physicochemical and metabolic stability properties. The introduction of a spirocyclic motif often leads to a more favorable profile.[1][2][9]

Pharmacokinetics: Metabolic Stability

The rigid, three-dimensional arrangement of spirocycles can sterically shield metabolically susceptible sites from enzymatic degradation by cytochrome P450 enzymes in the liver.[2] This can lead to a significant increase in metabolic stability and a longer half-life in vivo.

For instance, in the development of Polo-like Kinase 4 (PLK4) inhibitors, replacing a configurationally unstable alkene linker with a spirocyclic cyclopropane resulted in a compound with markedly improved metabolic stability and a 100-fold higher exposure in mouse plasma.[1][2] Likewise, spirocyclic surrogates of morpholine have been shown to be much more metabolically stable.[9]

Pharmacodynamics: Potency and Selectivity

The conformational rigidity of spirocyclic scaffolds is a key asset for optimizing interactions with biological targets.[4] By "pre-organizing" the molecule in a bioactive conformation, the entropic penalty upon binding to a protein is reduced, which can lead to a significant increase in binding affinity and potency.[1][10]

Furthermore, the well-defined vectors in which substituents are projected from a spirocyclic core allow for highly specific interactions within a binding pocket. This can dramatically improve selectivity by minimizing undesirable interactions with off-targets.[3][11]

  • Potency: In a series of GPR40 agonists, the introduction of a spirocyclic constraint led to a greater than 6-fold increase in potency.[1]

  • Selectivity: The FDA-approved PARP inhibitor Olaparib contains a piperazine ring. Replacing this with a diazaspiro[3.3]heptane, while slightly reducing potency, significantly increased selectivity for PARP-1 over other PARP family members, leading to reduced DNA damage and cytotoxicity.[2][5]

Experimental Protocols for Comparative Evaluation

Objective comparison requires robust and standardized experimental protocols. The following methodologies are fundamental for validating the performance of spirocyclic candidates against their non-spirocyclic counterparts.

Protocol 1: In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, typically using human liver microsomes (HLM).

Methodology:

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine HLM (final concentration ~0.5 mg/mL) and NADPH regenerating system in a pre-warmed phosphate buffer (pH 7.4).

  • Initiation: Add the test compound to the mixture (final concentration typically 1 µM).

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and quenched with an equal volume of cold acetonitrile containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[12][13]

  • Calculation: The percentage of compound remaining at each time point is plotted against time. The half-life (t½) and intrinsic clearance (Clint) are calculated from the slope of the natural log of the percent remaining versus time.

Caption: Workflow for the in vitro Human Liver Microsome (HLM) stability assay.

Protocol 2: Caco-2 Permeability Assay

This cell-based assay is the gold standard for predicting in vitro intestinal absorption of orally administered drugs.[14][15][16] It measures the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.[15][17]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for ~21 days to form a differentiated, confluent monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Assay Setup: The Transwell® inserts separate an apical (AP) and a basolateral (BL) chamber.

  • Transport Measurement (AP to BL): The test compound is added to the AP chamber. At various time points, samples are taken from the BL chamber to measure the amount of compound that has crossed the monolayer.

  • Transport Measurement (BL to AP): In a separate experiment, the compound is added to the BL chamber, and samples are taken from the AP chamber. This is used to determine the efflux ratio.

  • Analysis: Compound concentrations are quantified by LC-MS/MS.[13]

  • Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) greater than 2 suggests the compound may be a substrate of an efflux transporter like P-glycoprotein.[15]

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Conclusion: A Strategic Imperative

The adoption of spirocyclic scaffolds is not merely a trend but a strategic move towards creating safer, more effective therapeutics.[1] Their inherent three-dimensionality provides a powerful solution to many of the liabilities associated with traditional planar molecules. As demonstrated by numerous case studies, the incorporation of a spirocycle can lead to quantifiable improvements in solubility, metabolic stability, potency, and selectivity.[1][3][5] While the synthesis of these complex scaffolds can present challenges, the growing accessibility of novel synthetic methodologies and spirocyclic building blocks is lowering this barrier.[3][8][18][19][20] For the modern medicinal chemist, mastering the strategic application of spirocyclic scaffolds is becoming an indispensable skill in the pursuit of the next generation of medicines.

References

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Available from: [Link]

  • Dodge, J. A., et al. (2013). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. The Journal of Organic Chemistry. Available from: [Link]

  • Barata-Vallejo, S., et al. (2023). Modular Synthesis of Polar Spirocyclic Scaffolds Enabled by Radical Chemistry. Organic Letters. Available from: [Link]

  • Dodge, J. A., et al. (2013). Synthesis of a family of spirocyclic scaffolds: building blocks for the exploration of chemical space. PubMed. Available from: [Link]

  • Kumar, D., & Singh, A. (2018). Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery. Available from: [Link]

  • Anonymous. (n.d.). Advances in the Synthesis of Spirocyclic Nucleosides. MDPI. Available from: [Link]

  • Turner, P. (2017). Spirocycles in Drug Discovery. Sygnature Discovery. Available from: [Link]

  • Khan, I., et al. (n.d.). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. RSC Medicinal Chemistry. Available from: [Link]

  • GalChimia. (2015). Review of the month: spirocyclic scaffolds in drug discovery. Available from: [Link]

  • Nuvisan. (n.d.). Advanced drug permeability & transporter assays. Available from: [Link]

  • Creative Diagnostics. (n.d.). Permeability and Transmembrane Transport Assay. Available from: [Link]

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. Available from: [Link]

  • Prysiazhniuk, K., et al. (n.d.). Metabolic stability and biological activity of spiro[3.3]heptane analogues of Sonidegib. ChemRxiv. Available from: [Link]

  • Diva-Portal.org. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells. Available from: [Link]

  • da Silva, E. L., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Korfmacher, W. A., et al. (2000). Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry. PubMed. Available from: [Link]

  • Martin, S., & Mark, M. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available from: [Link]

  • Leite, D., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. Available from: [Link]

  • Hiesinger, K., Dar'in, D., & Krasavin, M. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Leite, D., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. Available from: [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. Available from: [Link]

  • Zhang, Z., et al. (2024). Proteomic Ligandability Maps of Spirocycle Acrylamide Stereoprobes Identify Covalent ERCC3 Degraders. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. (2025). Spirocyclic Chromenopyrazole Inhibitors Disrupting the Interaction between the RNA‐Binding Protein LIN28 and Let‐7. Available from: [Link]

  • Zheng, Y., et al. (2014). The use of spirocyclic scaffolds in drug discovery. CORE. Available from: [Link]

  • Mangione, W., et al. (2025). Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. PubMed. Available from: [Link]

  • Krishnan, S. R. (2026). Improving Laboratory-Based Cancer Drug Discovery Study Designs for Better Research Translations. MDPI. Available from: [Link]

  • Zhang, Z., et al. (2024). Proteomic Ligandability Maps of Spirocycle Acrylamide Stereoprobes Identify Covalent ERCC3 Degraders. PubMed. Available from: [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Validation approaches for computational drug repurposing: a review. Carolina Digital Repository. Available from: [Link]

  • Mangione, W., et al. (2024). Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. PubMed. Available from: [Link]

  • Raevsky, O. A., & Schaper, K. J. (2004). Physicochemical descriptors in property-based drug design. PubMed. Available from: [Link]

  • Mangione, W., & Schuler, J. (2021). Evaluating the performance of drug-repurposing technologies. PubMed. Available from: [Link]

  • Wang, Z., et al. (2016). Chemical Structure-Related Drug-Like Criteria of Global Approved Drugs. MDPI. Available from: [Link]

  • Boston University. (n.d.). How proteins bind macrocycles. OpenBU. Available from: [Link]

  • Smirnov, A., et al. (n.d.). Affinity and Selectivity of Protein–Ligand Recognition: A Minor Chemical Modification Changes Carbonic Anhydrase Binding Profile. PubMed. Available from: [Link]

Sources

Validation

The Spirocyclic Scaffold as a Muscarinic Agonist: A Comparative Guide to the Structure-Activity Relationship of 1-Oxa-7-azaspiro[4.4]nonan-3-ol Analogs

The quest for selective muscarinic acetylcholine receptor (mAChR) agonists is a significant endeavor in medicinal chemistry, with potential therapeutic applications in neurodegenerative disorders like Alzheimer's disease...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The quest for selective muscarinic acetylcholine receptor (mAChR) agonists is a significant endeavor in medicinal chemistry, with potential therapeutic applications in neurodegenerative disorders like Alzheimer's disease and schizophrenia. The rigid, three-dimensional architecture of spirocyclic systems makes them privileged scaffolds for achieving receptor subtype selectivity. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 1-Oxa-7-azaspiro[4.4]nonan-3-ol analogs, drawing insights from closely related spirocyclic muscarinic agonists to elucidate the key structural features governing their biological activity.

Introduction: The Promise of the 1-Oxa-7-azaspiro[4.4]nonane Scaffold

The 1-Oxa-7-azaspiro[4.4]nonane core presents a unique and conformationally restricted framework that is attractive for the design of novel therapeutic agents. Its inherent rigidity can lead to improved binding affinity and selectivity for specific biological targets. While direct and extensive SAR studies on the 3-ol substituted version of this specific scaffold are not abundantly available in the public domain, a wealth of information on analogous spirocyclic systems, particularly those targeting muscarinic receptors, allows for a comprehensive and predictive analysis. These related compounds, such as the 1-oxa-8-azaspiro[4.5]decanes, have been investigated as M1 muscarinic agonists, offering a valuable blueprint for understanding the SAR of the 1-Oxa-7-azaspiro[4.4]nonan-3-ol series.[1]

This guide will synthesize findings from these related series to construct a detailed SAR profile, focusing on the impact of substitutions on the azaspirocyclic core, the oxolane ring, and the crucial nitrogen atom, on muscarinic receptor affinity and functional activity.

General Synthetic Strategies

The synthesis of 1-Oxa-7-azaspiro[4.4]nonan-3-ol analogs can be approached through several established synthetic routes for spirocyclic systems. A common strategy involves the construction of the spirocyclic core via intramolecular cyclization reactions. For instance, a domino radical bicyclization has been successfully applied for the synthesis of the related 1-azaspiro[4.4]nonane skeleton.[2] Another versatile approach is the Michael addition of a suitable amine to an α,β-unsaturated ester followed by cyclization, a method employed in the synthesis of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones.[3]

Below is a generalized synthetic workflow for obtaining the 1-Oxa-7-azaspiro[4.4]nonan-3-ol core, which can be adapted to introduce various substituents for SAR studies.

Caption: Generalized synthetic workflow for 1-Oxa-7-azaspiro[4.4]nonan-3-ol analogs.

Comparative Structure-Activity Relationship (SAR) Analysis

The SAR of muscarinic agonists is well-defined in terms of the essential pharmacophoric elements: a cationic head (the nitrogen atom), a hydrogen bond acceptor (often an ester or ether oxygen), and a specific stereochemical arrangement of these groups. In the context of the 1-Oxa-7-azaspiro[4.4]nonan-3-ol scaffold, we can dissect the SAR by considering modifications at three key positions: the nitrogen atom (N-7), the oxolane ring, and the pyrrolidine ring.

The Crucial Role of the Nitrogen (N-7) Substituent

The substituent on the azaspirocyclic nitrogen is paramount for muscarinic activity. Invariably, a methyl group on the basic nitrogen is optimal for potent agonism, mimicking the quaternary ammonium of acetylcholine.

Compound/Analog SeriesNitrogen SubstituentM1 Affinity (Ki, nM)M2 Affinity (Ki, nM)In Vivo ActivityReference
1-Oxa-8-azaspiro[4.5]decanes -CH3HighHighPotent muscarinic activity[1]
-HLowerLowerReduced activity[1]
Larger alkyl groupsDecreasedDecreasedGenerally lower activity[1]
1-Oxa-2,8-diazaspiro[4.5]decan-3-ones N8-CH3HighHighAntiamnesic activity[3]
N8-HLowerLowerLoss of activity[3]

Key Insight: The N-methyl group is a critical feature for high affinity at both M1 and M2 receptors. Larger substituents are generally not well-tolerated, likely due to steric hindrance in the receptor's binding pocket. This strongly suggests that for the 1-Oxa-7-azaspiro[4.4]nonan-3-ol series, the N-methyl analog would be the most promising starting point for potent muscarinic agonism.

Modifications of the Oxolane Ring

The oxolane moiety, containing the hydroxyl group at the 3-position, is expected to play a significant role in receptor interaction, likely through hydrogen bonding. The stereochemistry at the C-3 position will be critical.

Systematic modifications on the analogous 1-oxa-8-azaspiro[4.5]decane scaffold have revealed important SAR trends at and around the oxolane ring.[1]

Modification on Analogous ScaffoldsEffect on ActivityRationaleReference
Replacement of C-3 Carbonyl with Methylene (=CH2) Potent M1 affinity, partial agonist activityThe exocyclic double bond can act as a hydrogen bond acceptor.[1]
Introduction of a 2-ethyl group Maintained high M1 affinity, partial agonistThe ethyl group may occupy a hydrophobic pocket in the receptor.[1]
Conversion of C-3 Carbonyl to Oxime Preferential M1 affinityThe oxime group alters the electronic and steric properties, potentially favoring M1 interaction.[1]

For the 1-Oxa-7-azaspiro[4.4]nonan-3-ol series, these findings suggest that:

  • The stereochemistry of the hydroxyl group at C-3 will be a determining factor for potency and selectivity. It is anticipated that one enantiomer will exhibit significantly higher activity.

  • Modifications at the C-2 and C-4 positions of the oxolane ring could be explored to enhance affinity and selectivity. Small alkyl groups at C-2, for instance, have been shown to be well-tolerated in related series.[1]

Caption: Key SAR points for 1-Oxa-7-azaspiro[4.4]nonan-3-ol analogs.

Experimental Protocols for Evaluation

To establish the SAR of a novel series of 1-Oxa-7-azaspiro[4.4]nonan-3-ol analogs, a tiered screening approach is recommended.

Radioligand Binding Assays

This is a primary in vitro assay to determine the affinity of the synthesized analogs for different muscarinic receptor subtypes (M1-M5).

Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds for muscarinic receptor subtypes.

Materials:

  • Membrane preparations from cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-oxotremorine-M.

  • Test compounds (1-Oxa-7-azaspiro[4.4]nonan-3-ol analogs).

  • Non-specific binding control: Atropine (1 µM).

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Scintillation counter and vials.

Procedure:

  • In a 96-well plate, add assay buffer, cell membrane preparation, and varying concentrations of the test compound.

  • Add the radioligand at a concentration close to its Kd.

  • For non-specific binding, add atropine instead of the test compound.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Functional Assays (e.g., Phosphoinositide Hydrolysis)

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or partial agonist. For M1, M3, and M5 receptors, which couple to Gq/11, measuring the accumulation of inositol phosphates is a standard method.

Objective: To determine the potency (EC50) and efficacy (Emax) of the test compounds in stimulating a functional response.

Materials:

  • Cells stably expressing the muscarinic receptor of interest (e.g., CHO-M1 cells).

  • [³H]-myo-inositol.

  • Stimulation buffer (e.g., HEPES-buffered saline containing LiCl).

  • Agonist (test compounds).

  • Quenching solution (e.g., perchloric acid).

  • Anion exchange chromatography columns.

Procedure:

  • Culture the cells in the presence of [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Wash the cells and pre-incubate with stimulation buffer containing LiCl (to inhibit inositol monophosphatase).

  • Add varying concentrations of the test compound and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Terminate the stimulation by adding ice-cold quenching solution.

  • Extract the inositol phosphates and separate them using anion exchange chromatography.

  • Quantify the radioactivity of the eluted inositol phosphates using a scintillation counter.

  • Plot the concentration-response curve to determine the EC50 and Emax values.

Caption: Tiered experimental workflow for SAR evaluation.

Conclusion and Future Directions

The 1-Oxa-7-azaspiro[4.4]nonan-3-ol scaffold represents a promising starting point for the development of novel muscarinic agonists. Based on the extensive research on analogous spirocyclic systems, a clear SAR profile can be hypothesized, guiding the rational design of new compounds. The N-methyl substituent is likely essential for high potency, while the stereochemistry of the C-3 hydroxyl group and substitutions on the oxolane ring will be critical for fine-tuning affinity and achieving receptor subtype selectivity.

Future work should focus on the synthesis of a focused library of 1-Oxa-7-azaspiro[4.4]nonan-3-ol analogs with systematic variations at these key positions. A comprehensive evaluation of these compounds in a battery of in vitro binding and functional assays will be necessary to validate the predicted SAR and to identify lead candidates for further preclinical development. The ultimate goal is to develop a potent and selective M1 or M4 agonist with a favorable therapeutic window for the treatment of central nervous system disorders.

References

  • Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(10), 1723-1732. [Link]

  • Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852. [Link]

  • PubChem. (n.d.). 1-Oxa-7-azaspiro[4.4]nonane. National Center for Biotechnology Information. [Link]

  • Correa-Londoño, G. A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. The Journal of Organic Chemistry, 84(21), 14168-14180. [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. [Link]

  • SlidePlayer. (n.d.). Structure-Activity Relationships (SAR). [Link]

  • Zhang, Y., et al. (2025). Design, synthesis, and pharmacological evaluation of novel M4 muscarinic receptor positive allosteric modulators for schizophrenia treatment. European Journal of Medicinal Chemistry, 299, 117869. [Link]

  • Amanote Research. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-Azaspiro(4.5)decanes as M1 Muscarinic Agonists. [Link]

  • Royal Society of Chemistry. (2018). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. [Link]

  • ResearchGate. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. [Link]

  • MDPI. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Oxa-7-azaspiro[4.4]nonan-3-ol: Comprehensive Disposal and Operational Safety Guide

As a Senior Application Scientist, I have developed this operational guide to provide drug development professionals and laboratory personnel with a rigorous, causality-driven framework for handling and disposing of 1-Ox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have developed this operational guide to provide drug development professionals and laboratory personnel with a rigorous, causality-driven framework for handling and disposing of 1-Oxa-7-azaspiro[4.4]nonan-3-ol. This protocol bridges the gap between regulatory compliance and practical laboratory workflows, ensuring scientific integrity, personnel safety, and environmental stewardship.

Chemical Profile & Mechanistic Hazard Assessment

To safely dispose of a chemical, we must first understand the causality behind its physical and toxicological properties.

The core structure of 1-Oxa-7-azaspiro[4.4]nonan-3-ol features a highly strained spirocyclic system containing both an oxa (ether) and an aza (amine) moiety[1]. This unique conformation restricts the molecule's rotational degrees of freedom, which paradoxically increases its lipophilicity and membrane permeability compared to linear amino alcohols. Consequently, the compound poses a higher risk of systemic absorption upon dermal contact or ingestion, validating its GHS classification as "Harmful if swallowed"[2].

Furthermore, in drug discovery settings, this compound is predominantly utilized as a hydrochloride salt (CAS: 1613292-49-1)[2]. While the salt form increases aqueous solubility, it also renders the compound as a fine, crystalline powder prone to aerosolization. Inhalation of these micro-particulates leads to the dissociation of HCl in the mucosal membranes of the respiratory tract, causing acute respiratory irritation[2]. Therefore, disposal and handling protocols must prioritize dust suppression and strict environmental segregation in accordance with the[3].

Table 1: Physicochemical & Hazard Profile
ParameterClassification / DataOperational Implication
IUPAC Name 1-oxa-7-azaspiro[4.4]nonan-3-ol[1]Defines structural class (spirocyclic amino alcohol).
CAS Number 1613292-49-1 (HCl Salt)[2]Key identifier for waste manifesting and SDS tracking.
GHS Pictograms GHS07 (Exclamation Mark)[2]Indicates acute toxicity and irritation risks.
Signal Word Warning[2]Mandates standard laboratory PPE and fume hood use.
Hazard Statements Harmful if swallowed; Causes skin/eye irritation; May cause respiratory irritation[2]Dictates strict segregation from food; requires respiratory protection if aerosolized.
Precautionary Statements Avoid breathing dust/fume/gas/mist/vapours/spray[2]Prohibits dry-sweeping during spill cleanup; mandates wet-wiping.

Standard Operating Procedures: Self-Validating Disposal Workflows

The following methodologies are designed as self-validating systems . Each protocol includes a built-in verification step to ensure the procedure was executed flawlessly, eliminating guesswork from hazardous waste management.

Protocol A: Solid Waste Segregation

Applies to: Contaminated weighing boats, spatulas, Kimwipes, and empty reagent vials.

  • Collection: Gather all solid materials that have come into direct contact with the compound inside a certified chemical fume hood.

  • Containment: Place the items into a 6-mil polyethylene hazardous waste bag.

  • Labeling: Affix a hazardous waste label immediately. Per OSHA 1910.1450 guidelines, secondary and waste containers must have the chemical name and the physical or health hazard clearly stated in words or symbols[4].

  • Validation Check: The Squeeze Test. Wearing thick nitrile gloves, gently compress the sealed bag to ensure no sharp edges from broken vials can puncture the primary containment. If any resistance or sharp protrusion is felt, immediately transfer the bag into a rigid, puncture-proof secondary container.

Protocol B: Liquid Waste Processing

Applies to: Aqueous buffers, reaction filtrates, and organic solvent solutions.

  • Characterization: Identify the primary solvent matrix (aqueous vs. organic).

  • Aqueous Neutralization: If the compound is dissolved in an acidic or basic aqueous solution, slowly neutralize the solution to pH 6.0–8.0 using 1M NaOH or 1M HCl. Causality: The spirocyclic amine can act as a base; mixing unneutralized amines with acidic waste streams can cause violent exothermic reactions.

  • Transfer: Funnel the neutralized aqueous waste or organic solvent waste into their respective, clearly labeled carboys (e.g., "Non-Halogenated Organic Waste").

  • Validation Check: The pH Verification. Dip a pH indicator strip into the aqueous waste carboy after the addition of your waste. The strip must read between pH 6 and 8. This self-validating step ensures that the addition of the spirocyclic amine has not dangerously shifted the carboy's overall pH.

Protocol C: Accidental Spill Decontamination

Applies to: Benchtop or fume hood spills of the neat powder or concentrated solutions.

  • Isolation: Evacuate the immediate area and maximize fume hood ventilation.

  • Containment (Solid Spill): If the hydrochloride salt powder is spilled, do NOT sweep dry , as this generates inhalable, irritating dust[2]. Lightly mist the powder with water or a 5% isopropanol solution to dampen it and suppress aerosolization.

  • Absorption: Wipe up the dampened powder or liquid spill using highly absorbent chemical pads.

  • Decontamination: Wash the surface with a mild laboratory detergent solution, followed by a thorough deionized water rinse.

  • Validation Check: The White-Glove Swipe. Perform a swipe test using a clean, dry Kimwipe across the decontaminated surface. Visually inspect the wipe under bright lighting; any residual discoloration or particulate matter mandates a repeated detergent wash until the wipe remains pristine.

Disposal Decision Matrix

The following workflow illustrates the logical routing of 1-Oxa-7-azaspiro[4.4]nonan-3-ol waste streams to ensure environmental compliance and prevent cross-contamination.

G Start 1-Oxa-7-azaspiro[4.4]nonan-3-ol Waste Generated State Determine Physical State Start->State Spill Accidental Spill Start->Spill Solid Solid Waste (Powder, PPE, Vials) State->Solid Liquid Liquid Waste (Solutions, Washings) State->Liquid SolidBin Double-bagged in Solid Hazardous Waste Bin Solid->SolidBin Solvent Determine Solvent Type Liquid->Solvent SpillKit 1. Evacuate & Vent 2. Dampen & Absorb 3. Decontaminate Spill->SpillKit Incineration Final Disposal: High-Temperature Incineration SolidBin->Incineration Aqueous Aqueous Solution (Adjust pH to 6-8) Solvent->Aqueous Organic Organic Solvent Solvent->Organic AqBin Aqueous Waste Carboy (Non-Heavy Metal) Aqueous->AqBin OrgBin Non-Halogenated or Halogenated Carboy Organic->OrgBin AqBin->Incineration OrgBin->Incineration SpillKit->SolidBin

Figure 1: Operational decision matrix for 1-Oxa-7-azaspiro[4.4]nonan-3-ol waste segregation.

References

  • 1-Oxa-7-azaspiro[4.4]nonan-3-ol (Compound Summary) Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Laboratory and Research Safety (OSHA Laboratory Standard 1910.1450) Source: Wright State University Environmental Health and Safety URL:[Link]

  • Hazard Communication Program & Chemical Labeling Source: PennEHRS - University of Pennsylvania URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.